Product packaging for oxalic acid(Cat. No.:CAS No. 43058-40-8)

oxalic acid

Cat. No.: B15350706
CAS No.: 43058-40-8
M. Wt: 94.020 g/mol
InChI Key: MUBZPKHOEPUJKR-XPULMUKRSA-N
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Description

Oxalic acid, systematically known as ethanedioic acid with the chemical formula C₂H₂O₄, is the simplest dicarboxylic acid and a versatile reagent in scientific research . It is a white crystalline solid that forms a colorless solution in water and is characterized by its strong acidic nature, with pKa values of 1.25 and 4.28, making it significantly stronger than acetic acid . Its key research value lies in its dual functionality as a strong organic acid and a potent reducing agent . This makes it invaluable in analytical chemistry, particularly in redox titrations where it is used as a primary standard to standardize solutions of potassium permanganate . Furthermore, its metal-chelating properties are exploited in applications such as rust removal, where it forms water-soluble complexes with ferric iron . In biological and agricultural research, this compound is investigated for its acaricidal properties. Studies have demonstrated its efficacy, particularly when formulated with glycerin for extended release, in controlling populations of the parasitic mite Varroa destructor in honey bee colonies, which is critical for apidology and integrated pest management research . From a biochemical perspective, this compound has been identified as an inhibitor of the proto-oncogene tyrosine-protein kinase Src in humans, suggesting its role as a tool for studying cellular signaling pathways . This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or personal use, including any application in beehives for honey production for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2O4 B15350706 oxalic acid CAS No. 43058-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43058-40-8

Molecular Formula

C2H2O4

Molecular Weight

94.020 g/mol

IUPAC Name

oxalic acid

InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i1+2,2+2

InChI Key

MUBZPKHOEPUJKR-XPULMUKRSA-N

Isomeric SMILES

[14C](=O)([14C](=O)O)O

Canonical SMILES

C(=O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Electrochemical Pathway from Carbon Dioxide to Oxalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals is a cornerstone of emerging sustainable technologies. Among the potential products, oxalic acid (H₂C₂O₄) represents a key dicarboxylic acid with broad applications in the pharmaceutical industry, rare earth element processing, and fine chemical synthesis. This technical guide provides an in-depth exploration of the electrocatalytic synthesis of this compound from CO₂, focusing on the core principles, experimental methodologies, and critical performance data.

Core Principles of CO₂ Electroreduction to this compound

The electrochemical conversion of CO₂ to this compound is a two-electron reduction process, as depicted by the following half-reaction:

2CO₂ + 2e⁻ → C₂O₄²⁻

This reaction is predominantly carried out in non-aqueous solvents to suppress the competing hydrogen evolution reaction (HER) and to enhance CO₂ solubility.[1][2] The generally accepted mechanism involves the initial one-electron reduction of a CO₂ molecule to form a carbon dioxide radical anion (CO₂•⁻).[3] Two of these radical anions then dimerize to form the oxalate dianion (C₂O₄²⁻).[4]

Several factors critically influence the efficiency and selectivity of this conversion, including the choice of catalyst, the composition of the electrolyte, the operating temperature, and the reactor design.

Catalytic Systems for this compound Synthesis

A range of catalyst materials have been investigated for the electroreduction of CO₂ to this compound. Lead (Pb) and its derivatives have shown particular promise, exhibiting high Faradaic efficiencies.[1][2] Other notable catalysts include tin (Sn) and copper (Cu) based materials, as well as more novel systems like chromium-gallium oxides.[5][6][7]

The catalyst's role is to provide an active surface that facilitates the adsorption and activation of CO₂ molecules, thereby lowering the activation energy for the formation of the CO₂•⁻ intermediate.[4]

Quantitative Performance Data

The following tables summarize key quantitative data from various studies on the electrocatalytic synthesis of this compound from CO₂. This data allows for a direct comparison of different catalytic systems and operating conditions.

Table 1: Performance of Lead-Based Catalysts

CatalystElectrolyteSolventPotential (V vs. Ag/AgCl)Current Density (mA/cm²)Faradaic Efficiency for Oxalate (%)Reference
Pb0.7 M TEAClPC-2.510-20up to 90[1][2][8]
Pb GDENot SpecifiedNot SpecifiedNot Specified8053[1]
Pb-SnO₃/C0.1 M TBAPF₆PC-1.92.085.1[7]

TEACl: Tetraethylammonium chloride, PC: Propylene carbonate, GDE: Gas Diffusion Electrode, TBAPF₆: Tetrabutylammonium hexafluorophosphate

Table 2: Performance of Other Catalytic Systems

CatalystElectrolyteSolventPotential (V vs. NHE)Current Density (mA/cm²)Faradaic Efficiency for Oxalate (%)Reference
Dinuclear Cu(I) complexLiClO₄Acetonitrile-0.03Not SpecifiedCatalytic (6 turnovers in 7h)[5][9][10]
Cr-Ga Oxide0.1 M KClAqueous (pH 4.1)-1.48 (vs. Ag/AgCl)8-1059 ± 3[6]

NHE: Normal Hydrogen Electrode

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research in this field. Below are generalized methodologies for key experiments cited in the literature.

H-Cell Electrolysis (Based on[1][2][11])

This protocol describes a typical batch electrolysis experiment in a two-compartment H-cell.

Materials and Equipment:

  • H-type electrochemical cell: With two compartments separated by a cation exchange membrane (e.g., Nafion 117).

  • Working Electrode (Cathode): Lead (Pb) plate (e.g., 99.9% purity, 10 cm² surface area).

  • Counter Electrode (Anode): Platinum (Pt) wire or mesh (10 cm² surface area).

  • Reference Electrode: Leak-free Ag/AgCl electrode.

  • Potentiostat/Galvanostat.

  • Catholyte: Propylene carbonate (PC) with a supporting electrolyte (e.g., 0.7 M tetraethylammonium chloride - TEACl).

  • Anolyte: Aqueous solution (e.g., 0.5 M H₂SO₄).

  • CO₂ gas supply.

Procedure:

  • Electrode Pre-treatment: The Pb electrode is pre-treated by applying a negative potential (e.g., -1.8 V vs Ag/AgCl) in a 0.5 M H₂SO₄ solution.[1]

  • Cell Assembly: Assemble the H-cell with the Pb cathode and Pt anode in their respective compartments, separated by the Nafion membrane. Place the Ag/AgCl reference electrode in the cathode compartment.

  • Electrolyte Preparation and Purging: Fill the cathode compartment with the PC/TEACl catholyte and the anode compartment with the H₂SO₄ anolyte. Purge the catholyte with CO₂ for at least one hour to ensure saturation.[1]

  • Electrolysis: Conduct the electrolysis in potentiostatic mode at the desired potential (e.g., -2.5 V vs Ag/AgCl) for a set duration (e.g., 4 hours).[1]

  • Product Analysis: After electrolysis, analyze the liquid phase of the catholyte to quantify the concentration of this compound and any byproducts. High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose.[11]

Flow Cell Electrolysis (Based on[1][11])

Flow cells offer advantages for continuous operation and improved mass transport.

Materials and Equipment:

  • Flow cell reactor.

  • Working Electrode (Cathode): Lead (Pb) plate.

  • Counter Electrode (Anode): Platinum (Pt) plate.

  • Reference Electrode: Leak-free Ag/AgCl electrode.

  • Cation exchange membrane.

  • Pumps for circulating the anolyte and catholyte.

  • Catholyte and Anolyte as described for the H-cell.

Procedure:

  • Cell Assembly: Assemble the flow cell with the electrodes and membrane.

  • Electrolyte Circulation: Pump the catholyte and anolyte through their respective compartments at a defined flow rate (e.g., 3.6 L/h/cm²).[11]

  • CO₂ Saturation: Ensure the catholyte is saturated with CO₂.

  • Electrolysis: Perform the electrolysis in potentiostatic mode for the desired duration (e.g., 4.5 hours), periodically sampling the liquid products for analysis.[11]

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound synthesis process.

CO2_to_Oxalate_Pathway Electrochemical Reduction of CO₂ to Oxalate CO2_gas CO₂(gas) CO2_dissolved CO₂(dissolved) CO2_gas->CO2_dissolved Dissolution in non-aqueous solvent CO2_adsorbed CO₂(adsorbed on catalyst) CO2_dissolved->CO2_adsorbed Adsorption CO2_radical CO₂•⁻ (radical anion) CO2_adsorbed->CO2_radical + 1e⁻ Oxalate C₂O₄²⁻ (Oxalate) CO2_radical->Oxalate Dimerization (2x CO₂•⁻)

Caption: Reaction pathway for CO₂ to oxalate.

Experimental_Workflow General Experimental Workflow Electrode_Prep Electrode Preparation & Pre-treatment Cell_Assembly Electrochemical Cell Assembly (H-cell or Flow Cell) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Preparation & CO₂ Saturation Electrolyte_Prep->Cell_Assembly Electrolysis Potentiostatic Electrolysis Cell_Assembly->Electrolysis Product_Sampling Periodic Product Sampling Electrolysis->Product_Sampling Analysis Product Quantification (e.g., HPLC) Product_Sampling->Analysis Data_Analysis Data Analysis (FE, CD) Analysis->Data_Analysis

Caption: Workflow for CO₂ electroreduction experiments.

Concluding Remarks

The electrocatalytic synthesis of this compound from carbon dioxide presents a promising avenue for sustainable chemical production. While significant progress has been made, particularly with lead-based catalysts in non-aqueous media, challenges remain in achieving high current densities and long-term stability.[1][11] Future research should focus on the development of more robust and efficient catalyst materials, optimization of reactor design, and elucidation of the intricate interplay between the catalyst, electrolyte, and operating conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to build upon in this exciting and impactful field.

References

A Technical Guide to the Natural Sources and Extraction of Oxalic Acid for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of oxalic acid, a ubiquitous dicarboxylic acid found across various biological systems. It details its natural sources, biosynthesis, and roles in signaling pathways. Furthermore, it offers in-depth protocols for its extraction and quantification, essential for phytochemical analysis and drug development endeavors.

Introduction to this compound

This compound, with the systematic name ethanedioic acid ((COOH)₂), is the simplest dicarboxylic acid and a potent chelating agent.[1] It is a secondary metabolite produced by a wide array of organisms, including plants, fungi, and bacteria.[1][2] In nature, it can be found as a free acid, as soluble salts of potassium and sodium, or as insoluble salts, most commonly calcium oxalate.[1][3] While it plays crucial roles in the physiology of the organisms that produce it, it is also considered an antinutrient in human diets as it can bind to minerals like calcium, inhibiting their absorption.[4][5]

Natural Sources of this compound

This compound is widely distributed in the biosphere.[1] Its concentration varies significantly depending on the species, the part of the organism (leaf, stem, root), the stage of development, and even the growing conditions.[6]

Plant Sources

Many common foodstuffs of plant origin contain notable amounts of this compound. Leafy green vegetables, in particular, are known for their high oxalate content.[7][8][9]

Fungal and Microbial Sources

Fungi and bacteria are also significant producers of this compound, which they secrete into their environment.[1][2] This secretion plays a role in various processes, including nutrient acquisition, mineral weathering, and pathogenesis.[1] For instance, phytopathogenic fungi like Sclerotinia sclerotiorum utilize this compound as a key factor in their infection process.[10][11]

Quantitative Data on this compound Content

The following table summarizes the this compound content in various natural sources, providing a comparative overview for researchers.

Natural SourcePartTotal Oxalate Content (mg/100g Fresh Weight)Reference
Spinach (Spinacia oleracea)Leaves329.6 - 2350[9]
Rhubarb (Rheum rhabarbarum)Stalks~1235[9]
Beets (Beta vulgaris)Roots152[8][12]
Sweet Potatoes (Ipomoea batatas)Roots495.6[13]
Almonds (Prunus dulcis)Nuts~490 (122 mg per ounce)[8][12]
Soy Milk-336[12]
Firm Tofu-235[12]
Navy Beans (Phaseolus vulgaris)Seeds~152 (76 mg per half-cup)[8][12]
Raspberries (Rubus idaeus)Fruit48[8][12]
Cocoa Powder (Theobroma cacao)-619.3[13]
Licorice Root (Glycyrrhiza glabra)Root3569.3[13]

Note: Oxalate content can vary significantly based on factors like preparation and measurement techniques.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is complex and can originate from several precursors. Three primary pathways have been proposed, although the precise mechanisms are still under investigation.[14][15]

  • Glyoxylate/Glycolate Pathway: The oxidation of glycolate to glyoxylate, and subsequently to oxalate, is considered a significant pathway, particularly in the context of photorespiration.[14][15]

  • Ascorbic Acid (Vitamin C) Pathway: The cleavage of ascorbic acid is another major proposed route for oxalate production.[7][14][15]

  • Oxaloacetate Pathway: The hydrolysis of oxaloacetate, a key intermediate in the Krebs cycle, can also yield this compound.[14][15]

G cluster_pathways Biosynthesis Pathways of this compound in Plants Ascorbate L-Ascorbic Acid (Vitamin C) OxalicAcid This compound Ascorbate->OxalicAcid Cleavage Glyoxylate Glycolate / Glyoxylate Glyoxylate->OxalicAcid Oxidation (Glycolate Oxidase) Oxaloacetate Oxaloacetate Oxaloacetate->OxalicAcid Hydrolysis

Figure 1: Proposed biosynthetic pathways of this compound in plants.
This compound as a Signaling Molecule

Beyond its role as a metabolic end-product, this compound functions as a critical signaling molecule, particularly in plant-pathogen interactions.[16] Secreted by necrotrophic fungi like Sclerotinia sclerotiorum, high concentrations of this compound can induce programmed cell death (PCD) in host plant cells, which benefits the pathogen.[10][16] Conversely, at low concentrations, it can act as an elicitor, triggering plant defense responses and inducing systemic acquired resistance.[10][17] This dual role highlights its importance in the complex interplay between plants and microbes.

Methodologies for Extraction and Analysis

For accurate phytochemical analysis, the choice of extraction and quantification methods is paramount. The methodology depends on whether the goal is to measure soluble oxalates, insoluble oxalates, or total oxalate content.

Experimental Workflow

The general process for analyzing this compound content involves sample preparation, extraction of the target compounds, and subsequent quantification using a suitable analytical technique.

G Start Plant/Fungal Material Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Extraction Prep->Extraction Soluble Soluble Oxalate (Hot Water Extraction) Extraction->Soluble For Soluble Total Total Oxalate (Acid Hydrolysis) Extraction->Total For Total Filtration Filtration / Centrifugation Soluble->Filtration Total->Filtration Quant Quantification Filtration->Quant HPLC HPLC Quant->HPLC Spectro UV-Vis Spectrophotometry Quant->Spectro Titration Titration (KMnO4) Quant->Titration End Data Analysis HPLC->End Spectro->End Titration->End

Figure 2: General experimental workflow for this compound analysis.
Detailed Experimental Protocols

Soluble oxalates (free this compound and its sodium/potassium salts) can be extracted using hot water.[18]

  • Sample Preparation: Weigh approximately 0.5 g of dried, powdered plant material into a flask.

  • Extraction: Add 50 mL of deionized water. Heat the mixture in a water bath at 70-80°C for approximately 30 minutes with continuous stirring.[18][19]

  • Separation: Allow the mixture to cool, then filter it through Whatman No. 1 filter paper or centrifuge to separate the supernatant.

  • Final Volume: Bring the filtrate to a known volume (e.g., 100 mL) with deionized water. This extract is now ready for quantification.

Total oxalate determination requires an initial acid hydrolysis step to dissolve insoluble calcium oxalate salts.[18][19]

  • Sample Preparation: Weigh approximately 0.5 g of dried, powdered plant material into a flask.

  • Extraction: Add 50 mL of 2M hydrochloric acid (HCl).[18][19] Heat the mixture in a water bath at 70-80°C for 30 minutes with continuous stirring.[18][19]

  • Separation: After cooling, filter the mixture or centrifuge to obtain a clear extract.

  • Final Volume: Bring the filtrate to a known volume (e.g., 100 mL) with 2M HCl. This extract contains both originally soluble and insoluble oxalates and is ready for quantification.

Quantification Techniques

Several analytical methods are available for the quantification of this compound in extracts.[20]

HPLC is a widely used and highly specific method for quantifying this compound.[20] An anion exchange column is typically used, followed by detection with a UV detector or an amperometric detector after post-column reaction with an enzyme like oxalate oxidase.[21]

This method is based on the oxidation of this compound by potassium permanganate (KMnO₄).[20] The disappearance of the purple color of the permanganate ion, measured at a specific wavelength (e.g., 528 nm), is proportional to the this compound concentration. However, this method can be prone to interference from other colored or oxidizable compounds in the plant matrix.[20]

This is a classic and cost-effective volumetric analysis method. The extract, acidified with sulfuric acid and heated, is titrated against a standardized solution of KMnO₄.[19] The endpoint is the persistence of a faint pink color, indicating that all the this compound has been oxidized. The concentration can then be calculated based on the stoichiometry of the reaction.

References

An In-depth Technical Guide to the Crystal Structure and Properties of Oxalic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid dihydrate ((COOH)₂·2H₂O), the simplest dicarboxylic acid, is a compound of significant interest across various scientific disciplines, including materials science, chemistry, and pharmacology. Its well-defined crystalline structure and distinct physicochemical properties make it a valuable model system for studying hydrogen bonding, hydration/dehydration phenomena, and the solid-state characteristics of organic molecules. This technical guide provides a comprehensive overview of the crystal structure and properties of this compound dihydrate, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Crystal Structure of this compound Dihydrate

The crystal structure of this compound dihydrate has been extensively studied and is well-characterized. It crystallizes in the monoclinic system, belonging to the P2₁/n space group.[1][2] The crystal lattice is composed of this compound molecules and water molecules linked by a robust network of hydrogen bonds. This intricate hydrogen bonding network is fundamental to the stability and properties of the crystal.

Table 1: Crystallographic Data for this compound Dihydrate

ParameterValueReference
Crystal SystemMonoclinic[1][2]
Space GroupP2₁/n[1][2]
a6.119 Å[1]
b3.607 Å[1]
c12.057 Å[1]
β106.19°[1]
Z2[1]
V253.5 ųCalculated

Table 2: Selected Inter-atomic Distances for this compound Dihydrate

BondDistance (pm)Reference
C-C153[1]
C-O₁129[1]
C-O₂119[1]

Physicochemical Properties

The physical and chemical properties of this compound dihydrate are a direct consequence of its crystal structure. The presence of two water molecules per molecule of this compound significantly influences its melting point, solubility, and density.

Table 3: Physical and Chemical Properties of this compound Dihydrate

PropertyValueReference(s)
Molecular FormulaC₂H₆O₆[3]
Molecular Weight126.07 g/mol [3]
AppearanceColorless, odorless, crystalline solid[4]
Melting Point101-102 °C[4][5]
Density1.653 g/cm³[6]
Solubility in water13-14 g/100 mL at 20 °C[5]
pKa₁1.27[7]
pKa₂4.27[7]

Experimental Protocols

Single Crystal X-ray Diffraction

Objective: To determine the crystal structure, including unit cell parameters, space group, and atomic coordinates of this compound dihydrate.

Methodology:

  • Crystal Selection and Mounting:

    • Select a single, well-formed crystal of this compound dihydrate with dimensions of approximately 0.1-0.3 mm.

    • Examine the crystal under a polarized light microscope to ensure it is a single crystal, free from cracks or defects.

    • Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Center the crystal in the X-ray beam.

    • Perform a preliminary screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data at a controlled temperature (e.g., room temperature or 100 K) using an appropriate data collection strategy (e.g., ω-scans).

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the structural model against the experimental data using a least-squares refinement program (e.g., SHELXL, GSAS).[1]

    • Refine the atomic coordinates, anisotropic displacement parameters, and occupancies.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map or use standard geometric constraints.

    • Assess the quality of the final refined structure using metrics such as R-factor, goodness-of-fit, and residual electron density.

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Objective: To investigate the thermal stability and dehydration process of this compound dihydrate.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of finely ground this compound dihydrate into an appropriate TGA or DSC pan (e.g., aluminum or alumina).

  • Instrument Setup and Calibration:

    • Calibrate the thermogravimetric analyzer (TGA) and differential scanning calorimeter (DSC) for temperature and heat flow according to the manufacturer's instructions.

    • Set the desired atmosphere (e.g., inert nitrogen or argon, or an oxidative atmosphere like air) with a constant flow rate.

  • Thermogravimetric Analysis (TGA):

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 200 °C).

    • Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules.

  • Differential Scanning Calorimetry (DSC):

    • Place the sample pan and a reference pan (usually an empty pan) in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 150 °C).

    • Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to the dehydration and melting processes.

  • Data Analysis:

    • From the TGA data, determine the temperature ranges of dehydration and the percentage of mass loss for each step, which can be used to confirm the stoichiometry of the hydrate.

    • From the DSC data, determine the onset temperature and peak temperature of the endothermic events. The area under the peaks can be used to calculate the enthalpy of dehydration and fusion.

Logical Relationships of Properties

The following diagram illustrates the interconnectedness of the structure and properties of this compound dihydrate.

G Logical Relationship of this compound Dihydrate Properties Structure Crystal Structure (Monoclinic, P2₁/n) Hydration Presence of Water Molecules (Dihydrate) Structure->Hydration incorporates HBonding Extensive Hydrogen Bonding Network Structure->HBonding defines PhysProps Physical Properties Structure->PhysProps governs ChemProps Chemical Properties Structure->ChemProps underlies Hydration->HBonding enables Hydration->PhysProps determines Dehydration Thermal Dehydration Hydration->Dehydration undergoes HBonding->PhysProps influences MeltingPoint Melting Point (101-102 °C) PhysProps->MeltingPoint Solubility Solubility in Water PhysProps->Solubility Density Density (1.653 g/cm³) PhysProps->Density Acidity Acidity (pKa values) ChemProps->Acidity ChemProps->Dehydration

Logical Relationship of this compound Dihydrate Properties

Conclusion

This technical guide has provided a detailed overview of the crystal structure and physicochemical properties of this compound dihydrate. The presented data, organized in clear tables, offers a valuable resource for researchers and professionals. Furthermore, the detailed experimental protocols for single crystal X-ray diffraction and thermal analysis serve as a practical guide for the characterization of this and similar hydrated organic compounds. The logical relationship diagram visually encapsulates the fundamental connections between the structure and the observed properties of this compound dihydrate, reinforcing its importance as a model system in solid-state chemistry and materials science.

References

Oxalic acid as a chelating agent for heavy metal remediation studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating issue of heavy metal contamination in soil and water resources poses a significant threat to environmental health and human well-being. The persistent and toxic nature of heavy metals necessitates the development of effective and sustainable remediation technologies. Among the various approaches, chelation-assisted remediation has emerged as a promising strategy. This technical guide delves into the core of this technology, focusing on the application of oxalic acid as a powerful and environmentally benign chelating agent for the remediation of heavy metals.

The Chemical Rationale: this compound's Chelation Prowess

This compound (H₂C₂O₄) is a simple dicarboxylic acid that acts as a bidentate ligand, meaning it can form two bonds with a central metal ion. This ability to form stable, ring-like structures, known as chelates, is the foundation of its efficacy in heavy metal remediation. The chelation process effectively sequesters heavy metal ions, increasing their mobility in soil for phytoextraction or facilitating their removal from wastewater through precipitation.

The mechanism of chelation with this compound involves the deprotonated oxalate anion (C₂O₄²⁻) coordinating with the metal ion through its two carboxylate oxygen atoms. This forms a stable five-membered ring, significantly enhancing the stability of the metal-ligand complex compared to monodentate ligands. This process can be influenced by factors such as pH, the concentration of this compound, and the nature of the heavy metal ion.

dot

Caption: Mechanism of heavy metal chelation by this compound.

Quantitative Insights: Stability of Metal-Oxalate Complexes

The effectiveness of a chelating agent is intrinsically linked to the stability of the complexes it forms with heavy metals. The stability constant (log K) provides a quantitative measure of this interaction, with higher values indicating a more stable complex. The table below summarizes the stability constants for various heavy metal-oxalate complexes, offering a basis for predicting the efficacy of this compound for specific contaminants.

Heavy Metal IonLog β₁ (ML)Log β₂ (ML₂)Log β₃ (ML₃)Reference(s)
Cadmium (Cd²⁺)3.57 - 3.864.99-[1]
Chromium (Cr³⁺)5.34 - 7.4013.5418.07[2][3]
Copper (Cu²⁺)---[4]
Lead (Pb²⁺)5.127.13-[5]
Nickel (Ni²⁺)3.41 - 5.17--[6][7]
Zinc (Zn²⁺)---[8][9]

Note: Stability constants can vary depending on experimental conditions such as ionic strength and temperature. The values presented are indicative and sourced from the cited literature.

Applications in Remediation

Soil Remediation

In contaminated soils, heavy metals are often adsorbed onto soil particles or exist as insoluble precipitates, limiting their availability for plant uptake or extraction. This compound can be applied to the soil to mobilize these metals through two primary mechanisms:

  • Acidification: The acidic nature of this compound can lower the soil pH, which can lead to the dissolution of some metal-containing minerals and the desorption of metals from soil colloids.

  • Chelation: The formation of soluble metal-oxalate complexes enhances the concentration of heavy metals in the soil solution, making them more available for removal.

This increased mobility is particularly beneficial for phytoextraction , a process where plants are used to accumulate heavy metals from the soil. Studies have shown that the application of this compound can significantly enhance the uptake and translocation of heavy metals like cadmium (Cd), chromium (Cr), and lead (Pb) in various plant species.[2][10][11]

dot

Soil_Remediation_Workflow Contaminated_Soil Contaminated Soil (Immobile Heavy Metals) Oxalic_Acid_Application Application of This compound Solution Contaminated_Soil->Oxalic_Acid_Application Mobilization Heavy Metal Mobilization (Acidification & Chelation) Oxalic_Acid_Application->Mobilization Phytoextraction Phytoextraction by Hyperaccumulator Plants Mobilization->Phytoextraction Harvesting Harvesting of Metal-Accumulating Biomass Phytoextraction->Harvesting Clean_Soil Remediated Soil Harvesting->Clean_Soil

Caption: Workflow for this compound-enhanced phytoremediation of soil.

Wastewater Treatment

This compound is also an effective agent for removing heavy metals from industrial wastewater. The addition of this compound to wastewater containing dissolved heavy metals can lead to the formation of insoluble metal-oxalate precipitates. These precipitates can then be removed from the water through conventional separation techniques like filtration or sedimentation. Research has demonstrated high removal efficiencies for copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and lead (Pb²⁺) from aqueous solutions using this compound.[10] The efficiency of removal is often dependent on the pH and the concentration of this compound used.

Experimental Protocols

Determining Chelation Efficiency: A Generalized Batch Equilibrium Method

This protocol outlines a general procedure for assessing the chelation efficiency of this compound for a specific heavy metal in an aqueous solution.

1. Materials and Reagents:

  • Stock solution of the heavy metal of interest (e.g., 1000 mg/L).

  • This compound solution of known concentration.

  • pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

  • Centrifuge and centrifuge tubes.

  • Analytical instrument for metal analysis (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - Mass Spectrometer - ICP-MS).

  • pH meter.

  • Shaker or magnetic stirrer.

2. Procedure:

  • Prepare a series of test solutions: In separate containers, add a known volume of the heavy metal stock solution and dilute with deionized water to achieve a desired initial metal concentration.

  • Introduce the chelating agent: Add varying concentrations of the this compound solution to the test solutions. Include a control sample with no this compound.

  • Adjust pH: Adjust the pH of each solution to the desired experimental value using the pH adjustment solutions. This is a critical step as chelation is highly pH-dependent.

  • Equilibration: Agitate the solutions for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: If a precipitate forms, separate the solid and liquid phases by centrifugation or filtration.

  • Metal Analysis: Analyze the concentration of the heavy metal remaining in the aqueous phase (supernatant) using an appropriate analytical technique (AAS or ICP-MS).

  • Calculate Chelation Efficiency: The chelation efficiency can be calculated as the percentage of the metal removed from the solution or, in the case of solubilization from a solid phase, the percentage of metal mobilized into the aqueous phase.

dot

Chelation_Efficiency_Workflow Start Start Prepare_Solutions Prepare Metal & This compound Solutions Start->Prepare_Solutions pH_Adjustment Adjust pH Prepare_Solutions->pH_Adjustment Equilibration Equilibrate (Shaking/Stirring) pH_Adjustment->Equilibration Phase_Separation Separate Solid/Liquid (Centrifugation/Filtration) Equilibration->Phase_Separation Metal_Analysis Analyze Metal Concentration in Aqueous Phase (AAS/ICP-MS) Phase_Separation->Metal_Analysis Calculate_Efficiency Calculate Chelation Efficiency Metal_Analysis->Calculate_Efficiency End End Calculate_Efficiency->End

Caption: Experimental workflow for determining chelation efficiency.

Conclusion and Future Perspectives

This compound presents a compelling case as a versatile and effective chelating agent for heavy metal remediation. Its ability to form stable complexes with a range of heavy metals, coupled with its biodegradable nature, positions it as a sustainable alternative to more persistent synthetic chelators. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working on developing and optimizing remediation strategies.

Future research should focus on field-scale applications to validate laboratory findings and to assess the long-term ecological impacts of this compound application. Furthermore, investigating the synergistic effects of this compound with other remediation techniques, such as microbial remediation, could unlock even more potent and efficient solutions to the global challenge of heavy metal pollution. The continued exploration of such nature-inspired and green chemical approaches will be pivotal in our quest for a cleaner and healthier environment.

References

An In-depth Technical Guide to the Spectroscopic Properties of Oxalic Acid and Its Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of oxalic acid and its coordination complexes with various metal ions. It is designed to serve as a valuable resource for researchers and professionals involved in the fields of coordination chemistry, materials science, and drug development, where the characterization of these compounds is crucial. This document details the application of key spectroscopic techniques—Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy—in elucidating the structural and electronic features of this compound and its derivatives.

Introduction to the Spectroscopic Analysis of Oxalates

This compound (H₂C₂O₄), the simplest dicarboxylic acid, and its conjugate base, oxalate (C₂O₄²⁻), are of significant interest due to their versatile coordination chemistry. The oxalate ligand can act as a chelating agent, forming stable complexes with a wide range of metal ions.[1] The spectroscopic properties of these metal oxalate complexes are dictated by the nature of the metal-ligand interactions, the coordination geometry, and the overall molecular symmetry. Understanding these properties is essential for the structural characterization and quality control of oxalate-containing materials.

This guide presents a systematic compilation of spectroscopic data, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding of the spectroscopic analysis of these important compounds.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound and its metal complexes. Both Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are sensitive to changes in bond lengths, bond angles, and symmetry upon coordination to a metal center.

Spectroscopic Properties of this compound

The vibrational spectrum of this compound is well-characterized and serves as a baseline for understanding the spectra of its metal complexes. The key vibrational modes involve the O-H, C=O, C-O, and C-C stretching, as well as various bending modes.

Spectroscopic Properties of Metal Oxalate Complexes

When this compound deprotonates to form the oxalate ligand and coordinates to a metal ion, significant changes are observed in its vibrational spectrum. The coordination of the oxalate ligand to a metal cation alters the electron distribution within the ligand, leading to shifts in the vibrational frequencies. The positions of the C=O and C-O stretching bands are particularly sensitive to the nature of the metal ion and the coordination mode (e.g., bidentate chelation, bridging).

Table 1: Key IR Absorption Bands (cm⁻¹) for this compound and Selected Metal Oxalate Complexes

Compoundν(O-H)νas(C=O)νs(C=O) / νas(C-O)νs(C-O) + ν(C-C)δ(O-C=O)
This compound Dihydrate~3400~1730~1621~1480~830
FeC₂O₄·2H₂O~3350~1625-~1360, ~1315~822
Fe₂(C₂O₄)₃·4H₂O~3400~1736, ~1655~1612~1440, ~1395~810
[Al(C₂O₄)₃]³⁻-~1686-~1419-

Note: Band positions can vary slightly depending on the crystal structure and measurement conditions.

Table 2: Prominent Raman Shifts (cm⁻¹) for Selected Metal Oxalate Complexes

Metal OxalateStrongest Signal in 1400-1600 cm⁻¹ RegionOther Key Bands (cm⁻¹)
Calcium(II) oxalate monohydrate1464909 (ν(C-C)), 505 (δ(OCO))
Magnesium(II) oxalate dihydrate1473-
Iron(II) oxalate dihydrate1469913 (ν(C-C)), 856 (δ(OCO))
Copper(II) oxalate hydrate15131488 (νs(C-O) + ν(C-C)), 924 (νs(C-O) + δ(O-C=O)), 831 (νs(C-O) / δ(O-C-O)), 557 (ν(Cu-O) + ν(C-C))
Aluminum(III) oxalate1441-
Nickel(II) oxalate dihydrate1477-
Cobalt(II) oxalate anhydrous1505-

Data compiled from various sources.[2][3][4]

Experimental Protocols for Vibrational Spectroscopy

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet technique is commonly employed. A small amount of the finely ground sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder. The mixture is then pressed under high pressure in a die to form a transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker EQUINOX-55, is used to record the spectrum.[5]

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands. The peak positions, shapes, and intensities are used to deduce information about the functional groups and coordination environment.

Raman Spectroscopy

  • Sample Preparation: Solid samples are typically analyzed as fine powders. A small amount of the sample is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman microscope, such as a Nicolet DXR3xi Raman Imaging Microscope, equipped with a laser excitation source (e.g., 785 nm or 532 nm) is used.[2][6]

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is recorded as a plot of Raman intensity versus Raman shift (in cm⁻¹).

  • Data Analysis: The Raman spectrum is analyzed to identify the characteristic scattering peaks. Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption is in the deep UV region. In metal oxalate complexes, particularly those of transition metals, the spectra are often characterized by d-d electronic transitions and charge transfer bands, which are sensitive to the metal ion's identity, oxidation state, and coordination environment.

Spectroscopic Properties of this compound

This compound in aqueous solution exhibits a strong absorption band in the far UV region, typically with a maximum absorbance peak around 190 nm.[3]

Spectroscopic Properties of Transition Metal Oxalate Complexes

The UV-Vis spectra of transition metal oxalate complexes are characterized by absorption bands arising from electronic transitions between d-orbitals of the metal ion (d-d transitions) and transitions involving the transfer of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). The energies of these transitions, and thus the positions of the absorption bands (λmax), are influenced by the metal ion, its oxidation state, and the nature of the ligands.

Table 3: UV-Vis Absorption Data for Selected Transition Metal Oxalate Complexes

Complexλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
[Cr(C₂O₄)₃]³⁻42095.0 - 97.0d-d transition
57074.0 - 75.0d-d transition
[Fe(C₂O₄)₃]³⁻644-676-LMCT
924-972-LMCT
[Co(C₂O₄)₃]³⁻~420-d-d transition
~720-d-d transition

Data compiled from various sources.[2][3][7][8][9]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: A solution of the metal oxalate complex of known concentration is prepared using a suitable solvent (often deionized water). A blank solution containing only the solvent is also prepared.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is equipped with a deuterium lamp for the UV region and a tungsten lamp for the visible region.

  • Data Acquisition: The spectrophotometer is first calibrated using the blank solution. The absorbance spectrum of the sample solution is then recorded over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength are determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For diamagnetic metal oxalate complexes, ¹H and ¹³C NMR can provide information about the symmetry and environment of the oxalate ligand.

Spectroscopic Properties of this compound and Diamagnetic Metal Oxalates

The ¹³C NMR spectrum of this compound in solution typically shows a single resonance for the two equivalent carboxyl carbons. Upon coordination to a diamagnetic metal ion, the chemical shift of the carboxyl carbon can change depending on the nature of the metal-oxygen bond. If the oxalate ligand becomes asymmetric upon coordination, two distinct ¹³C signals may be observed. The ¹H NMR spectrum of this compound shows a signal for the acidic protons, which disappears upon deprotonation and complexation.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Diamagnetic Metal Oxalate Complex

CompoundSolvent¹³C Chemical Shift (δ, ppm)
This compoundD₂O~167
[Al(C₂O₄)₃]³⁻--

Note: Data for simple diamagnetic metal oxalate complexes is limited in the searched literature. The chemical shift of the oxalate carbon in complexes is expected to be in a similar region to that of this compound.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: A solution of the complex is prepared in a suitable deuterated solvent (e.g., D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent peak, is used for chemical shift calibration.

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Data Acquisition: The ¹H and/or ¹³C NMR spectrum is acquired. For ¹³C NMR, techniques such as proton decoupling are used to simplify the spectrum.

  • Data Analysis: The chemical shifts, signal multiplicities, and integration values are analyzed to deduce the structure of the complex. The number of signals can indicate the symmetry of the oxalate ligand in the complex.

Visualizing Spectroscopic Workflows

The characterization of a new metal oxalate complex typically involves a systematic application of various spectroscopic techniques. The following diagrams, created using the DOT language, illustrate a general workflow for the spectroscopic analysis of these compounds.

Spectroscopic_Workflow cluster_synthesis Synthesis and Isolation cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis and Structural Elucidation synthesis Synthesis of Metal Oxalate Complex purification Purification and Isolation synthesis->purification ir IR Spectroscopy purification->ir raman Raman Spectroscopy purification->raman uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy (for diamagnetic complexes) purification->nmr data_analysis Data Interpretation and Peak Assignment ir->data_analysis raman->data_analysis uv_vis->data_analysis nmr->data_analysis structure Structural Elucidation (Coordination mode, Geometry) data_analysis->structure

Caption: General workflow for the synthesis and spectroscopic characterization of metal oxalate complexes.

Interrelated_Spectroscopy cluster_vibrational Vibrational Spectroscopy cluster_electronic Electronic Spectroscopy cluster_magnetic_resonance Magnetic Resonance MetalOxalate {Metal Oxalate Complex | Sample} IR IR Spectroscopy Information: Functional Groups, Asymmetric vibrations MetalOxalate->IR Raman Raman Spectroscopy Information: Molecular Skeleton, Symmetric vibrations MetalOxalate->Raman UV_Vis UV-Vis Spectroscopy Information: d-d transitions, Charge Transfer MetalOxalate->UV_Vis NMR NMR Spectroscopy Information: Molecular Symmetry, Connectivity MetalOxalate->NMR Structural_Info {Structural Information | - Coordination Mode - Molecular Geometry - Electronic Structure} IR->Structural_Info Complementary Information Raman->Structural_Info Complementary Information UV_Vis->Structural_Info NMR->Structural_Info

Caption: Interrelationship of spectroscopic techniques in the analysis of a metal oxalate complex.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound and its metal complexes, with a focus on IR, Raman, UV-Vis, and NMR spectroscopy. The tabulated data, experimental protocols, and workflow diagrams are intended to serve as a practical resource for scientists and researchers. The systematic application of these spectroscopic techniques provides a powerful approach for the comprehensive characterization of the structure, bonding, and electronic properties of this important class of coordination compounds.

References

A Deep Dive into the Theoretical Reaction Mechanisms of Oxalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid (H₂C₂O₄), the simplest dicarboxylic acid, plays a significant role in various chemical and biological processes. Its reactivity, particularly through decomposition and oxidation, is of fundamental importance in fields ranging from atmospheric chemistry to industrial applications and drug metabolism. Understanding the intricate mechanisms of these reactions at a molecular level is crucial for controlling reaction outcomes, designing novel catalysts, and predicting the environmental fate of this compound and related compounds. This technical guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of this compound, with a focus on computational and quantum chemical investigations.

Thermal Decomposition of this compound

The thermal decomposition of this compound has been a subject of numerous theoretical and experimental studies. Computational chemistry has been instrumental in elucidating the complex pathways of its unimolecular and bimolecular decomposition.

Unimolecular Decomposition Pathways

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have identified two main unimolecular decomposition channels for this compound.[1][2]

The first and more favorable pathway involves the formation of carbon dioxide (CO₂) and an intermediate known as dihydroxycarbene (HOCOH).[1][2] This reaction proceeds through a transition state with a calculated activation barrier of approximately 31 kcal/mol.[1][2] The dihydroxycarbene intermediate is predicted to subsequently isomerize to formic acid (HCOOH), although this step has a significantly higher activation barrier.[1]

A second unimolecular pathway leads to the direct formation of carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O) via a concerted transition state.[1][2] This pathway has a higher activation barrier of around 42 kcal/mol, suggesting it becomes more significant at higher temperatures.[1][2]

Bimolecular Decomposition Pathway

A bimolecular decomposition mechanism, involving a second molecule such as water or another this compound molecule, has also been proposed and investigated theoretically. This pathway is particularly relevant for the formation of formic acid. The presence of a water molecule can facilitate the hydrogen migration required for the isomerization of dihydroxycarbene to formic acid, significantly lowering the activation barrier to less than 37 kcal/mol.[1] This catalytic effect of water suggests that the formation of formic acid is more likely to occur through a bimolecular process in environments where water is present.[1]

Oxidation of this compound

The oxidation of this compound is a key process in atmospheric chemistry and advanced oxidation processes for water treatment. Theoretical studies have focused on the reactions with two major oxidants: the hydroxyl radical (•OH) and ozone (O₃).

Reaction with Hydroxyl Radical (•OH)

Computational studies have shown that the reaction of this compound with the hydroxyl radical proceeds primarily through hydrogen atom abstraction from one of the carboxylic acid groups.[3] This is a rapid reaction with a relatively low Gibbs free energy of activation.

The initial hydrogen abstraction leads to the formation of an oxalate radical (•OOCH-COOH) and a water molecule. This radical intermediate can then undergo further reactions, including decarboxylation to produce CO₂ and the hydroperoxyl radical (HO₂•).

Reaction with Ozone (O₃)

The reaction of this compound with ozone is also initiated by hydrogen atom abstraction from a carboxylic acid group.[3] This process, however, has a significantly higher activation energy compared to the reaction with the hydroxyl radical, indicating that the hydroxyl radical is a much more potent oxidant for this compound.[3]

The reaction with ozone leads to the formation of a hydrotrioxide intermediate (HOOO-C(O)COOH), which is unstable and decomposes to form various products.[3]

Data Presentation

The following tables summarize the key quantitative data from theoretical studies on the reaction mechanisms of this compound.

Table 1: Calculated Activation Energies for the Thermal Decomposition of this compound

Reaction PathwayComputational MethodActivation Energy (kcal/mol)Reference
H₂C₂O₄ → CO₂ + HOCOH (dihydroxycarbene)B3LYP/6-31G 31[1]
H₂C₂O₄ → CO₂ + CO + H₂OB3LYP/6-31G42[1]
HOCOH + H₂O → HCOOH + H₂O (bimolecular isomerization)MP4(SDQ)/6-311++G//B3LYP/6-31G < 37[1]

Table 2: Calculated Gibbs Free Energies of Activation (ΔG‡) for the Oxidation of this compound

ReactionPhaseComputational MethodΔG‡ (kcal/mol)Reference
H₂C₂O₄ + •OH → •OOCH-COOH + H₂OGas PhaseUMN12SX/6-311++G(2d,p)8.51[3]
H₂C₂O₄ + •OH → •OOCH-COOH + H₂OAqueousUMN12SX/6-311++G(2d,p) with SMD10.33[3]
H₂C₂O₄ + O₃ → HOOO-C(O)COOHGas PhaseUMN12SX/6-311++G(2d,p)21.77[3]
H₂C₂O₄ + O₃ → HOOO-C(O)COOHAqueousUMN12SX/6-311++G(2d,p) with SMD28.16[3]

Experimental Protocols

Computational Methods

The theoretical studies cited in this guide predominantly utilize quantum chemical calculations performed with software packages such as Gaussian.[4] A typical computational protocol involves the following steps:

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized to find their minimum energy structures. The B3LYP density functional is a commonly used method, often paired with Pople-style basis sets like 6-31G** or 6-311++G(2d,p).[1][5]

  • Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Transition State Searching: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by specifying the Opt=TS keyword in the calculation input.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This involves following the minimum energy path downhill from the transition state in both forward and reverse directions.

  • Solvation Effects: To model reactions in the aqueous phase, implicit solvation models like the Solvation Model based on Density (SMD) are often employed.[3]

Experimental Validation

Experimental validation of these theoretical predictions often involves techniques such as:

  • Temperature-Programmed Decomposition (TPD): In a typical TPD experiment, a sample of this compound is heated at a controlled rate in an inert atmosphere. The gaseous products are then analyzed in real-time, often using mass spectrometry or gas chromatography, to identify the decomposition products and determine their evolution profiles as a function of temperature.[6][7]

  • Pulse Radiolysis: This technique is used to study the kinetics of fast reactions, such as the reaction of this compound with hydroxyl radicals.[8] A short pulse of high-energy electrons is used to generate a high concentration of radicals in the solution, and the subsequent reactions are monitored by time-resolved absorption spectroscopy.[8]

  • Kinetic Studies: For slower reactions, conventional kinetic studies can be performed by monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Thermal_Decomposition_Unimolecular cluster_path1 Pathway 1: Formation of Dihydroxycarbene cluster_path2 Pathway 2: Concerted Decomposition OA This compound (H₂C₂O₄) TS1 Transition State 1 OA->TS1 ΔE‡ ≈ 31 kcal/mol DHC Dihydroxycarbene (HOCOH) + CO₂ TS1->DHC OA2 This compound (H₂C₂O₄) TS2 Transition State 2 OA2->TS2 ΔE‡ ≈ 42 kcal/mol Products2 CO₂ + CO + H₂O TS2->Products2

Caption: Unimolecular thermal decomposition pathways of this compound.

Oxidation_Pathways cluster_oh Oxidation by Hydroxyl Radical (•OH) cluster_o3 Oxidation by Ozone (O₃) OA_OH This compound (H₂C₂O₄) + •OH TS_OH Transition State (H-abstraction) OA_OH->TS_OH Low ΔG‡ Intermediate_OH Oxalate Radical (•OOCH-COOH) + H₂O TS_OH->Intermediate_OH Products_OH Further Products (e.g., CO₂, HO₂•) Intermediate_OH->Products_OH OA_O3 This compound (H₂C₂O₄) + O₃ TS_O3 Transition State (H-abstraction) OA_O3->TS_O3 High ΔG‡ Intermediate_O3 Hydrotrioxide Intermediate (HOOO-C(O)COOH) TS_O3->Intermediate_O3 Products_O3 Decomposition Products Intermediate_O3->Products_O3

Caption: Oxidation pathways of this compound by hydroxyl radical and ozone.

Computational_Workflow start Define Reactants and Products geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify Minima (All real frequencies) freq_calc->verify_minima ts_search Transition State Search (e.g., Opt=TS) verify_minima->ts_search Reactants & Products Optimized freq_calc_ts Frequency Calculation ts_search->freq_calc_ts verify_ts Verify Transition State (One imaginary frequency) freq_calc_ts->verify_ts irc_calc IRC Calculation verify_ts->irc_calc TS Found confirm_path Confirm Reaction Path irc_calc->confirm_path energy_calc Calculate Thermodynamic Properties (ΔE‡, ΔG‡) confirm_path->energy_calc Path Confirmed end Reaction Mechanism Elucidated energy_calc->end

Caption: A typical computational workflow for studying reaction mechanisms.

References

Methodological & Application

Application Notes and Protocols: Oxalic Acid Catalyzed Synthesis of Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxalic acid, a readily available and inexpensive dicarboxylic acid, has emerged as a versatile and efficient Brønsted acid catalyst for a variety of organic transformations.[1][2] Its utility in promoting the synthesis of structurally diverse and biologically significant heterocyclic compounds makes it an attractive alternative to harsh and expensive catalysts.[1][2] These application notes provide detailed protocols for the this compound-catalyzed synthesis of three important classes of organic compounds: benzimidazoles, quinoxalines, and 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs). The methodologies presented are characterized by their simplicity, high yields, and often environmentally friendly conditions.[1][3][4]

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a crucial class of heterocyclic compounds possessing a wide range of pharmacological activities, including antiulcer, anticancer, and antiviral properties.[5] The this compound-catalyzed condensation of o-phenylenediamines and aldehydes offers a straightforward and efficient route to these valuable molecules.[5][6]

Experimental Protocol:

A microwave-assisted, one-pot synthesis has been shown to be highly effective.[5][6]

  • Reagents:

    • o-phenylenediamine (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • This compound (0.2 mmol)

    • Tetrahydrofuran (THF) (2 mL)

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in THF (2 mL).

    • Add this compound (0.2 mmol) to the mixture.

    • Place the vessel in a microwave reactor and irradiate for 2-4 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (80:20) solvent system.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can then be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

Data Presentation:

The following table summarizes the yields of various benzimidazole derivatives synthesized using the microwave-assisted, this compound-catalyzed method.[5]

EntryAldehyde (RCHO)ProductYield (%)Reaction Time (min)
1C6H5CHO2-Phenyl-1H-benzo[d]imidazole922.5
24-ClC6H4CHO2-(4-Chlorophenyl)-1H-benzo[d]imidazole942.0
34-NO2C6H4CHO2-(4-Nitrophenyl)-1H-benzo[d]imidazole953.0
44-CH3OC6H4CHO2-(4-Methoxyphenyl)-1H-benzo[d]imidazole903.5
53-NO2C6H4CHO2-(3-Nitrophenyl)-1H-benzo[d]imidazole913.0

Reaction Pathway:

G node1 o-Phenylenediamine node4 Iminium Intermediate node1->node4 + node2 Aldehyde node2->node4 + node3 This compound (Catalyst) node3->node4 Catalyzes node5 Ring Closure node4->node5 Protonation node6 Benzimidazole node5->node6 Dehydration

This compound-catalyzed synthesis of benzimidazoles.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities.[4] The condensation of 1,2-diamines with α-diketones catalyzed by this compound provides a simple and highly efficient method for their preparation at room temperature.[4][7]

Experimental Protocol:

  • Reagents:

    • 1,2-Diamine (e.g., o-phenylenediamine) (1 mmol)

    • α-Diketone (e.g., benzil) (1 mmol)

    • This compound (catalytic amount)

    • Solvent (e.g., ethanol or water)

  • Procedure:

    • Dissolve the 1,2-diamine (1 mmol) and the α-diketone (1 mmol) in the chosen solvent in a round-bottom flask.

    • Add a catalytic amount of this compound to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Data Presentation:

The following table presents the results for the this compound-catalyzed synthesis of various quinoxaline derivatives.

Entry1,2-Diamineα-DiketoneProductYield (%)Reaction Time (min)
1o-PhenylenediamineBenzil2,3-Diphenylquinoxaline9810
24-Methyl-1,2-phenylenediamineBenzil6-Methyl-2,3-diphenylquinoxaline9715
34-Chloro-1,2-phenylenediamineBenzil6-Chloro-2,3-diphenylquinoxaline9520
4o-Phenylenediamine2,3-Butanedione2,3-Dimethylquinoxaline9610

Experimental Workflow:

G node1 Mix 1,2-Diamine and α-Diketone in Solvent node2 Add Catalytic This compound node1->node2 node3 Stir at Room Temperature node2->node3 node4 Monitor by TLC node3->node4 node5 Isolate and Purify Product node4->node5

Workflow for quinoxaline synthesis.

Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs), a class of compounds with a wide range of therapeutic applications.[3] this compound dihydrate has been demonstrated to be a green, mild, and efficient catalyst for this reaction under thermal and solvent-free conditions.[3]

Experimental Protocol:

  • Reagents:

    • β-keto ester (e.g., ethyl acetoacetate) (1 mmol)

    • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

    • Urea or thiourea (1.5 mmol)

    • This compound dihydrate (catalytic amount)

  • Procedure:

    • In a flask, mix the β-keto ester (1 mmol), aromatic aldehyde (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of this compound dihydrate.

    • Heat the mixture under solvent-free conditions.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add cold water to the solidified mixture.

    • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to afford the pure DHPM.

Data Presentation:

The following table summarizes the yields for the this compound-catalyzed Biginelli reaction with various aldehydes.

EntryAldehydeProductYield (%)
1Benzaldehyde5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one95
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one92
34-Methylbenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one90
44-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one88

Logical Relationship of the Biginelli Reaction:

G node1 β-Keto Ester node5 One-Pot Reaction node1->node5 node2 Aldehyde node2->node5 node3 Urea/Thiourea node3->node5 node4 This compound (Catalyst) node4->node5 node6 3,4-Dihydropyrimidin- 2-(1H)-one node5->node6

Components of the Biginelli reaction.

References

Application Notes & Protocols: Precipitation of Lanthanides with Oxalic Acid in Acidic Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precipitation of lanthanides as insoluble oxalates is a widely utilized method in analytical and industrial chemistry for the separation and purification of these elements.[1][2][3][4] Oxalic acid serves as an efficient precipitating agent due to the low solubility of lanthanide oxalate salts in acidic media, which allows for their effective separation from other metal ions.[1][2][3][4][5] This protocol outlines two primary methodologies for lanthanide oxalate precipitation: direct precipitation (heterogeneous) and homogeneous precipitation. The latter, which involves the slow, in-situ generation of oxalate ions, is particularly advantageous for producing crystalline precipitates that are easily filtered and handled.[2][4][6][7][8][9]

Principle of the Method

The fundamental reaction involves the addition of this compound (H₂C₂O₄) to a solution containing trivalent lanthanide ions (Ln³⁺) in an acidic environment. This leads to the formation of insoluble lanthanide oxalate hydrates, as depicted in the following general equation[1]:

2 Ln³⁺(aq) + 3 H₂C₂O₄(aq) + x H₂O(l) → Ln₂(C₂O₄)₃·xH₂O(s) + 6 H⁺(aq)

The acidic conditions are crucial for this process. While the precipitation is carried out in a strongly acidic solution, the solubility of the lanthanide oxalates decreases as the concentration of nitric acid decreases and the concentration of this compound increases.[3]

Experimental Protocols

Protocol 1: Homogeneous Precipitation using Oxamic Acid

This method relies on the thermal decomposition of oxamic acid to slowly generate this compound, leading to the formation of well-defined crystals.[2][4][6][8][9]

Materials:

  • Lanthanide(III) nitrate hexahydrate (e.g., Ce(NO₃)₃·6H₂O, Pr(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, Er(NO₃)₃·6H₂O, Yb(NO₃)₃·6H₂O)[2][6]

  • Oxamic acid[2][6]

  • Nitric acid (0.01 M)[5][10]

  • Deionized water

  • Round bottom flask or Eppendorf tubes[5][6][10]

  • Heating mantle or water bath[5][6][10]

  • Centrifuge[2][6]

  • Filtration apparatus

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a 0.5 M solution of the desired lanthanide nitrate in 0.01 M nitric acid.[5][10]

    • In a separate container, weigh out oxamic acid.

  • Precipitation:

    • In a 50 mL round bottom flask, combine 25 mL of a 0.2 M oxamic acid solution with 10 mL of a 0.2 M lanthanide nitrate solution.[2][6]

    • Alternatively, for smaller scale preparations, mix 1.1 mL of the 0.5 M lanthanide nitrate solution with 1.55 molar equivalents of oxamic acid (approximately 75 mg) in an Eppendorf tube.[5][10]

    • Heat the mixture to 40 °C to dissolve the oxamic acid completely, ensuring a clear solution is obtained.[2][5][6][10]

    • Increase the temperature to between 85 °C and 100 °C and maintain for several hours (e.g., 7 hours).[2][5][6][10] A precipitate will form during this time. The precipitation rate is slower for heavier lanthanides.[2][6]

  • Isolation and Washing:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the precipitate from the supernatant by centrifugation (e.g., 5000 rpm for 2 minutes) or filtration.[2][6]

    • Wash the precipitate several times with hot distilled water to remove any soluble impurities.[11]

  • Drying:

    • Dry the washed precipitate in an oven at a suitable temperature (e.g., 50 °C) for 24 hours.[11]

Protocol 2: Direct Precipitation with this compound

This is a more rapid method involving the direct addition of an this compound solution.

Materials:

  • Lanthanide salt solution (e.g., in hydrochloric or sulfuric acid)[11]

  • This compound solution (e.g., 2 M)[11]

  • Magnetic stirrer[12]

  • Filtration apparatus

  • Drying oven

Procedure:

  • Precipitation:

    • Place the acidic lanthanide solution in a beaker with a magnetic stir bar.

    • While stirring at room temperature, slowly add a stoichiometric amount of this compound solution. The precipitate will form immediately.[11][12] The optimal conditions can be around 90°C for 6 hours in a 2 M this compound solution.[11]

    • Continue stirring for approximately 30 minutes to ensure complete precipitation.[11][12]

  • Isolation and Washing:

    • Separate the precipitate by filtration.

    • Wash the precipitate multiple times with hot distilled water.[11]

  • Drying:

    • Dry the precipitate in an oven at 50 °C for 24 hours.[11]

Quantitative Data

The efficiency and kinetics of lanthanide oxalate precipitation are influenced by factors such as the specific lanthanide, temperature, and reagent concentrations.

ParameterValueLanthanide(s)ConditionsSource
Precipitation Efficiency ~93%NeodymiumStoichiometric this compound in sulfuric acid leach solution[11]
96.7%Neodymium1.2x stoichiometric this compound[11]
98.1%Neodymium1.4x stoichiometric this compound[11]
85% - 98%Rare Earth ElementsStoichiometric this compound in leaching solutions[13]
Precipitation Time Several hoursCe, Pr, Gd, Er, YbHomogeneous precipitation at 100 °C[2][6]
Kinetic Constant (k) at 100°C Decreases with increasing atomic numberCe, Pr, Gd, Er, YbHomogeneous precipitation[2][6]
Solubility Product (Ksp) 3 x 10⁻²⁷Neodymium OxalateNot specified[5]

Visualizations

Experimental Workflow

G Workflow for Homogeneous Precipitation of Lanthanide Oxalates A Prepare 0.5 M Lanthanide Nitrate in 0.01 M Nitric Acid C Mix Lanthanide Solution and Oxamic Acid A->C B Weigh Oxamic Acid (1.55 molar equivalents) B->C D Heat to 40 °C to Dissolve C->D E Increase Temperature to 85-100 °C (Maintain for several hours) D->E F Precipitate Formation E->F G Cool to Room Temperature F->G H Separate Precipitate (Centrifugation/Filtration) G->H I Wash with Hot Distilled Water H->I J Dry Precipitate at 50 °C I->J K Lanthanide Oxalate Crystals J->K

Caption: Homogeneous precipitation workflow.

Logical Relationship in Precipitation

G Key Relationships in Lanthanide Oxalate Precipitation cluster_conditions Controlling Factors cluster_outcomes Precipitation Outcomes Temperature Temperature Precipitation Rate Precipitation Rate Temperature->Precipitation Rate Increases Lanthanide Identity Lanthanide Identity Lanthanide Identity->Precipitation Rate Heavier = Slower This compound Concentration This compound Concentration Precipitate Solubility Precipitate Solubility This compound Concentration->Precipitate Solubility Decreases Nitric Acid Concentration Nitric Acid Concentration Nitric Acid Concentration->Precipitate Solubility Increases Crystal Size & Morphology Crystal Size & Morphology Precipitation Rate->Crystal Size & Morphology Slower = Better Crystals

Caption: Factors influencing precipitation.

References

Application Notes and Protocols: Oxalic Acid as a Reducing Agent in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxalic acid, a dicarboxylic acid with the formula C₂H₂O₄, is a versatile and effective reducing agent employed in the synthesis of various metallic and metal oxide nanoparticles. Its ability to reduce metal ions to their elemental form, coupled with its role as a potential capping or chelating agent, makes it a valuable tool in the controlled fabrication of nanostructures.[1] This document provides detailed application notes and experimental protocols for the synthesis of silver, gold, and copper oxide nanoparticles using this compound. Additionally, it explores the use of this compound in the formation of polymeric nanoparticles for drug delivery applications.

Synthesis of Metallic Nanoparticles

This compound's reducing power is central to the formation of metallic nanoparticles from their precursor salts. The general mechanism involves the oxidation of this compound to carbon dioxide and protons, while the metal ions are reduced to form neutral atoms. These atoms then nucleate and grow into nanoparticles.

Silver Nanoparticles (AgNPs)

This compound is an effective reducing agent for the synthesis of silver nanoparticles from silver nitrate (AgNO₃). The reaction is typically carried out in an aqueous solution, and a stabilizing agent is often used to control the size and prevent agglomeration of the nanoparticles.

ParameterValueReference
PrecursorSilver Nitrate (AgNO₃)[2]
Reducing AgentThis compound (C₂H₂O₄)[2]
Stabilizing AgentCetyltrimethylammonium Bromide (CTAB)[2]
Crystallite Size (XRD)32 nm[2]
Average Diameter (AFM)69.39 nm[2]
Surface Plasmon Resonance (SPR) Peak407 nm[2]

This protocol is adapted from a study by S. A. Vorobyova, et al.[2]

Materials:

  • Silver nitrate (AgNO₃)

  • Cetyltrimethylammonium bromide (CTAB)

  • This compound (C₂H₂O₄)

  • Deionized water (DW)

Procedure:

  • Prepare the following three solutions:

    • Solution A (Silver Nitrate): Dissolve 0.01 g of AgNO₃ in 5 mL of deionized water.

    • Solution B (CTAB): Dissolve 0.01 g of CTAB in 10 mL of deionized water.

    • Solution C (this compound): Dissolve 0.05 g of this compound in 10 mL of deionized water.

  • Mixing the Reagents:

    • Add Solution B (CTAB) dropwise to Solution A (Silver Nitrate) while stirring.

    • Subsequently, add Solution C (this compound) dropwise to the mixture of A and B.

  • Observation:

    • Upon the addition of the this compound solution, a color change will be observed. The solution will initially turn a light acorn color, then darken, and finally become yellow, indicating the formation of silver nanoparticles.[2]

  • Characterization:

    • The formation and stability of the AgNPs can be monitored using UV-Vis spectroscopy. A characteristic surface plasmon resonance peak for spherical silver nanoparticles is expected in the range of 380-420 nm.[2]

    • The size and morphology of the nanoparticles can be further characterized by X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM).

Silver_Nanoparticle_Synthesis cluster_solutions Solution Preparation cluster_reaction Reaction cluster_product Product Formation AgNO3 0.01g AgNO3 in 5mL DW Mixing1 Add CTAB solution dropwise to AgNO3 solution AgNO3->Mixing1 CTAB 0.01g CTAB in 10mL DW CTAB->Mixing1 Oxalic_Acid 0.05g this compound in 10mL DW Mixing2 Add this compound solution dropwise to the mixture Oxalic_Acid->Mixing2 Mixing1->Mixing2 Color_Change Color changes to yellow, indicating AgNP formation Mixing2->Color_Change Gold_Nanoparticle_Formation AuCl4 Au³⁺ ions in solution (from HAuCl₄) Reduction Reduction of Au³⁺ to Au⁰ AuCl4->Reduction Oxalic_Acid This compound (Reducing Agent) Oxalic_Acid->Reduction Nucleation Nucleation of Au⁰ atoms Reduction->Nucleation Growth Growth of Nanoparticles Nucleation->Growth AuNPs Stable Gold Nanoparticles (Colloidal Gold) Growth->AuNPs CuO_Nanoparticle_Synthesis cluster_precipitation Precipitation cluster_processing Processing cluster_calcination Calcination Cu_Nitrate Copper Nitrate Solution Mixing Mix Solutions to Precipitate Copper Oxalate Cu_Nitrate->Mixing Oxalic_Acid This compound Solution Oxalic_Acid->Mixing Washing Wash and Dry the Precipitate Mixing->Washing Heating Heat Copper Oxalate at 400°C Washing->Heating CuO_NPs Formation of CuO Nanoparticles Heating->CuO_NPs Polyoxalate_Degradation Polyoxalate_NP Polyoxalate Nanoparticle (with encapsulated drug) Hydrolysis Hydrolysis (in aqueous environment) Polyoxalate_NP->Hydrolysis Degradation_Products Degradation Products: - Diol - this compound Hydrolysis->Degradation_Products Drug_Release Drug Release Hydrolysis->Drug_Release Excretion Metabolic Clearance (Excretion of byproducts) Degradation_Products->Excretion

References

Application Notes and Protocols for the Removal of Iron Impurities from Mineral Samples Using Oxalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iron impurities are a common challenge in the processing of various industrial minerals, such as kaolin and silica sand. These impurities can impart undesirable color and negatively affect the mineral's performance in downstream applications, including ceramics, glass, paints, and pharmaceuticals. Oxalic acid leaching is a widely employed and effective hydrometallurgical technique for the removal of iron oxides and hydroxides from mineral surfaces. This method relies on the ability of this compound to act as both a leaching agent and a reducing agent, converting insoluble ferric iron (Fe³⁺) into a soluble ferrous oxalate complex (FeC₂O₄). This document provides detailed application notes and protocols for the removal of iron impurities from mineral samples using this compound, intended for researchers, scientists, and drug development professionals.

Chemical Mechanism of Iron Removal

The removal of iron impurities using this compound involves a chemical reaction where the acid reacts with iron oxides (like hematite, Fe₂O₃, and goethite, FeO(OH)) present on the mineral surface. The process can be summarized in the following steps:

  • Adsorption: this compound (H₂C₂O₄) adsorbs onto the surface of the iron oxide particles.

  • Dissolution: The acidic nature of the solution promotes the dissolution of the iron oxides.

  • Reduction and Complexation: this compound reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous ions then react with the oxalate ions (C₂O₄²⁻) to form a stable and soluble iron oxalate complex.[1][2][3]

The overall simplified reaction can be represented as:

Fe₂O₃ + H₂C₂O₄ + 4H⁺ → 2Fe²⁺ + 2CO₂ + 3H₂O

The soluble iron oxalate complex is then removed from the mineral sample through washing and filtration, resulting in a purified final product with a higher whiteness index.[4]

Data Presentation: Quantitative Analysis of Iron Removal

The efficiency of iron removal using this compound is influenced by several key parameters, including this compound concentration, temperature, reaction time, particle size of the mineral sample, and the solid-to-liquid ratio. The following tables summarize quantitative data from various studies on the removal of iron from kaolin and silica sand.

Table 1: Iron Removal from Kaolinitic Clay

This compound Conc. (M)Temperature (°C)Time (min)Initial Fe Content (%)Final Fe Content (%)Iron Removal (%)Whiteness IndexReference
0.397609.75< 1.00> 90-[5]
0.5100120--> 80> 90[4]
0.35100120--8893.5[6]
0.8851502.70 (as Fe₂O₃)0.40 (as Fe₂O₃)83.9-[7][8]

Table 2: Iron Removal from Silica Sand

This compound Conc. (g/L)Temperature (°C)Time (h)Particle Size (µm)Initial Fe Content (g/t)Iron Removal (%)Reference
3803~207798-100[9][10]
4950.5--75.4 (ultrasound-assisted)[11]
0.3 M404-1.44%82[12]

Experimental Protocols

This section provides detailed methodologies for the removal of iron impurities from mineral samples using this compound.

Materials and Equipment
  • Mineral Sample: Kaolin, silica sand, or other mineral containing iron impurities.

  • Reagents:

    • This compound (H₂C₂O₄), analytical grade

    • Deionized water

  • Equipment:

    • Beakers or reaction vessel

    • Magnetic stirrer with heating plate or a thermostatically controlled water bath

    • pH meter

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

    • Drying oven

    • Analytical balance

    • Personal Protective Equipment (PPE): Safety goggles, gloves (Neoprene, Butyl), lab coat.[13]

General Protocol for Iron Removal

This protocol is a generalized procedure. Optimal conditions may vary depending on the specific mineral and the desired level of purity.

  • Sample Preparation:

    • Grind the mineral sample to the desired particle size. A smaller particle size generally increases the surface area for reaction and improves iron removal efficiency.[9][10] For silica sand, grinding to an average particle diameter of about 20 µm can achieve high iron extraction yields.[9][10]

    • Wash the sample with deionized water to remove any loose surface contaminants and dry it in an oven.

  • Leaching Procedure:

    • Prepare the this compound solution of the desired concentration (e.g., 0.1 M to 0.8 M) by dissolving the calculated amount of this compound in deionized water.[4][7]

    • Place the prepared mineral sample into the reaction vessel.

    • Add the this compound solution to the reaction vessel to achieve the desired solid-to-liquid ratio (e.g., 1:10 w/v).[6]

    • Place the reaction vessel on a magnetic stirrer with a heating plate or in a water bath.

    • Heat the slurry to the desired temperature (e.g., 80-100°C) while continuously stirring.[4][9]

    • Maintain the reaction for the specified duration (e.g., 30 minutes to 3 hours).[9][11]

    • Monitor the pH of the solution if required by the experimental design.

  • Post-Leaching Treatment:

    • After the leaching process is complete, turn off the heat and allow the slurry to cool.

    • Separate the solid mineral from the leaching solution by filtration. The supernatant solution will appear green, indicating the presence of the iron oxalate complex.[14]

    • Wash the filtered mineral cake thoroughly with deionized water to remove any residual acid and soluble iron complexes.

    • Dry the purified mineral sample in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

  • Analysis:

    • Analyze the iron content of the treated and untreated mineral samples using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or X-ray Fluorescence (XRF) to determine the iron removal efficiency.

    • For applications where color is critical, measure the whiteness index of the treated sample.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Process cluster_post_leaching Post-Leaching Treatment cluster_analysis Analysis start Start grinding Grinding of Mineral Sample start->grinding washing_prep Washing and Drying grinding->washing_prep leaching This compound Leaching (Controlled Temperature, Time, Stirring) washing_prep->leaching filtration Filtration leaching->filtration washing_post Washing of Mineral filtration->washing_post drying Drying of Purified Mineral washing_post->drying analysis Iron Content Analysis (AAS/XRF) Whiteness Index Measurement drying->analysis end End analysis->end

Caption: Experimental workflow for iron removal from mineral samples.

Chemical Reaction Pathway

Chemical_Reaction_Pathway cluster_reactants Reactants cluster_products Products Fe2O3 Insoluble Iron Oxide (Fe₂O₃) on Mineral Surface FeC2O4 Soluble Iron Oxalate Complex [Fe(C₂O₄)] Fe2O3->FeC2O4 Reduction & Complexation H2O Water (H₂O) Fe2O3->H2O H2C2O4 This compound (H₂C₂O₄) H2C2O4->FeC2O4 CO2 Carbon Dioxide (CO₂) H2C2O4->CO2 Oxidation

References

Application Notes & Protocols for the Quantification of Oxalic Acid in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxalic acid, a dicarboxylic acid found in various biological systems, is a critical analyte in clinical and research settings. Elevated levels of this compound are associated with conditions such as hyperoxaluria, which can lead to the formation of kidney stones.[1][2] Accurate and reliable quantification of this compound in biological matrices like urine and plasma is therefore essential for diagnosis, monitoring disease progression, and for research in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.[3] These application notes provide detailed protocols for the quantification of this compound in biological samples using HPLC, including sample preparation, chromatographic conditions, and method validation.

Chromatographic Methods

Several HPLC methods have been developed for the analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of common approaches.

Data Presentation: Comparison of HPLC Methods

ParameterMethod 1: Reversed-Phase HPLC with UV DetectionMethod 2: Mixed-Mode HPLC with UV DetectionMethod 3: Reversed-Phase HPLC with Derivatization and UV Detection
Column C18, 4.6 x 150 mm, 5 µm[4]Newcrom BH, 4.6 x 150 mm, 5 µm[5]Agilent XDBC18, 150mm x 4.6mm, 5µm[3]
Mobile Phase 0.68% Potassium Dihydrogen Phosphate Buffer (pH 2.8)[4]Acetonitrile/Water (10/90) with Sulfuric Acid[5]Methanol/0.1mol/L Ammonium Acetate (15:85)[3]
Flow Rate 0.7 mL/min[4]1.0 mL/min[5]1.2 mL/min[3]
Detection UV at 214 nm[4]UV at 200 nm[5]UV at 314 nm[3]
Derivatization Not requiredNot requiredPre-column with o-phenylenediamine[3]
Linearity Range 0.1 - 0.4 mg/mL[4]Not specified1.953 - 125 mg/L[3]
Limit of Detection Not specifiedNot specified0.3 mg/L[3]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial to remove interfering substances and ensure the stability of this compound.

a) Urine Sample Preparation

  • Collect a 24-hour urine sample in a container with a preservative, such as concentrated hydrochloric acid (10 mL of 6M HCl per 24-hour collection).[2]

  • Measure and record the total volume of the 24-hour urine collection.

  • Mix the urine sample thoroughly.

  • Transfer a 10 mL aliquot of the mixed urine to a centrifuge tube.

  • Centrifuge the aliquot at 1,000 x g for 10 minutes.[2]

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3]

  • The sample is now ready for analysis or can be stored at -20°C.[2]

b) Plasma Sample Preparation

  • Collect whole blood in a tube containing sodium heparin.[6]

  • Immediately place the sample on wet ice.[6]

  • Within one hour of collection, centrifuge the blood sample at 3500 rpm for 10 minutes, preferably in a refrigerated centrifuge.[6]

  • Carefully aspirate the plasma supernatant and transfer it to a clean microcentrifuge tube.[6]

  • Acidify the plasma by adding approximately 10 µL of concentrated (12M) hydrochloric acid per 1 mL of plasma to achieve a pH between 2.3 and 2.7.[6]

  • Vortex the tube to mix thoroughly.

  • Centrifuge the acidified plasma at high speed (e.g., 10,000 x g) for 5 minutes to precipitate proteins.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

2. Pre-column Derivatization (for Method 3)

Derivatization is employed to enhance the detectability of this compound, which has a weak chromophore.[7] A common derivatizing agent is o-phenylenediamine, which reacts with this compound to form a highly UV-absorbent quinoxaline derivative.[3]

  • To 1 mL of the prepared sample (urine or plasma supernatant), add the derivatization reagent.

  • The reaction involves the condensation of this compound with o-phenylenediamine to form 2,3-dihydroxyquinoxaline, which has a strong UV absorbance at 314 nm.[3]

  • Incubate the mixture under optimized conditions of temperature and time to ensure complete derivatization.

  • The derivatized sample is then ready for HPLC analysis.

3. HPLC Analysis Protocol

The following is a general protocol that can be adapted based on the specific method chosen from the table above.

  • System Preparation :

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Standard Preparation :

    • Prepare a stock solution of this compound in ultrapure water.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the samples.[4]

  • Calibration Curve :

    • Inject the calibration standards into the HPLC system, starting with the lowest concentration.

    • Generate a calibration curve by plotting the peak area of this compound against its concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.[8]

  • Sample Analysis :

    • Inject the prepared biological samples into the HPLC system.

    • Record the chromatograms and identify the this compound peak based on its retention time, which should match that of the standards.

  • Quantification :

    • Determine the peak area of this compound in the sample chromatograms.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Urine or Plasma) Precipitation Protein Precipitation (for plasma) SampleCollection->Precipitation Plasma Samples Centrifugation Centrifugation SampleCollection->Centrifugation Urine Samples Precipitation->Centrifugation Filtration Supernatant Filtration (0.22 µm filter) Centrifugation->Filtration Derivatization Optional Pre-column Derivatization Filtration->Derivatization If required HPLC_Injection HPLC Injection Filtration->HPLC_Injection Derivatization->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography Detection Detection (UV/CAD) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result Final this compound Concentration Quantification->Result

Caption: Workflow for this compound quantification in biological samples.

Derivatization Reaction of this compound

G cluster_reactants Reactants cluster_product Product Oxalic_Acid This compound (HOOC-COOH) Quinoxaline 2,3-Dihydroxyquinoxaline (UV-active) Oxalic_Acid->Quinoxaline + O_Phenylenediamine o-Phenylenediamine O_Phenylenediamine->Quinoxaline

References

Application Notes and Protocols: The Use of Oxalic Acid in Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid, a dicarboxylic acid with the formula C₂H₂O₄, is a versatile reagent in histological laboratories. Its utility stems from its properties as a bleaching agent, a differentiator in staining protocols, a decalcifying agent for hard tissues, and a remover of formalin pigment artifacts.[1] These applications are critical for achieving high-quality tissue sections suitable for accurate morphologic and molecular analysis.

Core Applications of this compound in Histology
  • Differentiation in Staining: this compound serves as a crucial differentiator in several staining methods, most notably in Mallory's Phosphotungstic Acid Hematoxylin (PTAH) stain.[2][3][4] In this technique, it selectively removes excess stain, allowing for the clear visualization of specific tissue components like muscle striations and fibrin.[3][5] It is also a component in other specialized staining kits, including those for elastic fibers and reticulin.[1][6]

  • Bleaching of Pigments: The presence of endogenous pigments, such as melanin, can obscure cellular details and interfere with immunostaining.[7][8][9] A common and effective method for melanin removal involves treatment with potassium permanganate followed by this compound.[8][10][11] This process, while effective, must be carefully controlled as it can impact tissue integrity and antigenicity.[7][12]

  • Removal of Formalin Pigment: Formalin fixation can lead to the formation of acid formaldehyde hematin, an artifact known as formalin pigment, particularly in tissues with high blood content.[13][14] Treatment with potassium permanganate and this compound can effectively remove this pigment, although alternative methods exist.[13][15]

  • Decalcification: For the histological examination of bone and other calcified tissues, the removal of calcium salts is essential.[16][17] While strong acids can be used for rapid decalcification, they may damage tissue morphology and nucleic acids.[17] this compound, although not a primary choice for routine decalcification, can be used in specific contexts, often in combination with other agents, for gentle and effective calcium removal.[18][19]

Experimental Protocols

Protocol 1: Mallory's Phosphotungstic Acid Hematoxylin (PTAH) Staining

This protocol is designed for the demonstration of muscle striations, fibrin, and glial fibers.

Reagents:

  • 0.25% Potassium Permanganate

  • 5% this compound

  • PTAH Staining Solution

Procedure:

  • Deparaffinize and hydrate tissue sections to distilled water.

  • Oxidize sections in 0.25% potassium permanganate for 5 minutes.[4]

  • Rinse in tap water.

  • Bleach sections in 5% this compound for 1-2 minutes, or until they are colorless.[2][4]

  • Wash thoroughly in running tap water.

  • Stain in PTAH solution for 12-24 hours at room temperature.[3][4]

  • Dehydrate rapidly through graded alcohols.

  • Clear in xylene and mount.

Expected Results:

  • Nuclei, muscle striations, fibrin, neuroglia: Blue[5]

  • Collagen, reticulin: Reddish-brown to pink[5]

Protocol 2: Melanin Bleaching

This protocol is for the removal of melanin pigment from tissue sections prior to staining.

Reagents:

  • 0.25% - 1% Potassium Permanganate

  • 1% - 5% this compound

Procedure:

  • Deparaffinize and hydrate tissue sections to distilled water.

  • Immerse slides in potassium permanganate solution for a duration determined by the pigment intensity (can range from minutes to hours).[9][11]

  • Rinse in tap water.

  • Decolorize in this compound solution until the sections are white.[8][11]

  • Wash thoroughly in running tap water for at least 10 minutes.[8]

  • Proceed with the desired staining protocol.

Protocol 3: Formalin Pigment Removal

This protocol is for the removal of acid hematin artifact from formalin-fixed tissues.

Reagents:

  • 5% Potassium Permanganate

  • 5% this compound

Procedure:

  • Deparaffinize and hydrate tissue sections to distilled water.

  • Treat sections with 5% potassium permanganate for 2 minutes.[13]

  • Wash in water for 2 minutes.[13]

  • Decolorize in 5% this compound for 2 minutes.[13]

  • Wash thoroughly in running tap water.

  • Proceed with the desired staining protocol.

Quantitative Data Summary

ApplicationReagentConcentrationDurationReference
PTAH Staining (Differentiation) This compound5%1-2 minutes[2][4]
Melanin Bleaching Potassium Permanganate0.25% - 1%Varies (minutes to hours)[9][11]
This compound1% - 5%Until colorless[8][11]
Formalin Pigment Removal Potassium Permanganate5%2 minutes[13]
This compound5%2 minutes[13]

Visualizations

PTAH_Workflow cluster_prep Preparation cluster_staining Staining Deparaffinize Deparaffinize & Hydrate Oxidize Oxidize (KMnO4) Deparaffinize->Oxidize Bleach Bleach (this compound) Oxidize->Bleach Stain Stain (PTAH) Bleach->Stain Dehydrate_Clear Dehydrate & Clear Stain->Dehydrate_Clear

Caption: Workflow for PTAH Staining.

Melanin_Bleaching_Workflow cluster_prep Preparation cluster_bleaching Bleaching Deparaffinize Deparaffinize & Hydrate Permanganate Potassium Permanganate Deparaffinize->Permanganate Oxalic_Acid This compound Permanganate->Oxalic_Acid Wash Wash Oxalic_Acid->Wash

Caption: Workflow for Melanin Bleaching.

Relationship_Diagram cluster_applications Histological Applications Oxalic_Acid This compound Differentiation Differentiation Oxalic_Acid->Differentiation Removes excess stain Bleaching Bleaching Oxalic_Acid->Bleaching Decolorizes after oxidation Decalcification Decalcification Oxalic_Acid->Decalcification Chelates calcium ions Pigment_Removal Pigment Removal Oxalic_Acid->Pigment_Removal Removes formalin pigment

Caption: Key Roles of this compound in Histology.

References

Troubleshooting & Optimization

Troubleshooting endpoint detection in oxalic acid-permanganate titration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately determining the endpoint of oxalic acid-permanganate titrations.

Troubleshooting Guide

This guide addresses common problems encountered during the titration process, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Endpoint color (pink) fades after initial appearance. The reaction between excess permanganate ions and the manganese(II) ions formed during the titration can cause the pink color to disappear over time.[1]The endpoint should be considered the first appearance of a persistent pale pink color that lasts for about 30 seconds.[2]
A brown precipitate (Manganese Dioxide - MnO₂) forms. - Insufficient sulfuric acid, leading to a less acidic environment.[3][4] - Adding the potassium permanganate solution too quickly.[4] - The this compound solution was not heated sufficiently.[5]- Ensure the solution is adequately acidified with dilute sulfuric acid before starting the titration.[3][6] - Add the KMnO₄ solution dropwise, with constant swirling, especially near the endpoint.[2][7] - Heat the this compound solution to the recommended temperature (60-70°C) before titration.[3][8]
The initial purple color of the permanganate disappears very slowly at the beginning of the titration. The reaction is autocatalytic, meaning it is initially slow until enough Manganese(II) ions (the catalyst) are produced.[8]Be patient at the start of the titration. The reaction will speed up as it progresses.[9]
The solution turns a yellowish color during the titration. This may be due to the formation of intermediate manganese species or finely dispersed manganese dioxide if the permanganate is added too rapidly or if the solution is not acidic enough.[4]Add the potassium permanganate solution slowly with constant mixing to ensure complete reaction. Verify that a sufficient amount of sulfuric acid has been added.[4]
Difficulty in observing a sharp, distinct endpoint. - Adding the titrant too quickly near the endpoint.[10] - Inadequate mixing of the solution.[8]- Add the potassium permanganate solution drop by drop as you approach the endpoint. - Swirl the flask continuously throughout the titration to ensure thorough mixing.[7]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to heat the this compound solution before titration?

A1: The reaction between this compound and potassium permanganate is slow at room temperature.[9] Heating the this compound solution to approximately 60-70°C increases the reaction rate, allowing for a more timely and accurate titration.[3][8]

Q2: What is the purpose of adding dilute sulfuric acid?

A2: The titration must be carried out in a strongly acidic medium to ensure the complete reduction of the purple permanganate ion (MnO₄⁻) to the colorless manganese(II) ion (Mn²⁺).[1][11][12] Sulfuric acid is used because it is a stable acid that does not interfere with the redox reaction.[6]

Q3: Why is no external indicator required for this titration?

A3: Potassium permanganate (KMnO₄) acts as its own indicator (a self-indicator).[1][13] The permanganate ion has an intense purple color, while the manganese(II) ion it is reduced to is nearly colorless.[9] The endpoint is reached when all the this compound has been consumed, and the next drop of permanganate solution gives the entire solution a persistent pale pink color.[1][2]

Q4: What is the balanced chemical equation for the reaction?

A4: The balanced chemical equation for the reaction between potassium permanganate and this compound in an acidic medium is: 2KMnO₄ + 5H₂C₂O₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O.[8]

Q5: Can hydrochloric acid or nitric acid be used instead of sulfuric acid?

A5: No, hydrochloric acid and nitric acid are not suitable for this titration. Hydrochloric acid can be oxidized by the potassium permanganate, leading to inaccurate results.[6] Nitric acid is itself a strong oxidizing agent and would interfere with the primary reaction.[6]

Experimental Protocol: Titration of this compound with Potassium Permanganate

This protocol outlines the standard procedure for determining the concentration of a potassium permanganate solution using a standard this compound solution.

Materials:

  • Potassium permanganate (KMnO₄) solution of unknown concentration

  • Standard this compound (H₂C₂O₄) solution (e.g., 0.1 M)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

  • Burette (50 mL)

  • Pipette (20 mL or 25 mL)

  • Conical flask (250 mL)

  • Beaker

  • Hot plate or Bunsen burner

  • Thermometer

Procedure:

  • Preparation:

    • Rinse the burette with the potassium permanganate solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

    • Rinse the pipette with the standard this compound solution.

    • Using the pipette, transfer a known volume (e.g., 20 mL) of the standard this compound solution into a clean conical flask.[7]

  • Acidification and Heating:

    • Add approximately one test tube full (about 20 mL) of dilute sulfuric acid to the this compound solution in the conical flask.[7]

    • Gently heat the solution in the conical flask to 60-70°C.[3][8]

  • Titration:

    • Place the conical flask on a white tile under the burette to easily observe the color change.

    • Begin adding the potassium permanganate solution from the burette to the hot this compound solution dropwise while continuously swirling the flask.[2][7]

    • Initially, the purple color of the permanganate will disappear as it reacts with the this compound.

  • Endpoint Determination:

    • Continue the titration until the addition of a single drop of the KMnO₄ solution produces a persistent pale pink color that does not disappear upon swirling for about 30 seconds.[2] This is the endpoint.

    • Record the final burette reading.

  • Replication:

    • Repeat the titration at least two more times to obtain concordant results (readings that are within 0.1 mL of each other).

  • Calculation:

    • Calculate the average volume of the potassium permanganate solution used.

    • Use the following formula to determine the molarity of the potassium permanganate solution: (M₁V₁) / n₁ = (M₂V₂) / n₂ Where:

      • M₁ and V₁ are the molarity and volume of the KMnO₄ solution.

      • M₂ and V₂ are the molarity and volume of the H₂C₂O₄ solution.

      • n₁ and n₂ are the stoichiometric coefficients from the balanced equation (2 for KMnO₄ and 5 for H₂C₂O₄).[8]

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Endpoint Detection start Start Titration observe_endpoint Observe Endpoint Color start->observe_endpoint color_fades Color Fades Quickly observe_endpoint->color_fades Fades? brown_precipitate Brown Precipitate Forms observe_endpoint->brown_precipitate Brown Ppt? slow_initial_reaction Slow Initial Reaction observe_endpoint->slow_initial_reaction Slow Start? end Accurate Endpoint observe_endpoint->end Stable Pink check_persistence Endpoint is first persistent pale pink (lasts ~30s) color_fades->check_persistence check_acid Check for Sufficient H₂SO₄ Addition brown_precipitate->check_acid autocatalysis Reaction is autocatalytic, will speed up. slow_initial_reaction->autocatalysis check_persistence->end check_temp Check Solution Temperature (60-70°C) check_acid->check_temp Acid OK slow_addition Add KMnO₄ Dropwise with Swirling check_acid->slow_addition Acid Low -> Add More & Retry check_temp->slow_addition Temp OK check_temp->slow_addition Temp Low -> Reheat & Retry slow_addition->end autocatalysis->end

Caption: Troubleshooting workflow for this compound-permanganate titration.

References

Optimizing Oxalic Acid-Catalyzed Esterification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during oxalic acid-catalyzed esterification reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Ester Yield Equilibrium Limitations: Esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2]- Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[3] - Use an excess of one reactant (typically the alcohol) to drive the equilibrium towards the product side.
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.- Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC. - Optimize the reaction temperature. While higher temperatures generally increase the reaction rate, they can also lead to side reactions or decomposition.[4][5]
Catalyst Inactivity: The this compound catalyst may be impure or used in an insufficient amount.- Ensure the use of high-purity this compound. - Optimize the catalyst loading. A higher concentration of the acid catalyst can speed up the reaction.[4][6]
Slow Reaction Rate Low Temperature: The reaction temperature may be too low for the specific substrates.- Gradually increase the reaction temperature while monitoring for any potential side product formation.[4]
Insufficient Catalyst: The amount of this compound may not be enough to effectively catalyze the reaction.- Increase the catalyst loading. A higher concentration of protons from the acid will accelerate the reaction.[4][6]
Poor Mixing: In heterogeneous reactions, inefficient mixing can limit the contact between reactants and the catalyst.- Ensure vigorous and constant stirring throughout the reaction.
Side Product Formation High Temperature: Excessive heat can lead to decomposition of reactants or products, or promote side reactions.- Lower the reaction temperature and extend the reaction time if necessary.[5]
Substrate-Specific Reactions: Certain substrates, like phenols, can undergo competing reactions such as C-acylation instead of the desired O-acylation (esterification).[7]- For sensitive substrates, consider using milder reaction conditions or alternative esterification methods like using oxalyl chloride at low temperatures.[7]
Difficulty in Product Isolation Emulsion Formation during Workup: The presence of unreacted carboxylic acid and the ester product can lead to the formation of emulsions during aqueous workup.- Use a saturated sodium bicarbonate solution to neutralize the excess this compound and facilitate layer separation. - Add brine (saturated NaCl solution) to break up emulsions.
Co-distillation of Reactants and Products: If the boiling points of the alcohol and the ester are close, separation by simple distillation can be challenging.- Employ fractional distillation for better separation. - Consider using a different alcohol with a significantly different boiling point if possible.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this compound-catalyzed esterification?

A1: The reaction proceeds via a Fischer esterification mechanism. The this compound protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[2][8]

Q2: How can I drive the esterification reaction to completion?

A2: Since esterification is an equilibrium reaction, removing one of the products will shift the equilibrium towards the formation of the ester.[1] The most common strategy is to remove water as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.[3] Using an excess of one of the reactants, typically the less expensive alcohol, can also increase the yield of the ester.

Q3: What is the optimal temperature for this compound-catalyzed esterification?

A3: The optimal temperature is dependent on the specific alcohol and carboxylic acid being used. Generally, higher temperatures increase the reaction rate.[4] However, excessively high temperatures can lead to side reactions or decomposition of the reactants or products.[5] It is recommended to start with the boiling point of the alcohol or a slightly lower temperature and optimize from there.

Q4: How much this compound catalyst should I use?

A4: The amount of catalyst can significantly impact the reaction rate. A higher concentration of this compound will generally lead to a faster reaction.[4] However, using a large excess can complicate the purification process. A catalytic amount, typically 1-5 mol% with respect to the limiting reagent, is a good starting point. The optimal catalyst loading should be determined empirically for each specific reaction.[1][6]

Q5: Can I use hydrated this compound as a catalyst?

A5: While anhydrous this compound is preferred to avoid introducing water into the reaction mixture, hydrated this compound can be used.[3] However, it's important to account for the water of hydration, as it can affect the reaction equilibrium. If possible, dehydrating the this compound or using a method to remove water during the reaction is recommended.[3]

Q6: Are there any safety precautions I should take when working with this compound?

A6: Yes, this compound is a toxic and corrosive substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

Quantitative Data Summary

The following table summarizes key reaction parameters from various studies on esterification reactions.

ParameterSubstratesCatalystConditionsYieldReference(s)
Molar Ratio (Alcohol:Acid) Ethanol:this compoundMesoporous MgAlPO4-Maximum conversion at 3:1[9]
Methanol:Fatty AcidZn(II) salts1.2:1High yields[1]
Catalyst Loading -Zn(II) salts1 mol%Good compromise for reaction rate[1]
Oil:MethanolSulfuric Acid0.5 wt%Significant reduction in acid value[6]
Temperature --Increased temperature generally increases conversion-[5][9]
Fatty Acid EsterificationZn(II) salts170 °CHigh yields within 4 hours[1]
Reaction Time Fatty Acid EsterificationZn(II) salts4 hours>94%[1]
Oil:MethanolSulfuric Acid90 minutesOptimal reduction in acid value[6]

Experimental Protocols

General Protocol for this compound-Catalyzed Esterification of an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid

  • Alcohol (in excess, e.g., 3-5 equivalents)

  • This compound (catalytic amount, e.g., 1-5 mol%)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid, the alcohol, and a magnetic stir bar.

  • Catalyst Addition: Add the catalytic amount of this compound to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction temperature is typically the boiling point of the alcohol.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR) until the starting material is consumed or equilibrium is reached.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the excess alcohol is low-boiling, it can be removed by rotary evaporation.

    • Dilute the residue with an organic solvent and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the this compound), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

    • Purify the crude product by distillation or column chromatography as required.

Visualizations

Reaction Mechanism

Caption: Fischer esterification mechanism catalyzed by this compound.

Experimental Workflow

experimental_workflow A 1. Reaction Setup (Carboxylic Acid, Alcohol, This compound) B 2. Heating and Reflux A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Workup (Cooling, Extraction, Washing) C->D Reaction Complete E 5. Drying Organic Layer D->E F 6. Purification (Distillation/Chromatography) E->F G Final Product (Ester) F->G

Caption: General experimental workflow for this compound-catalyzed esterification.

References

Recrystallization methods for the purification of oxalic acid from vanadium impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of oxalic acid from vanadium impurities using recrystallization methods.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove vanadium impurities from this compound by standard recrystallization?

A1: The primary challenge lies in the similar solubility characteristics of this compound and certain vanadium compounds that can form in the solution, such as vanadyl oxalate. Vanadyl oxalate and its complexes can have solubilities close to that of this compound, making separation by a simple single-step recrystallization inefficient.[1][2]

Q2: What is the most effective recrystallization solvent for removing vanadium from this compound?

A2: While this compound can be recrystallized from various solvents like ethanol and ether, water is the most commonly used and practical solvent for removing inorganic impurities like vanadium salts.[3] The significant difference in solubility of this compound in hot versus cold water allows for good recovery yields.

Q3: How does pH affect the removal of vanadium during recrystallization?

A3: The pH of the solution plays a crucial role in the speciation of vanadium.[4][5] By adjusting the pH, it is possible to precipitate certain vanadium species while keeping this compound dissolved. For instance, increasing the pH can lead to the formation of less soluble vanadate species. However, the initial pH of a vanadium-containing solution may not significantly impact the overall reduction efficiency of vanadium by this compound.[4][5] Careful optimization is required to maximize vanadium precipitation without causing significant loss of this compound.

Q4: Can chelating agents be used to remove vanadium impurities?

A4: Yes, chelating agents can be employed to sequester vanadium ions and prevent them from co-precipitating with this compound. This compound itself acts as a reducing and chelating agent for vanadium.[6] Other strong chelating agents like Ethylenediaminetetraacetic acid (EDTA) can also be effective.

Q5: What level of purity is expected for pharmaceutical-grade this compound?

A5: Pharmaceutical secondary standards for this compound typically have a purity of 98.0-102.0% as determined by redox titration. Purified grades for trace metal analysis can reach 99.999% purity.

Q6: What analytical methods are suitable for determining the concentration of vanadium impurities in purified this compound?

A6: Several sensitive analytical techniques can be used to determine trace amounts of vanadium. These include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). For determining different vanadium species, separation methods like capillary electrophoresis (CE) and liquid chromatography (LC) coupled with these detection techniques are employed.[7] UV-Vis spectrophotometry can also be used to determine the concentration of different vanadium ions in solution.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound from vanadium impurities.

Problem Possible Cause(s) Troubleshooting Steps
Low yield of purified this compound. - Too much solvent was used, leading to a significant amount of this compound remaining in the mother liquor.- The cooling process was too rapid, resulting in the formation of small crystals that are difficult to filter.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal growth.- Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot saturated solution.
The purified this compound is still colored (e.g., yellow or green). - The color indicates the presence of residual vanadium compounds. Vanadyl ions (VO2+) can impart a blue or green color to the solution.- Perform a second recrystallization step.- Consider using a pH adjustment method to precipitate the vanadium before the final recrystallization.- Employ a chelating agent like EDTA in the recrystallization solution to sequester the vanadium ions.
The this compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the this compound hydrate.- The concentration of impurities is very high.- Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly.- Use a different solvent with a lower boiling point if possible.- Perform a preliminary purification step, such as a simple filtration of the hot solution, to remove some impurities before recrystallization.
Vanadium impurities are still detected after multiple recrystallizations. - The solubility of the specific vanadium oxalate complex is very close to that of this compound under the chosen conditions.- Vanadium is being occluded within the this compound crystals.- Implement a fractional crystallization protocol (see Experimental Protocols).- Adjust the pH of the initial solution to alter the form of the vanadium species, potentially making them less soluble and easier to remove by filtration before crystallization.- Introduce a chelating agent to the solution before recrystallization.

Experimental Protocols

Method 1: Fractional Recrystallization from Water

This method is based on the principle of repeated crystallization to gradually reduce the concentration of impurities.

Protocol:

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of hot deionized water (near boiling) to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • First Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the solution in an ice bath for about 30 minutes to maximize crystal formation.

  • First Filtration: Collect the this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a desiccator or in a low-temperature oven (below 100°C to avoid decomposition).

  • Analysis: Analyze a small sample of the dried crystals for vanadium content using a suitable analytical method (e.g., ICP-OES).

  • Repeat: If the vanadium concentration is still above the desired level, repeat the recrystallization process (steps 1-6) using the purified crystals from the previous step. Each successive recrystallization will further reduce the impurity level.

Workflow for Fractional Recrystallization:

Fractional Recrystallization Workflow A Impure this compound B Dissolve in minimum hot water A->B C Hot Filtration (if necessary) B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with ice-cold water E->F G Dry Crystals F->G H Analyze for Vanadium G->H I Purified this compound (meets specs) H->I Purity OK J Repeat Recrystallization H->J Purity NOT OK J->B

Caption: Workflow for purifying this compound via fractional recrystallization.

Method 2: Purification by pH Adjustment

This method aims to precipitate vanadium species by altering the pH of the solution before recrystallizing the this compound.

Protocol:

  • Dissolution: Dissolve the impure this compound in a sufficient amount of deionized water at room temperature.

  • pH Adjustment: While stirring, slowly add a dilute solution of a base (e.g., 1 M sodium hydroxide) to raise the pH. The optimal pH for vanadium precipitation will depend on the specific vanadium species present but is generally in the neutral to slightly alkaline range. Monitor the pH carefully with a pH meter. A precipitate of vanadium hydroxides or other insoluble vanadium compounds should form.

  • Removal of Vanadium Precipitate: Filter the solution to remove the precipitated vanadium compounds.

  • Acidification and Crystallization: Carefully re-acidify the filtrate with a dilute acid (e.g., 1 M sulfuric acid) to a pH where this compound is the dominant species and begins to crystallize, typically a low pH.

  • Cooling and Filtration: Cool the solution in an ice bath to maximize this compound crystallization. Collect the crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.

  • Drying and Analysis: Dry the purified this compound crystals and analyze for residual vanadium.

Logical Diagram for pH Adjustment Purification:

Purification by pH Adjustment A Impure this compound Solution B Adjust pH upwards (e.g., with NaOH) A->B C Precipitation of Vanadium Compounds B->C D Filter to Remove Precipitate C->D E Filtrate (this compound in Solution) D->E F Re-acidify Filtrate E->F G Crystallize this compound F->G H Filter and Dry Crystals G->H I Purified this compound H->I

Caption: Logical flow for removing vanadium by pH-mediated precipitation.

Quantitative Data Summary

Temperature (°C)Solubility of this compound ( g/100 mL of water)
209.5
3014.1
4021.7
5032.2
6045.8
7063.5
8085.3
90112.5
100146.0

Data compiled from various sources.

Note: The efficiency of vanadium removal is highly dependent on the initial concentration and the specific form of the vanadium impurity. It is recommended to perform small-scale pilot experiments to optimize the chosen purification method for your specific sample.

References

Common interferences in the spectrophotometric determination of oxalic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the spectrophotometric determination of oxalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common substances that interfere with the spectrophotometric determination of this compound?

A1: The most frequently encountered interferences in spectrophotometric assays for this compound include ascorbic acid (Vitamin C), proteins, reducing sugars, other organic acids (such as citric acid, tartaric acid, and malonic acid), and certain metal ions like iron (Fe³⁺) and titanium (Ti⁴⁺).[1][2] The presence of these substances can lead to inaccurate measurements by either contributing to the absorbance reading or by reacting with the assay reagents.

Q2: How does ascorbic acid interfere with the assay, and at what concentrations does it become problematic?

A2: Ascorbic acid is a strong reducing agent and can interfere with spectrophotometric methods that rely on redox reactions.[3] For instance, in assays where the reaction of this compound is coupled to the production of hydrogen peroxide, ascorbic acid can consume the hydrogen peroxide, leading to an underestimation of the this compound concentration. Interference from ascorbic acid has been noted to be significant in various analytical methods, and its impact can be concentration-dependent.[2] Some studies have shown that ascorbic acid concentrations as high as 200 mg/L may not interfere in certain optimized procedures.[2]

Q3: Why is it necessary to remove proteins from biological samples before analysis?

A3: Proteins in biological samples like serum, plasma, or tissue homogenates can interfere with the spectrophotometric determination of small molecules like this compound in several ways. They can cause turbidity, which scatters light and leads to erroneously high absorbance readings.[4] Additionally, proteins can bind to the analyte or assay reagents, affecting the reaction kinetics and stoichiometry. Therefore, protein removal is a critical step in sample preparation to ensure accurate quantification.

Q4: Can the pH of the sample affect the accuracy of the this compound measurement?

A4: Yes, the pH of the reaction mixture is a critical parameter in the spectrophotometric determination of this compound. For many assays, the reaction is pH-dependent, and slight variations can alter the reaction rate and the absorbance of the final colored product.[5][6] For example, in methods involving the reduction of Cr(VI), the optimal pH is acidic (around pH 3), and the reaction is significantly slower at higher pH values.[5] It is crucial to control and optimize the pH according to the specific protocol being used.

Troubleshooting Guides

Issue 1: Inaccurate (lower than expected) this compound readings in samples known to contain ascorbic acid.

Cause: Ascorbic acid is likely interfering with the assay chemistry, typically by consuming a product that is being measured (e.g., hydrogen peroxide in oxidase-based assays).

Solution:

  • Enzymatic Removal of Ascorbic Acid: The most specific method is to treat the sample with ascorbate oxidase, an enzyme that catalyzes the oxidation of ascorbic acid without affecting this compound.

  • Charcoal Treatment: Activated charcoal can be used to adsorb ascorbic acid from the sample. However, it's important to validate that this treatment does not co-adsorb this compound.

Issue 2: High background absorbance or sample turbidity, especially with biological fluids.

Cause: The presence of proteins in the sample is a common cause of high background absorbance and turbidity.

Solution:

  • Protein Precipitation: This is the most common method to remove proteins. Trichloroacetic acid (TCA) or organic solvents like acetone or acetonitrile are effective protein precipitants.[7][8] The precipitated protein is then pelleted by centrifugation, and the supernatant containing the this compound is used for the assay.

Issue 3: Inconsistent or non-reproducible results.

Cause: This can be due to several factors, including pH fluctuations, temperature variations, or the presence of other interfering organic acids or metal ions.

Solution:

  • Strict pH Control: Ensure that all buffers are correctly prepared and that the final reaction pH is consistent across all samples and standards.

  • Temperature Control: Perform all incubation steps at the temperature specified in the protocol.

  • Masking Agents: For interference from metal ions like iron, masking agents can be employed. These are substances that form stable complexes with the interfering ions, preventing them from participating in the assay reaction.[9]

  • Chromatographic Separation: In complex matrices where multiple interferences are present, separating this compound from these interfering substances using techniques like High-Performance Liquid Chromatography (HPLC) prior to spectrophotometric detection can provide more accurate results.[10]

Experimental Protocols

Protocol 1: Removal of Ascorbic Acid Interference Using Ascorbate Oxidase
  • Sample Preparation: Prepare your sample as required by your primary assay protocol.

  • Enzyme Addition: To 1 mL of your sample, add 10 µL of ascorbate oxidase solution (e.g., 1 unit/µL).

  • Incubation: Incubate the mixture at room temperature for 5-10 minutes.

  • Assay: Proceed with your spectrophotometric determination of this compound.

Protocol 2: Protein Precipitation using Acetonitrile
  • Sample Preparation: Take a known volume of your biological sample (e.g., 100 µL of serum or plasma).

  • Acetonitrile Addition: Add three volumes of cold acetonitrile (300 µL) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the mixture at -20°C for 15-20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized sample including this compound.

  • Drying (Optional): If acetonitrile interferes with the downstream assay, the supernatant can be dried under a stream of nitrogen and the residue reconstituted in the assay buffer.

  • Analysis: Use the supernatant or the reconstituted sample for the spectrophotometric assay.

Quantitative Data on Interferences

The following table summarizes the effect of common interfering substances on the spectrophotometric determination of this compound, based on data from various studies.

Interfering SubstanceMethod of DeterminationObserved EffectMitigation StrategyReference
Ascorbic Acid Oxidase-based colorimetric assayNegative interference (underestimation of oxalate)Treatment with ascorbate oxidase or charcoal[11]
Proteins General spectrophotometric methodsPositive interference (increased absorbance due to turbidity)Protein precipitation (e.g., with acetonitrile or TCA)[7][8]
Maleic Acid Cr(VI) reduction methodMinimal interference at 1 mM concentrationMethod is selective against it[5]
Iron (Fe³⁺) Alizarin Red S method for aluminum (oxalate used as a masking agent)Forms a colored complex, leading to inaccurate resultsUse of alternative masking agents like ascorbic acid[9]
Other Organic Acids Zirconium(IV)-dibromochloroarsenazo complex methodPotential for interferenceMethod optimization and validation required[12]

Visualized Workflows and Logical Relationships

experimental_workflow

troubleshooting_logic

References

Strategies to improve the stability of oxalic acid solutions for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of oxalic acid solutions for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound solutions?

A1: this compound solutions can degrade over time due to several factors, including:

  • Temperature: Elevated temperatures significantly accelerate decomposition. At temperatures above 120°C, this compound can decompose into formic acid and carbon dioxide.[1][2]

  • Light Exposure: UV light can induce photodecomposition of this compound, leading to the formation of carbon monoxide and water.[3][4]

  • Presence of Metal Ions: Metal cations, such as ferric iron (Fe³⁺), can form stable, water-soluble salts with this compound, like the ferrioxalate ion.[3] The presence of certain metal ions like Mn²⁺ and Fe²⁺ can also catalyze the decomposition of this compound, particularly in the presence of an oxidizing agent like hydrogen peroxide.[5]

  • Presence of Other Reagents: In solutions containing sucrose, this compound can cause the formation of hydroxymethylfurfural (HMF) and other degradation products, often indicated by a browning of the solution.[6][7]

  • pH: The pH of the solution can influence the stability of this compound.[8]

Q2: What is the expected shelf life of a standard aqueous this compound solution?

A2: The shelf life of an aqueous this compound solution largely depends on the storage conditions and the presence of other substances. A pure aqueous this compound solution, stored in a cool, dark place, is generally considered stable.[9] Some safety data sheets suggest an indefinite shelf life if stored properly.[10] However, for solutions used in sensitive applications, periodic verification of the concentration is recommended. For this compound solutions mixed with sugar, it is best to use them immediately. If storage is necessary, they can be kept in a sealed container in a refrigerator at 4°C or below, potentially lasting from several weeks to a few months.[9]

Q3: Can I store my this compound solution at room temperature?

A3: While aqueous this compound solutions without sugar are relatively stable, storage at room temperature, especially with exposure to light, is not ideal for long-term stability.[6][7] For solutions containing sugar, room temperature storage leads to rapid degradation and browning.[6][7] It is strongly recommended to store all this compound solutions, particularly those for critical applications, in a cool and dark environment, such as a refrigerator.[6][9]

Q4: How can I visually assess if my this compound solution has degraded?

A4: For this compound solutions containing sugar, a visible sign of degradation is a change in color to brown.[6][9] This discoloration indicates the formation of HMF and other degradation byproducts.[6][7] For pure aqueous solutions, visual changes may not be apparent. Therefore, quantitative analysis is necessary to confirm the concentration and integrity of the solution.

Q5: Are there any recommended stabilizing agents for this compound solutions?

A5: While the literature does not extensively cover commercial stabilizing agents for simple this compound solutions, the primary strategies to enhance stability revolve around controlling the storage conditions. However, in specific industrial applications, inhibitors are used to prevent the corrosive action of this compound on metals, which they achieve by forming complexes with the acid.[11] For laboratory purposes, ensuring the use of purified water and avoiding contamination with metal ions can be considered a stabilizing practice.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Solution has turned brown. Degradation of sugar in the presence of this compound, forming HMF and other colored byproducts.[6][7]Discard the solution. Prepare a fresh solution and use it immediately or store it in a refrigerator at or below 4°C.[9]
Inconsistent experimental results. The concentration of the this compound solution may have changed due to degradation.Verify the concentration of your this compound solution using a titration method (e.g., with a standardized sodium hydroxide or potassium permanganate solution).[12][13] Prepare a fresh, standardized solution if necessary.
Precipitate formation in the solution. If the solution is stored at low temperatures, the solubility of this compound may decrease, leading to precipitation.[14][15][16] Contamination with certain metal ions could also lead to the formation of insoluble oxalate salts.Gently warm the solution while stirring to redissolve the precipitate. If the precipitate does not dissolve, it may be a contaminant, and the solution should be discarded. Filter the solution if necessary.

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution (0.1 M)
  • Materials:

    • This compound dihydrate (H₂C₂O₄·2H₂O)

    • Distilled or deionized water

    • Volumetric flask (1000 mL)

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 12.6 grams of this compound dihydrate.

    • Transfer the weighed solid into a 1000 mL volumetric flask.

    • Add approximately 500 mL of distilled water and swirl to dissolve the solid completely.

    • Once dissolved, add distilled water to the calibration mark of the flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Standardize the solution by titrating against a known concentration of sodium hydroxide solution using a suitable indicator (e.g., phenolphthalein).

Protocol 2: Stability Testing of this compound Solutions
  • Objective: To evaluate the stability of an this compound solution under different storage conditions.

  • Procedure:

    • Prepare a batch of this compound solution of a known concentration.

    • Divide the solution into several aliquots in appropriate containers (e.g., amber glass bottles).

    • Store the aliquots under different conditions:

      • Room temperature with light exposure.

      • Room temperature in the dark.

      • Refrigerated at 4°C.

      • Frozen at -20°C.

    • At regular intervals (e.g., weekly, monthly), take a sample from each aliquot.

    • Determine the concentration of this compound in each sample using a validated analytical method, such as titration with standardized potassium permanganate or HPLC.[12][13][17]

    • For solutions containing sugar, also visually inspect for color changes and, if possible, quantify HMF content using spectrophotometry.[6][7]

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the degradation rate for each condition.

Quantitative Data Summary

Table 1: Influence of Storage Temperature on Hydroxymethylfurfural (HMF) Formation in this compound-Sucrose Solutions

Storage ConditionHMF Formation
Room Temperature (with or without light)Significant increase over a few weeks[7]
15°C (in the dark)Reduced HMF production compared to room temperature.[6][7]
4°C (Refrigerator)No significant HMF production observed.[6][7]
-20°C (Freezer)No HMF production observed.[6][7]

Visualizations

This compound Degradation Pathways oxalic_acid This compound Solution thermal Thermal Decomposition (>120°C) oxalic_acid->thermal photo Photodecomposition (UV Light) oxalic_acid->photo metal Metal Ion Catalysis (e.g., Fe²⁺, Mn²⁺) oxalic_acid->metal sugar Reaction with Sucrose oxalic_acid->sugar formic_acid Formic Acid + CO₂ thermal->formic_acid co_water CO + H₂O photo->co_water co2_water CO₂ + H₂O metal->co2_water hmf HMF + Other Degradation Products sugar->hmf

Caption: Key degradation pathways for this compound solutions.

Troubleshooting Workflow for Unstable this compound Solutions start Inconsistent Experimental Results or Visual Change check_visual Visually Inspect Solution start->check_visual is_brown Is the solution brown? check_visual->is_brown discard_brown Discard Solution. Prepare fresh and store in refrigerator. is_brown->discard_brown Yes quantify Verify Concentration (e.g., Titration) is_brown->quantify No is_correct Is concentration within specification? quantify->is_correct use_solution Continue using the solution. is_correct->use_solution Yes prepare_fresh Prepare and standardize a fresh solution. is_correct->prepare_fresh No review_storage Review and optimize storage conditions (cool, dark). prepare_fresh->review_storage

Caption: A logical workflow for troubleshooting issues with this compound solution stability.

References

Overcoming matrix effects in the analysis of oxalic acid in food samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering challenges with the analysis of oxalic acid in various food matrices. The focus is on identifying and overcoming matrix effects to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting, interfering compounds in the sample matrix. In food analysis, complex matrices containing sugars, proteins, pigments, and other organic acids can interfere with the accurate quantification of this compound.[1][2] This can lead to underestimation or overestimation of the true oxalate content. For instance, in liquid chromatography-mass spectrometry (LC-MS), matrix components can affect the ionization efficiency of this compound.[3]

Q2: Which analytical method is least susceptible to matrix effects for this compound determination?

A2: The susceptibility to matrix effects varies depending on the method and the food matrix.

  • Enzymatic assays are highly specific to oxalate and can be less prone to interference from other organic acids compared to titration methods.[4]

  • High-Performance Liquid Chromatography (HPLC) coupled with a selective detector like a mass spectrometer (MS) can effectively separate this compound from many interfering compounds, but can still be subject to ion suppression or enhancement.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) often requires a derivatization step, which can help in separating the analyte from the matrix but may introduce other complexities.[7][8]

  • Titration methods , such as with potassium permanganate, are less specific and can be affected by the presence of other reducing agents in the sample, leading to inaccurate results.[4][9]

Q3: How can I minimize matrix effects during sample preparation?

A3: Proper sample preparation is crucial for minimizing matrix effects. Key strategies include:

  • Dilution: A simple and effective method to reduce the concentration of interfering compounds.[3]

  • Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively isolate this compound and remove interfering matrix components.[10]

  • Filtration: Using appropriate syringe filters (e.g., 0.2 µm or 0.45 µm) can remove particulate matter that might interfere with the analysis.[10]

  • Optimized Extraction: The choice of extraction solvent (e.g., water for soluble oxalates, dilute HCl for total oxalates) and conditions (e.g., temperature, time) can significantly impact the co-extraction of interfering substances.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low recovery of this compound Matrix Suppression: Co-eluting compounds are suppressing the analytical signal.1. Dilute the sample extract and re-analyze. 2. Optimize chromatographic conditions to better separate this compound from interfering peaks.[3] 3. Employ a matrix-matched calibration curve. 4. Use an internal standard , such as ¹³C₂-labeled this compound, to compensate for signal loss.[5] 5. Implement a more rigorous sample cleanup procedure like Solid-Phase Extraction (SPE).[10]
High or erratic results Matrix Enhancement: Co-eluting compounds are enhancing the analytical signal.1. Improve chromatographic separation to isolate the this compound peak.[3] 2. Use a matrix-matched calibration to correct for the enhancement. 3. Utilize an internal standard to normalize the signal.[5]
Poor peak shape (e.g., tailing, fronting) in HPLC Matrix Overload: High concentrations of matrix components are affecting the column performance.1. Dilute the sample before injection. 2. Use a guard column to protect the analytical column. 3. Optimize the mobile phase composition to improve peak shape.
Inconsistent results between different food matrices Variable Matrix Effects: The type and concentration of interfering compounds differ between food samples.1. Develop and validate matrix-specific protocols for each food type. 2. Perform a matrix effect study for each new matrix by comparing the slope of the calibration curve in solvent versus in the matrix extract.[2]

Experimental Protocols

Protocol 1: Extraction of Total this compound from Plant Tissues

This protocol is adapted for the extraction of total (soluble and insoluble) this compound from food samples.

  • Homogenization: Weigh approximately 1 g of the dried and powdered food sample.

  • Acid Hydrolysis: Add the sample to a beaker with 150 mL of deionized water, 27.5 mL of 6 M HCl, and a few drops of octanol (to prevent foaming).[11]

  • Heating: Boil the mixture for 25 minutes.[11]

  • Cooling and Dilution: Allow the mixture to cool to room temperature. Quantitatively transfer the mixture to a 250 mL volumetric flask and bring it to volume with deionized water.

  • Filtration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) or centrifuge to remove solid particles.[11]

  • Further Processing: The filtrate can then be further diluted or cleaned up using SPE before analysis by HPLC, GC-MS, or enzymatic assay.

Protocol 2: Enzymatic Determination of this compound

This protocol outlines the general steps for an enzymatic assay using a commercial kit.

  • Sample Preparation: Prepare the sample extract as described in Protocol 1 or using the specific instructions provided with the assay kit. Plant tissue extracts may need to be ground in a pre-cooled mortar and pestle.[12]

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations as per the kit instructions.[12]

  • Enzymatic Reaction:

    • Pipette the standards and sample extracts into a 96-well plate.

    • Add the enzyme mix, which typically contains oxalate oxidase, to each well. This enzyme catalyzes the oxidation of oxalate to H₂O₂ and CO₂.

    • Add a probe that reacts with the H₂O₂ produced to generate a colorimetric or fluorometric signal.

  • Incubation: Incubate the plate at the temperature and for the duration specified in the kit protocol (e.g., 60 minutes at 37°C).[12]

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Quantification: Determine the this compound concentration in the samples by comparing their signal to the standard curve.

Quantitative Data Summary

The following table summarizes typical performance data for different analytical methods used for this compound determination. Note that these values can vary significantly depending on the food matrix and the specific experimental conditions.

Analytical Method Reported Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Considerations
HPLC-UV/Vis 85 - 105%~1-5 µM~5-15 µMSusceptible to interference from co-eluting compounds that absorb at the same wavelength.
HPLC-MS/MS 90 - 110%< 1 µM~1-2 µMHigh sensitivity and specificity, but can be affected by ion suppression/enhancement.[5]
Enzymatic Assay 95 - 105%~1-10 µM~5-20 µMHighly specific for oxalate, but the enzyme activity can be inhibited by certain matrix components.
Titration (KMnO₄) 80 - 110%Higher than other methodsHigher than other methodsLess specific; can be affected by other reducing agents in the sample.[4][9]

Visualizing Workflows and Logic

experimental_workflow sample Food Sample prep Sample Preparation (Homogenization, Extraction) sample->prep cleanup Sample Cleanup (Filtration, SPE) prep->cleanup If matrix is complex analysis Analytical Method (HPLC, GC-MS, Enzymatic) prep->analysis If matrix is simple cleanup->analysis data Data Analysis analysis->data result This compound Concentration data->result

Caption: A generalized workflow for the analysis of this compound in food samples.

troubleshooting_logic start Inaccurate Results? low_recovery Low Recovery? start->low_recovery Yes high_recovery High/Erratic Results? start->high_recovery No dilute Dilute Sample low_recovery->dilute Yes separation Optimize Chromatographic Separation low_recovery->separation No high_recovery->separation Yes mmc Use Matrix-Matched Calibration dilute->mmc is Use Internal Standard mmc->is cleanup Improve Sample Cleanup (SPE) is->cleanup end Accurate Results cleanup->end separation->mmc Still inaccurate separation->end Accurate

Caption: A troubleshooting decision tree for addressing inaccurate this compound results.

References

Technical Support Center: Optimizing pH for Selective Metal Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective precipitation of metal oxalates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH for the selective precipitation of metal oxalates?

The selective precipitation of metal oxalates by pH adjustment is based on the differential solubility of various metal oxalates at different pH levels. The solubility of a metal oxalate is influenced by the concentration of the free oxalate ion (C₂O₄²⁻) in the solution, which is in turn dependent on the pH. By controlling the pH, you can control the concentration of the oxalate ion and thus selectively precipitate a target metal oxalate while others remain in solution.

Q2: How does pH affect the concentration of oxalate ions in solution?

Oxalic acid (H₂C₂O₄) is a diprotic acid, meaning it can donate two protons in a stepwise manner. The equilibrium between this compound and its conjugate bases, the hydrogen oxalate ion (HC₂O₄⁻) and the oxalate ion (C₂O₄²⁻), is pH-dependent.

  • At a low pH (acidic conditions), the equilibrium favors the formation of undissociated this compound (H₂C₂O₄), resulting in a low concentration of free oxalate ions (C₂O₄²⁻).

  • As the pH increases , the equilibrium shifts towards the formation of the hydrogen oxalate ion (HC₂O₄⁻) and then the oxalate ion (C₂O₄²⁻).

  • At a high pH (alkaline conditions), the oxalate ion (C₂O₄²⁻) is the predominant species.

Therefore, by adjusting the pH, you can precisely control the concentration of the precipitating agent (C₂O₄²⁻).

Q3: Why is my metal oxalate precipitate not forming, even after adding this compound?

There are several potential reasons for the incomplete precipitation of metal oxalates:

  • Incorrect pH: The pH of your solution may not be in the optimal range for the precipitation of your target metal oxalate. The solubility of many metal oxalates is higher at very low pH values.

  • Presence of Complexing Agents: Substances like EDTA, citrate, or tartrate can form stable, soluble complexes with metal ions, preventing them from reacting with oxalate ions to form a precipitate.[1]

  • Insufficient this compound: The amount of this compound added may be insufficient to exceed the solubility product of the metal oxalate at the given pH.

  • Temperature: Temperature can influence the solubility of metal oxalates. Ensure your experimental temperature is appropriate for the desired precipitation.

Q4: How can I prevent the co-precipitation of other metal ions?

Preventing co-precipitation is crucial for achieving high purity of your target metal oxalate. Here are some strategies:

  • Precise pH Control: Carefully adjust and maintain the pH at a level where the solubility of the desired metal oxalate is minimized, while the solubilities of other metal oxalates remain high.

  • Stepwise pH Adjustment: Gradually increase the pH of the solution. This can allow for the sequential precipitation of different metal oxalates based on their solubility at different pH values.

  • Control of this compound Concentration: Adding the precipitating agent (this compound or a soluble oxalate salt) slowly and in a controlled manner can help to avoid localized high concentrations that might cause the co-precipitation of less soluble oxalates.

  • Use of Masking Agents: In complex mixtures, masking agents can be used to form stable complexes with interfering metal ions, preventing them from precipitating.

Q5: My precipitate is very fine and difficult to filter. What can I do?

The formation of very fine precipitates can be a challenge. Consider the following to improve filterability:

  • Digestion: After precipitation, allowing the precipitate to "digest" by holding the solution at an elevated temperature for a period of time can promote the growth of larger, more easily filterable crystals.

  • Slower Precipitation: Adding the precipitating agent more slowly and with good stirring can encourage the formation of larger particles.

  • Adjusting pH: In some cases, a slight adjustment of the pH after the initial precipitation can lead to particle agglomeration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no precipitate formation Incorrect pH, presence of complexing agents, insufficient this compound.Verify and adjust the pH to the optimal range for your target metal. If complexing agents are present, consider a pre-treatment step to remove or mask them. Ensure a stoichiometric excess of this compound is used.
Co-precipitation of multiple metals pH is favorable for the precipitation of more than one metal oxalate.Narrow the pH range of your precipitation. Employ a stepwise pH adjustment to sequentially precipitate the metals.
Precipitate redissolves Change in pH, formation of soluble oxalate complexes at high oxalate concentrations.Monitor and stabilize the pH of the solution. Avoid adding a large excess of this compound, as this can lead to the formation of soluble metal-oxalate complexes.
Inconsistent results between batches Variations in starting material composition, temperature fluctuations, inconsistent pH control.Ensure consistent composition of the starting solution. Maintain a constant temperature throughout the experiment. Calibrate your pH meter regularly and monitor the pH closely during the precipitation process.

Data Presentation

Table 1: Residual Concentrations of Co(II) and Ni(II) after Oxalate Precipitation at Different pH Values

pHResidual Co(II) Concentration (g/L)Residual Ni(II) Concentration (g/L)
1.5~0.8~1.2
2.5~0.4~0.6
3.5< 0.1~0.2
4.0< 0.1< 0.1

Data synthesized from graphical representations in a study on the selective precipitation of metal oxalates from lithium-ion battery leach solutions. The exact values are estimations from the graphs.[2]

Experimental Protocols

Protocol 1: Selective Precipitation of Ni(II) Oxalate from a Mixed Ni(II) and Co(II) Solution

This protocol describes a general procedure for the selective precipitation of nickel oxalate from a solution also containing cobalt ions.

Materials:

  • Solution containing Ni(II) and Co(II) ions (e.g., sulfates or chlorides)

  • This compound solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Sulfuric acid (H₂SO₄) solution (e.g., 1 M) for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Place the solution containing the metal ions in a beaker and begin stirring.

  • Slowly add the this compound solution to the beaker. A typical starting point is a 1.5 to 2 times stoichiometric excess relative to the metal to be precipitated.

  • Carefully adjust the pH of the solution to the desired value (e.g., pH 2.0-3.0 for preferential Ni(II) oxalate precipitation) by adding NaOH or H₂SO₄ solution dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Continue stirring the solution at a constant temperature (e.g., 50-55 °C) for a set period (e.g., 1-2 hours) to allow for complete precipitation and crystal growth.[2]

  • After the desired reaction time, stop stirring and allow the precipitate to settle.

  • Separate the precipitate from the supernatant by filtration.

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Analyze the filtrate for the concentration of the remaining metal ions to determine the efficiency of the selective precipitation.

Visualizations

Experimental_Workflow cluster_solution_prep Solution Preparation cluster_precipitation Precipitation cluster_separation Separation & Analysis start Mixed Metal Ion Solution add_oxalic_acid Add this compound start->add_oxalic_acid adjust_ph Adjust and Control pH add_oxalic_acid->adjust_ph react React at Controlled Temperature adjust_ph->react filtration Filtration react->filtration precipitate Precipitated Metal Oxalate filtration->precipitate filtrate Filtrate (Remaining Metal Ions) filtration->filtrate analysis Analysis of Filtrate filtrate->analysis

Caption: Experimental workflow for selective metal oxalate precipitation.

pH_Effect_on_Oxalate_Speciation cluster_ph_scale pH Scale cluster_oxalate_species Predominant Oxalate Species cluster_precipitation_tendency Metal Oxalate Precipitation Tendency low_ph Low pH (Acidic) oxalic_acid H₂C₂O₄ low_ph->oxalic_acid neutral_ph Neutral pH bioxalate HC₂O₄⁻ neutral_ph->bioxalate high_ph High pH (Alkaline) oxalate C₂O₄²⁻ high_ph->oxalate low_precipitation Low oxalic_acid->low_precipitation Low [C₂O₄²⁻] moderate_precipitation Moderate bioxalate->moderate_precipitation Increasing [C₂O₄²⁻] high_precipitation High oxalate->high_precipitation High [C₂O₄²⁻]

Caption: Relationship between pH, oxalate species, and precipitation.

References

Preventing the decomposition of oxalic acid during thermal analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the thermal analysis of oxalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decompose?

A1: this compound is thermally unstable and its decomposition can begin at temperatures as low as 120-140°C. Above this temperature, it primarily decomposes into formic acid and carbon dioxide. At higher temperatures, further decomposition to carbon monoxide, carbon dioxide, and water can occur.[1] Anhydrous this compound melts with decomposition at around 189.5 °C.

Q2: My TGA curve for this compound shows a weight loss before the main decomposition. What could this be?

A2: If you are using this compound dihydrate (H₂C₂O₄·2H₂O), the initial weight loss, typically occurring around 100°C, is due to the loss of its two water molecules of hydration. The subsequent weight loss at higher temperatures corresponds to the decomposition of the anhydrous this compound. A DSC thermogram of this compound dihydrate will show a broad endothermic peak around 92.6°C corresponding to this dehydration.[1]

Q3: Can the type of crucible I use affect the thermal analysis of this compound?

A3: Yes, the choice of crucible material is critical. Aluminum crucibles can react with acidic samples like this compound, especially at elevated temperatures, leading to inaccurate results. For TGA, alumina (Al₂O₃) or platinum (Pt) crucibles are recommended due to their inertness.[2] For DSC, where heat transfer is crucial, aluminum crucibles are standard for lower temperatures, but for this compound's decomposition range, a more inert option like gold-plated or platinum crucibles should be considered to prevent reaction.[3]

Q4: How does the heating rate impact the TGA results of this compound?

A4: Increasing the heating rate generally shifts the decomposition temperatures to higher values.[4][5] This is a kinetic effect. While a faster heating rate might appear to delay decomposition, it can also lead to poorer resolution of successive thermal events. For detailed analysis of decomposition steps, a slower heating rate (e.g., 5-10 K/min) is often preferred.

Q5: What is the recommended atmosphere for the thermal analysis of this compound?

A5: An inert atmosphere, such as nitrogen or argon, is typically recommended for analyzing the thermal decomposition of this compound.[6][7] This prevents oxidative reactions that can complicate the decomposition profile. Running the analysis in an oxidizing atmosphere like air will lead to different decomposition products and thermal events.[2][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Early or Unexpected Decomposition 1. Sample is this compound dihydrate, and the initial weight loss is dehydration. 2. Presence of impurities that catalyze decomposition. 3. Reaction with the sample pan (e.g., aluminum).1. Confirm the form of this compound used. If dihydrate, account for the dehydration step. 2. Ensure high purity of the this compound sample. 3. Use an inert crucible material such as alumina or platinum for TGA, or a gold-plated/platinum crucible for DSC.[3]
Sublimation of the Sample This compound can sublime, leading to weight loss that is not due to decomposition. This is more likely under vacuum or at very low pressures.1. Use a sealed or semi-hermetic pan with a pinhole lid to create a self-generated atmosphere, which can suppress sublimation. 2. If using an open pan, ensure a consistent and controlled purge gas flow over the sample.
Poorly Resolved TGA Steps The heating rate is too high, causing thermal events to overlap.Reduce the heating rate (e.g., to 5 or 10 K/min) to improve the resolution between dehydration and decomposition, or between different decomposition stages.[4]
Inconsistent DSC Peak Temperatures Variations in sample packing, sample mass, or heating rate.1. Ensure consistent sample preparation with good thermal contact with the bottom of the pan. 2. Use a consistent sample mass for all experiments. 3. Maintain a constant heating rate across all comparative experiments.
Reaction with Crucible The acidic nature of this compound can cause it to react with certain crucible materials, particularly aluminum.Switch to a more inert crucible material like alumina, platinum, or gold-plated steel.[2][3]

Quantitative Data Summary

Table 1: Effect of Heating Rate on the Decomposition of Calcium Oxalate Monohydrate in a Nitrogen Atmosphere [4][5]

Heating Rate (K/min)Dehydration Peak Temperature (°C)Oxalate Decomposition Peak Temperature (°C)Carbonate Decomposition Peak Temperature (°C)
10~170~500~750
200Shifted to a higher temperatureShifted to a higher temperatureShifted to a higher temperature

Note: The temperatures are approximate peak temperatures from the derivative thermogravimetric (DTG) curve and will vary slightly depending on the specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Standard TGA of this compound Dihydrate

Objective: To determine the dehydration and decomposition temperatures of this compound dihydrate.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucible[3]

  • This compound dihydrate (high purity)

  • Nitrogen gas (high purity)

Procedure:

  • Tare the TGA balance with an empty alumina or platinum crucible.

  • Accurately weigh 5-10 mg of this compound dihydrate into the crucible.

  • Place the crucible onto the TGA sample holder.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[9]

  • Program the TGA to heat the sample from ambient temperature to 300°C at a heating rate of 10 K/min.[10]

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve and its first derivative (DTG) to identify the temperatures of dehydration and decomposition.

Protocol 2: Preventing Decomposition by In-Situ Salt Formation (DSC Analysis)

Objective: To demonstrate the stabilization of this compound against thermal decomposition by forming a salt in-situ during DSC analysis. This is a proof-of-concept protocol adapted from techniques used for stabilizing thermally labile drugs.[11][12]

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • This compound (anhydrous, high purity)

  • Sodium bicarbonate (high purity)

Procedure:

  • In a clean, dry vial, prepare a 1:1 molar ratio physical mixture of anhydrous this compound and sodium bicarbonate. Gently mix to ensure homogeneity.

  • Accurately weigh 2-5 mg of the physical mixture into a hermetically sealed aluminum pan.

  • Seal the pan using a crucible press. Prepare an identical empty sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the cell at ambient temperature.

  • Program the DSC to heat the sample from ambient temperature to 250°C at a heating rate of 10 K/min under a nitrogen purge.

  • For comparison, run a separate DSC experiment with only pure anhydrous this compound under the same conditions.

  • Compare the thermograms. The pure this compound should show an endotherm corresponding to its melting and decomposition. The mixture should exhibit a different thermal profile, potentially showing an initial reaction endotherm followed by a higher decomposition temperature of the resulting sodium oxalate salt, indicating stabilization.

Visualizations

This compound Decomposition Pathway

DecompositionPathway OxalicAcid This compound (H₂C₂O₄) FormicAcid Formic Acid (HCOOH) OxalicAcid->FormicAcid > 120-140°C CO2 Carbon Dioxide (CO₂) OxalicAcid->CO2 > 120-140°C OxalicAcid->CO2 Higher Temp. CO Carbon Monoxide (CO) OxalicAcid->CO Higher Temp. H2O Water (H₂O) OxalicAcid->H2O Higher Temp. FormicAcid->CO FormicAcid->H2O

Caption: Simplified decomposition pathways of this compound upon heating.

Experimental Workflow for TGA Analysis

TGAWorkflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_results Data Analysis Prep1 Tare empty crucible Prep2 Weigh 5-10 mg of This compound Prep1->Prep2 Setup1 Load sample into TGA Prep2->Setup1 Setup2 Purge with N₂ gas Setup1->Setup2 Setup3 Program heating profile (e.g., 10 K/min to 300°C) Setup2->Setup3 Analysis1 Record mass vs. temperature Setup3->Analysis1 Analysis2 Generate TGA and DTG curves Analysis1->Analysis2 Analysis3 Identify decomposition temperatures Analysis2->Analysis3

Caption: Standard workflow for thermogravimetric analysis of this compound.

Logical Relationship for Troubleshooting Early Decomposition

Troubleshooting Start Early Decomposition Observed Q1 Is the sample This compound dihydrate? Start->Q1 A1_Yes Initial weight loss is dehydration Q1->A1_Yes Yes Q2 Is an inert crucible being used? Q1->Q2 No End Decomposition behavior understood/resolved A1_Yes->End A2_No Reaction with crucible (e.g., Aluminum) Q2->A2_No No Q3 Are there impurities in the sample? Q2->Q3 Yes Sol2 Use Alumina or Platinum crucible A2_No->Sol2 Sol2->End A3_Yes Catalytic decomposition by impurities Q3->A3_Yes Yes Q3->End No Sol3 Use high-purity This compound A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting logic for early decomposition in this compound analysis.

References

Technical Support Center: Enhancing Oxalic Acid Efficiency in Rust Removal from Delicate Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of oxalic acid in rust removal from delicate surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism of rust removal by this compound?

A1: this compound removes rust (iron oxides and hydroxides) through a process called chelation. It reacts with the insoluble iron(III) oxides in rust to form a water-soluble iron oxalate complex ion.[1][2] This complex is then easily rinsed away, leaving the surface free of rust.[1][2] The simplified chemical equation for this reaction is:

Fe₂O₃ + 6H₂C₂O₄ → 2Fe(C₂O₄)₃³⁻ + 6H⁺ + 3H₂O

Q2: What are the recommended starting parameters for using this compound on delicate surfaces like textiles and paper?

A2: For delicate materials, it is crucial to start with low concentrations and short treatment times, always testing on a small, inconspicuous area first. For textiles, a common starting point is a 1-3% solution.[3] One source suggests a tablespoon of this compound per cup of water.[4][5] For new or light rust stains on textiles, a solution of 1 pound of this compound in 1 gallon of water has been used.[6] On paper, even lower concentrations and localized application using a poultice are recommended to prevent damage.[6]

Q3: How do temperature and time influence the efficiency of rust removal?

A3: The rate of the chemical reaction between this compound and rust increases with temperature.[7] Therefore, using a warm solution (around 100-120°F or 38-49°C) can improve the efficiency of rust removal.[3] However, for delicate surfaces, higher temperatures may accelerate potential damage to the substrate. The dissolution of iron oxides in this compound is slow at room temperature but increases significantly at temperatures above 90°C.[7] Treatment time depends on the severity of the rust; for light stains, a few minutes may be sufficient, while heavy rust on more robust surfaces might require soaking for several hours.[8]

Q4: What are the potential adverse effects of this compound on delicate surfaces?

A4: this compound is a relatively strong organic acid and can cause damage to delicate materials if not used carefully.

  • Textiles: It can weaken natural fibers like cotton, linen, and silk.[3] One study on cotton fabric showed that while tensile strength initially increased with low this compound concentrations, higher concentrations can be damaging.[6] It is crucial to thoroughly rinse this compound from textiles, as residual acid can become concentrated upon drying and damage the fibers.[9]

  • Paper: this compound can cause yellowing or discoloration of paper and may affect its long-term stability due to its acidic nature.[10]

  • Metals: While effective for rust removal, prolonged contact can lead to etching or damage to the underlying metal, especially on sensitive alloys.[4]

Q5: How can the efficiency of this compound be improved while minimizing damage to the substrate?

A5: Several strategies can be employed:

  • Use of a Gel or Poultice: For localized rust stains, applying this compound as a gel or poultice can increase the contact time on the affected area without saturating the entire object. A simple gel can be made by mixing this compound with a thickener like xanthan gum in water.[11]

  • Combined Chemical Action: The effectiveness of rust removal can be enhanced by using this compound in combination with a reducing agent (like sodium dithionite) and a chelating agent (like EDTA).[12]

  • Controlled Application: Precise application using swabs or brushes for small areas can minimize contact with the surrounding delicate material.

Q6: What is the proper procedure for neutralizing and rinsing this compound after treatment?

A6: Thorough neutralization and rinsing are critical to prevent ongoing damage from residual acid.

  • Initial Rinse: After the desired level of rust removal is achieved, rinse the object with deionized water to remove the bulk of the this compound and the dissolved iron oxalate.

  • Neutralization: Apply a mild alkaline solution to neutralize any remaining acid. A commonly used neutralizer is a solution of sodium bicarbonate (baking soda) in water (e.g., 1 cup of baking soda per gallon of water).[13]

  • Final Rinse: Thoroughly rinse the object again with deionized water to remove the neutralizing agent and any remaining salts.

  • Drying: Dry the object appropriately for the material. Incomplete rinsing can leave behind white powdery residues.

Q7: What safety precautions should be taken when working with this compound?

A7: this compound is a toxic and corrosive substance.[14] Always handle it with appropriate personal protective equipment (PPE), including:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling dust from the powder or aerosols from the solution.

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Rust Removal 1. Concentration of this compound is too low.2. Treatment time is too short.3. Temperature of the solution is too low.4. Heavy or old rust stains require more aggressive treatment.1. Gradually increase the this compound concentration, testing on a small area first.2. Increase the treatment time, monitoring for any damage to the substrate.3. Use a warm this compound solution (e.g., 100-120°F), being cautious with heat-sensitive materials.4. For stubborn rust, consider a poultice application for longer, localized contact or a combination treatment with a reducing agent.[12]
Damage to the Underlying Surface (e.g., weakening of fibers, discoloration) 1. this compound concentration is too high.2. Treatment time is too long.3. The material is not compatible with this compound.4. Inadequate neutralization and rinsing.1. Reduce the this compound concentration.2. Shorten the treatment time.3. Always perform a spot test on an inconspicuous area before full treatment.4. Ensure thorough neutralization with a mild alkaline solution and multiple rinses with deionized water.[13]
Formation of a White, Powdery Residue 1. Incomplete rinsing after treatment.2. Reaction of this compound with calcium or other metal ions in hard water or the material itself.1. Rinse the treated object thoroughly with deionized water after neutralization.2. Use deionized or distilled water for preparing all solutions and for rinsing.
Yellowing of Paper or Fabric After Treatment 1. Residual acid remaining in the material.2. Oxidation of the cellulose in the presence of acid.[10]1. Ensure complete neutralization and thorough rinsing.2. Use the lowest effective concentration of this compound for the shortest possible time. Consider using a chelating agent that works at a more neutral pH for highly sensitive paper artifacts.
Re-rusting of Metal Surfaces After Treatment 1. The treated metal surface is highly reactive and exposed to oxygen and moisture.2. Incomplete removal of the this compound solution.1. After cleaning and drying, apply a protective coating or a passivating agent. For historical iron objects, tannic acid can be used to form a passivating layer of ferric tannate.[15]2. Ensure thorough rinsing and drying of the metal object.

Quantitative Data on this compound Treatment

The following tables summarize available quantitative data. It is important to note that comprehensive data for a wide range of delicate materials is limited in publicly available literature. Researchers should conduct preliminary tests on their specific substrates.

Table 1: Effect of this compound on Cotton Fabric Properties

This compound Concentration (%)Treatment ConditionsChange in Tensile Strength (Warp and Weft)
0.5 - 1.030°C for 2 minutesSharp increase
> 1.030°C for 2 minutesDecrease
Data adapted from a study on preventing catalytic degradation of cotton cellulose. The initial increase in tensile strength may be due to the removal of metal ions that could catalyze degradation.[6]

Table 2: Rust Removal Efficiency of this compound Formulations on Steel

FormulationTreatment Time (minutes)Rust Removal Efficiency (%)
This compound, sulphamic acid, iron sulphate3014 - 29
6032 - 63
9011 - 21
Data from a study on rust removal formulations at room temperature. The decrease in efficiency at 90 minutes for this specific formulation was noted in the study but not fully explained.[16][17]

Table 3: Recommended Parameters for this compound Rust Removal on Textiles

ParameterRecommended Value/RangeNotes
Concentration 10 g/kg of fabricFor a regeneration wash process.[18][19]
Temperature 60°C (140°F)For a 30-minute wash cycle.[18][19]
Time 30 minutesIn a low water level wash.[18][19]
These parameters are for a commercial laundry regeneration process and may need to be adjusted for delicate historical textiles.

Experimental Protocols

Protocol 1: Localized Rust Stain Removal from a Delicate Fabric (Spot Treatment)

  • Preparation:

    • Prepare a 1% (w/v) this compound solution in deionized water.

    • Prepare a 5% (w/v) sodium bicarbonate solution in deionized water for neutralization.

    • Have deionized water, cotton swabs, and a small beaker ready.

  • Pre-Test:

    • Apply a small amount of the this compound solution to an inconspicuous area of the fabric and let it sit for 5-10 minutes.

    • Rinse, neutralize, and rinse again. Let it dry and check for any adverse effects.

  • Treatment:

    • Place a clean, white absorbent cloth under the rust stain.

    • Using a cotton swab, apply the this compound solution directly to the rust stain, being careful not to spread it to the surrounding fabric.

    • Gently blot the stain with the swab. Do not rub aggressively.

    • Allow the solution to work for 5-15 minutes, observing the stain.

  • Rinsing and Neutralization:

    • Using a clean swab soaked in deionized water, rinse the treated area by blotting.

    • Apply the sodium bicarbonate solution with a fresh swab to neutralize the area.

    • Rinse thoroughly by blotting with swabs soaked in deionized water.

  • Drying:

    • Allow the fabric to air dry flat on a clean, non-absorbent surface.

Protocol 2: Immersion Treatment for a Small, Heavily Rusted Metal Artifact

  • Preparation:

    • Prepare a 5% (w/v) this compound solution in a glass or acid-resistant plastic container. Warm the deionized water to approximately 40°C before dissolving the this compound to increase efficiency.

    • Prepare a 5% (w/v) sodium bicarbonate solution for neutralization.

  • Pre-Cleaning:

    • Mechanically remove any loose rust or debris from the artifact using a soft brush.

    • Degrease the artifact if necessary using an appropriate solvent.

  • Immersion:

    • Submerge the artifact in the warm this compound solution.

    • Monitor the rust removal process. Depending on the severity of the rust, this can take from 30 minutes to several hours.

  • Rinsing and Neutralization:

    • Remove the artifact from the this compound bath and rinse it thoroughly under running deionized water.

    • Immerse the artifact in the sodium bicarbonate solution for 10-15 minutes to ensure complete neutralization.

    • Rinse the artifact again thoroughly with deionized water.

  • Drying and Passivation:

    • Dry the artifact immediately and completely to prevent flash rusting. This can be done with a clean cloth, followed by a gentle stream of warm air.

    • For long-term stability, consider applying a passivating treatment, such as a tannic acid solution for iron, followed by a protective coating like microcrystalline wax.[15]

Visualizations

G cluster_rust Rust (Insoluble Iron Oxides) cluster_oxalic_acid This compound Solution cluster_products Water-Soluble Products rust Fe₂O₃ iron_oxalate Iron Oxalate Complex 2Fe(C₂O₄)₃³⁻ rust->iron_oxalate Chelation oxalic_acid 6H₂C₂O₄ oxalic_acid->iron_oxalate water Water 3H₂O oxalic_acid->water protons Protons 6H⁺ oxalic_acid->protons

Caption: Chemical reaction of rust removal by this compound.

G start Start: Rusted Delicate Surface pre_test 1. Pre-Test on Inconspicuous Area start->pre_test prepare_solution 2. Prepare this compound Solution (e.g., 1-5% in DI water) pre_test->prepare_solution apply_solution 3. Apply Solution (Swab, Poultice, or Immersion) prepare_solution->apply_solution monitor 4. Monitor Rust Removal (Minutes to Hours) apply_solution->monitor rinse1 5. Initial Rinse with DI Water monitor->rinse1 neutralize 6. Neutralize with Mild Alkali (e.g., Sodium Bicarbonate Solution) rinse1->neutralize rinse2 7. Final Rinse with DI Water neutralize->rinse2 dry 8. Dry Appropriately rinse2->dry passivate 9. (Optional for Metals) Passivate and/or Apply Protective Coating dry->passivate end End: Cleaned and Stabilized Surface dry->end passivate->end

Caption: General experimental workflow for rust removal.

G problem Problem Encountered During Rust Removal incomplete_removal Incomplete Rust Removal? problem->incomplete_removal surface_damage Surface Damage? incomplete_removal->surface_damage No increase_params Increase Concentration, Time, or Temperature incomplete_removal->increase_params Yes residue White Residue? surface_damage->residue No decrease_params Decrease Concentration or Time surface_damage->decrease_params Yes rinse_neutralize Improve Rinsing and Neutralization residue->rinse_neutralize Yes use_di_water Use Deionized Water residue->use_di_water Yes solution1 Solution increase_params->solution1 solution2 Solution decrease_params->solution2 solution3 Solution rinse_neutralize->solution3 use_di_water->solution3

Caption: Troubleshooting decision tree for rust removal.

References

Enhancing the solubility of oxalic acid in non-aqueous solvents for organic reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving oxalic acid in non-aqueous solvents for organic reactions.

Troubleshooting Guide

Issue: this compound is not dissolving sufficiently in my non-aqueous solvent.

Initial Steps:

  • Verify Solvent Purity and Water Content: Ensure the solvent is of an appropriate grade and is anhydrous, as trace amounts of water can sometimes influence the solubility of polar compounds.

  • Increase Temperature: The solubility of this compound generally increases with temperature.[1] Gently heat the solvent while stirring to facilitate dissolution. Be mindful of the solvent's boiling point and the thermal stability of your reactants.

  • Mechanical Agitation: Ensure vigorous and continuous stirring. For stubborn cases, ultrasonication can be employed to break down crystal lattices and enhance solvation.

Advanced Strategies:

If the initial steps are insufficient, consider the following advanced techniques to improve the solubility of this compound.

  • Co-solvent Systems: The addition of a polar co-solvent can significantly enhance the solubility of this compound. Protic solvents like methanol or ethanol are often effective. Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase the amount while monitoring for dissolution.

  • Deep Eutectic Solvents (DES): A Deep Eutectic Solvent can be formed with this compound itself, creating a liquid medium in which it is highly soluble. A common DES is formed with choline chloride.[2][3] This approach is particularly useful as the DES can sometimes also act as the catalyst or reaction medium.[4]

  • Derivatization: Converting this compound to a more soluble derivative, such as an ester, can be an effective strategy.[5] The resulting oxalyl ester will exhibit improved solubility in a wider range of organic solvents.

  • Phase Transfer Catalysis (PTC): For heterogeneous reaction systems where this compound (or its salt) is in a solid or aqueous phase and the organic substrate is in an organic phase, a phase transfer catalyst can facilitate the reaction.[6][7][8] The catalyst transports the oxalate anion into the organic phase where it can react.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

A1: this compound is sparingly soluble in many common non-aqueous solvents. Its solubility is highest in polar protic solvents and decreases with decreasing solvent polarity. For specific quantitative data, please refer to the solubility table below.

Q2: I've heated my solvent, but the this compound still won't dissolve. What should I do next?

A2: If heating alone is ineffective, the next logical step is to try a co-solvent system. Adding a small amount of a polar protic solvent like ethanol can often help. If that fails, you may need to consider more advanced techniques such as forming a Deep Eutectic Solvent or derivatizing the this compound.

Q3: Can I use this compound dihydrate, or should I use the anhydrous form?

A3: For most organic reactions, it is advisable to use anhydrous this compound to avoid introducing water, which can interfere with many reactions. This compound dihydrate can be dehydrated by heating.[10]

Q4: Are there any safety concerns I should be aware of when trying to dissolve this compound?

A4: Yes, this compound is a corrosive substance. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. When heating solutions, be mindful of the solvent's flash point and use a well-ventilated area or a fume hood. This compound can react violently with strong oxidizing agents.[10][11]

Q5: What is a Deep Eutectic Solvent (DES) and how can it help with this compound solubility?

A5: A Deep Eutectic Solvent is a mixture of two or more compounds that, at a particular molar ratio, have a melting point much lower than the individual components. A DES formed between choline chloride and this compound results in a liquid at or near room temperature, effectively creating a solution where this compound is a major component and thus highly concentrated.[2][3][12]

Q6: How does derivatization improve the solubility of this compound?

A6: By converting the polar carboxylic acid groups of this compound into less polar ester groups (e.g., dimethyl oxalate or diethyl oxalate), the overall polarity of the molecule is reduced. This makes the resulting oxalyl ester more compatible with and soluble in a wider range of non-polar and moderately polar organic solvents.[5]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various non-aqueous solvents. Please note that solubility is temperature-dependent.

SolventTemperature (°C)Solubility (g / 100 g of solvent)
1-Propanol18.520
Diethyl Ether2016.9
Dimethyl Sulfoxide (DMSO)20.326
Ethanol (absolute)1523.73
Methanol19100
N,N-Dimethylformamide (DMF)20Soluble
Acetonitrile20Slightly Soluble
Ethyl Acetate20Soluble
Chloroform-Insoluble
Benzene-Insoluble
Petroleum Ether-Insoluble

*Qualitative data from various sources. For precise quantitative data in these and other solvents at various temperatures, refer to the cited literature.[2][13]

Experimental Protocols

Protocol 1: Preparation of a Choline Chloride-Oxalic Acid Deep Eutectic Solvent (DES)

This protocol describes the preparation of a 1:1 molar ratio choline chloride:this compound DES.[2]

Materials:

  • Choline chloride (ChCl)

  • This compound (anhydrous)

  • Round bottom flask with a stir bar

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Weigh equimolar amounts of choline chloride and anhydrous this compound. For example, to prepare approximately 100g of the DES, use 58.2 g of choline chloride (molar mass: 139.62 g/mol ) and 41.8 g of anhydrous this compound (molar mass: 90.03 g/mol ).

  • Combine the choline chloride and this compound in the round bottom flask with a stir bar.

  • Heat the mixture to 80 °C while stirring continuously.

  • Continue heating and stirring until a clear, homogeneous liquid is formed. This typically takes 1-2 hours.

  • The resulting liquid is the DES and can be used directly as a solvent or reaction medium.

Protocol 2: Esterification of this compound to Dimethyl Oxalate

This protocol is adapted from a standard organic synthesis procedure for preparing dimethyl oxalate, which is more soluble in organic solvents than this compound.[5]

Materials:

  • Anhydrous this compound

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Round bottom flask equipped with a reflux condenser and a drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round bottom flask, suspend 1 mole of anhydrous this compound in 2.5 moles of methanol.

  • With vigorous stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 moles).

  • Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the dissolution of the solid this compound.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The dimethyl oxalate can be isolated by crystallization upon cooling or by removing the excess methanol under reduced pressure.

  • The crude product can be purified by recrystallization from a minimal amount of hot methanol.

Visualizations

Caption: Troubleshooting workflow for enhancing this compound solubility.

DES_Formation_Pathway choline_chloride Choline Chloride (Solid) Hydrogen Bond Acceptor mixture Solid Mixture choline_chloride->mixture oxalic_acid This compound (Solid) Hydrogen Bond Donor oxalic_acid->mixture heating_stirring Heat (80°C) + Stirring mixture->heating_stirring des Deep Eutectic Solvent (Liquid) Homogeneous Solution heating_stirring->des

Caption: Formation of a Deep Eutectic Solvent from choline chloride and this compound.

References

Validation & Comparative

Oxalic Acid vs. Citric Acid for Rust Removal on Steel Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and conservation, the effective removal of iron oxides from steel surfaces is a critical task. The choice of chemical agent requires a balance between efficacy in rust dissolution and the preservation of the underlying steel substrate. This guide provides a detailed, data-driven comparison of two widely used organic acids, oxalic acid and citric acid, for this purpose. The analysis is based on experimental findings to offer an objective evaluation of their performance.

Mechanism of Action: Chelation

Both this compound and citric acid function as chelating agents. They form stable, water-soluble complexes with the iron ions present in rust (iron oxides and hydroxides). This chemical reaction, known as chelation, effectively lifts the rust from the steel surface, allowing it to be rinsed away. While both acids operate on this principle, their molecular structures and acid strengths result in different performance characteristics.

Quantitative Performance Comparison

The following table summarizes key performance indicators for this compound and citric acid based on a review of experimental data. It is important to note that the presented values are synthesized from multiple studies and represent typical outcomes under controlled laboratory conditions. Direct comparisons should be made with caution due to variations in experimental parameters across different sources.

ParameterThis compoundCitric AcidKey Observations
Rust Removal Efficiency High (~85-95%)Moderate to High (~75-90%)This compound generally exhibits a faster and more complete rust removal process.
Corrosion Rate of Steel HigherLowerCitric acid is less aggressive towards the base steel material, resulting in lower metal loss.
Surface Roughness (Ra) Can increase surface roughnessGenerally results in a smoother finishThe more aggressive nature of this compound can lead to slight etching of the steel surface.
Post-treatment Passivation Can form a passivating ferrous oxalate layerCan contribute to the formation of a protective passive layerBoth acids can, to some extent, help in preventing immediate re-rusting.

Experimental Protocol: A Synthesized Approach

To provide a framework for the comparative evaluation of these acids, a standardized experimental protocol is outlined below. This protocol is a composite of methodologies reported in scientific literature.

1. Materials and Equipment:

  • Steel Substrate: Standardized carbon steel coupons (e.g., AISI 1010 or 1020).

  • Rust Inducement: A controlled corrosive environment (e.g., salt spray chamber) to create a uniform rust layer.

  • Cleaning Solutions: Equimolar solutions of this compound and citric acid (e.g., 0.5 M) in deionized water.

  • Analytical Instruments: Analytical balance (for mass loss measurements), profilometer (for surface roughness), and electrochemical testing equipment (for corrosion rate determination).

2. Experimental Workflow:

The following diagram illustrates a typical experimental workflow for comparing the efficacy of rust removal agents.

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Analysis cluster_eval Performance Evaluation A Steel Coupon Preparation (Cleaning and Degreasing) B Initial Characterization (Mass, Surface Roughness) A->B C Controlled Rust Induction B->C D Immersion in this compound Solution C->D E Immersion in Citric Acid Solution C->E F Cleaning and Drying D->F E->F G Final Characterization (Mass, Surface Roughness) F->G H Electrochemical Corrosion Testing F->H I Rust Removal Efficiency (Mass Loss Calculation) G->I K Surface Finish Analysis (Roughness Data) G->K J Substrate Corrosion Rate (Electrochemical Data) H->J

Caption: A logical workflow for the comparative evaluation of rust removal agents.

3. Data Analysis:

  • Rust Removal Efficiency: Calculated as the percentage of mass lost after rust removal relative to the initial mass of the rust.

  • Corrosion Rate: Determined from electrochemical measurements, such as potentiodynamic polarization, and expressed in units like millimeters per year (mm/y).

  • Surface Roughness: Quantified by the arithmetic average roughness (Ra) measured before and after treatment.

Discussion and Recommendations

The choice between this compound and citric acid for rust removal on steel surfaces involves a trade-off between efficacy and substrate integrity.

This compound is a more potent rust remover, making it suitable for applications where severe corrosion needs to be addressed and a minor degree of surface etching is acceptable. Its ability to form a passivating ferrous oxalate layer can also be advantageous in some contexts.[1]

Citric acid , on the other hand, is a gentler alternative. It is preferred for applications involving delicate or high-precision steel components where the preservation of the original surface finish is paramount. While it may require longer treatment times or elevated temperatures to achieve the same level of rust removal as this compound, the risk of damage to the underlying steel is significantly lower.

For professionals in drug development and research, where equipment and instruments are often made of high-grade stainless steel, citric acid is frequently the recommended choice for passivation and rust removal. Its lower corrosivity helps to maintain the integrity and longevity of critical apparatus.

Conclusion

Both oxalic and citric acid are effective chelating agents for rust removal from steel surfaces. This compound offers higher efficiency but with a greater risk of substrate corrosion. Citric acid provides a milder, less corrosive treatment, making it ideal for applications where surface preservation is a priority. The selection of the appropriate acid should be based on a careful consideration of the specific steel alloy, the severity of the corrosion, and the acceptable level of impact on the substrate material. The experimental framework provided in this guide can be adapted to conduct in-house comparative studies to determine the optimal cleaning regimen for specific applications.

References

Comparative Efficacy of Oxalic Acid and Formic Acid for Varroa Mite Control in Honeybees

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The ectoparasitic mite Varroa destructor remains a primary threat to honeybee (Apis mellifera) colonies worldwide. Its parasitic nature weakens bees and vectors numerous debilitating viruses, leading to significant colony losses if left unmanaged. Among the array of miticides, organic acids such as oxalic acid and formic acid are cornerstones of Integrated Pest Management (IPM) strategies. Their natural origin and low potential for residue accumulation in hive products make them favorable alternatives to synthetic acaricides.

This guide provides a detailed comparison of the efficacy, application methodologies, and biological considerations of this compound and formic acid for Varroa mite control, supported by experimental data to inform research and development efforts.

Mechanism of Action

This compound: The precise mode of action is not fully elucidated, but it is understood to kill mites through direct contact.[1][2] The high acidity of the compound is believed to penetrate the mite's exoskeleton and disrupt cellular metabolism.[2][3] Some theories suggest it may also damage the mite's mouthparts or be absorbed through the soft pads of their feet.[2] this compound is primarily effective against phoretic mites—those attached to adult bees—as it does not penetrate the wax cappings of brood cells where mites reproduce.[1][4][5]

Formic Acid: Formic acid functions as a fumigant.[6] Its vapors permeate the hive, killing both phoretic mites and, crucially, mites within the capped brood cells.[7][8][9] This ability to target reproductive mites is a significant advantage over this compound.[8][9] The mechanism is thought to involve the inhibition of the mite's cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, leading to acidosis and cell death.[8]

Comparative Data on Efficacy and Application

The effectiveness of both acids is highly dependent on the application method, environmental conditions (especially temperature), and the state of the bee colony (brood presence or absence).

ParameterThis compoundFormic AcidSource(s)
Overall Efficacy Up to 95% or higher in broodless conditions.[1][3][5][10]85-97%.[7][10][1][3][5][7][10]
Target Mite Stage Phoretic mites only.[1][4][5]Phoretic and reproductive mites within capped brood.[7][8][9][1][4][5][7][8][9]
Brood Presence Most effective in broodless periods (late fall/winter).[1][3][4][5]Effective in the presence of brood.[10][11][1][3][4][5][10][11]
Application Methods Dribbling (trickling), Vaporization (sublimation).[1][3][4]Slow-release pads/strips, Evaporators/dispensers.[6][12][1][3][4][6][12]
Optimal Temp. Range No specific temperature restrictions, but used in cooler weather.[13]10°C - 29°C (50°F - 85°F).[6][10][14][6][10][13][14]
Potential Side Effects Can be harmful to open brood and adult bees if overdosed or used repeatedly.[4][15]Can cause queen loss, brood mortality, and adult bee stress, especially at high temperatures.[7][16][4][7][15][16]

Experimental Protocols

Accurate assessment of miticide efficacy requires standardized and rigorous experimental design. Below are generalized protocols derived from common methodologies in Varroa research.

Protocol 1: Comparative Efficacy Trial

1. Colony Selection and Standardization:

  • Select a minimum of 30 healthy colonies of similar strength (e.g., number of frames covered with bees, brood area).

  • Randomly assign colonies to three groups: Group A (this compound), Group B (Formic Acid), and Group C (Untreated Control). Each group should contain at least 10 colonies.[13]

  • Ensure colonies are situated in the same apiary to minimize environmental variability.[13]

2. Pre-Treatment Mite Load Assessment:

  • Measure the initial Varroa infestation level in all colonies using a standardized method, such as a 24-hour sticky board mite drop count or an alcohol wash of ~300 bees.[17]

  • Confirm that there are no statistically significant differences in mite loads between the groups before treatment.[7]

3. Treatment Application:

  • Group A (this compound): Apply the chosen this compound formulation according to the manufacturer's instructions or a defined research protocol (e.g., vaporization of 2 grams of this compound dihydrate per brood chamber).[18] If brood is present, repeat applications may be necessary.[13]

  • Group B (Formic Acid): Apply the formic acid product (e.g., Mite-Away Quick Strips™ or a 65% liquid formulation via an evaporator) following label directions.[14] Ensure ambient temperatures are within the recommended range.[6]

  • Group C (Control): These colonies receive no treatment.

4. Post-Treatment Data Collection:

  • Monitor mite fall on sticky boards for the duration of the treatment and for a set period afterward (e.g., 14-21 days).[17]

  • At the end of the trial period, conduct a final mite load assessment using an alcohol wash.

  • Assess colony health parameters: measure adult bee population, brood area, and note any instances of queen loss or abnormal mortality.[19]

5. Efficacy Calculation:

  • Calculate the percentage efficacy using the Henderson-Tilton formula or by comparing the reduction in mite population in treated hives versus the control group. A common method involves a follow-up "clean-up" treatment with a highly effective miticide (like amitraz) to determine the total remaining mite population.

Visualizing Experimental Design and Logic

Diagrams created using Graphviz provide a clear visual representation of the workflows and relationships inherent in comparative efficacy studies.

Experimental_Workflow cluster_setup Phase 1: Setup & Pre-Treatment cluster_treatment Phase 2: Treatment Application cluster_post Phase 3: Data Collection & Analysis A Colony Selection (n=30, similar strength) B Pre-Treatment Mite Count (Alcohol Wash / Sticky Board) A->B C Random Assignment B->C T1 Group A This compound C->T1 T2 Group B Formic Acid C->T2 T3 Group C Control (Untreated) C->T3 D Monitor Mite Fall & Colony Health (e.g., Brood Area, Bee Population) T1->D T2->D T3->D E Post-Treatment Mite Count (Alcohol Wash) D->E F Efficacy Calculation & Statistical Analysis E->F

Caption: Workflow for a comparative efficacy trial of Varroa miticides.

Treatment_Comparison cluster_main Varroa Mite Control with Organic Acids cluster_oa_props This compound Properties cluster_fa_props Formic Acid Properties OA This compound OA_Target Target: Phoretic Mites OA->OA_Target OA_Condition Optimal Use: Broodless Period OA->OA_Condition OA_Method1 Method: Vaporization OA->OA_Method1 OA_Method2 Method: Dribbling OA->OA_Method2 FA Formic Acid FA_Target Target: Phoretic & Brood Mites FA->FA_Target FA_Condition Optimal Use: With Brood Present FA->FA_Condition FA_Method1 Method: Slow-Release Pads FA->FA_Method1 FA_Method2 Method: Evaporators FA->FA_Method2

Caption: Key characteristics of this compound vs. Formic Acid treatments.

Conclusion

Both this compound and formic acid are effective, organic options for controlling Varroa destructor. The primary distinction lies in their mode of action and application context.

  • This compound is highly effective but specialized, best suited for treatments during broodless periods to target the phoretic mite population. Its lower risk of harm to the colony when used correctly in these specific windows makes it an excellent tool for winter or late autumn treatments.[3][5]

  • Formic Acid offers greater flexibility as it can penetrate brood cappings, making it effective during the main beekeeping season when brood is present.[7][10][11] However, its application is highly temperature-dependent, and improper use can lead to significant adverse effects on the colony, including queen loss.[7][20]

For drug development professionals, future research could focus on novel delivery mechanisms that improve the safety profile of formic acid at higher temperatures or extend the efficacy of this compound into periods with brood. The development of formulations that optimize vapor release rates or combine low doses of multiple organic acids could yield more robust and user-friendly solutions for Varroa management.

References

Validation of an HPLC method for oxalic acid analysis against a standard titration method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oxalic acid is crucial in various applications, from quality control in pharmaceutical formulations to food and beverage testing. This guide provides an objective comparison of two common analytical methods: High-Performance Liquid Chromatography (HPLC) and standard permanganate titration. We will delve into their respective experimental protocols, present comparative performance data, and offer insights to help you select the most suitable method for your analytical needs.

At a Glance: Method Comparison

FeatureHPLC MethodStandard Titration Method
Principle Chromatographic separation based on polarityRedox reaction with potassium permanganate
Specificity High (separates this compound from other components)Lower (potential for interference from other reducing agents)
Sensitivity High (can detect low concentrations)Lower (less suitable for trace analysis)
Throughput High (amenable to automation)Low (manual and time-consuming)
Cost Higher initial instrument cost, lower cost per sampleLower initial cost, higher labor cost per sample
Precision Typically high, with low relative standard deviationCan be high with careful technique, but more operator-dependent

Experimental Protocols

A clear understanding of the methodologies is essential for a valid comparison. Below are detailed protocols for both the HPLC and standard titration methods for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on the separation of this compound from other components in a sample matrix using a liquid chromatograph, followed by its detection and quantification.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150mm, 5 µm)

  • Mobile phase: 0.05 M o-phosphoric acid in water

  • This compound standard

  • Reagent-grade water

  • Sample filtration apparatus (0.45 µm filter)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in reagent-grade water. From this stock, create a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of reagent-grade water. Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: 0.05 M o-phosphoric acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Standard Titration Method (Permanganate Titrimetry)

This classic method relies on a redox reaction between this compound and a standardized solution of potassium permanganate (KMnO4). The endpoint is indicated by a persistent pink color from the excess permanganate.[1]

Instrumentation and Reagents:

  • Burette (50 mL)

  • Pipette (10 mL)

  • Erlenmeyer flask (250 mL)

  • Heating plate

  • Standardized 0.1 N potassium permanganate (KMnO4) solution

  • 1:1 (v/v) Sulfuric acid (H2SO4) solution

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of deionized water in an Erlenmeyer flask.

  • Acidification: Add approximately 20 mL of 1:1 sulfuric acid to the flask.

  • Heating: Gently heat the solution to 60-70°C.[1]

  • Titration: Titrate the hot this compound solution with the standardized KMnO4 solution from the burette. The purple color of the permanganate will initially disappear as it reacts with the this compound.

  • Endpoint Determination: The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds, indicating that all the this compound has been consumed.[1]

  • Calculation: Calculate the concentration of this compound in the sample based on the volume of KMnO4 solution used and the stoichiometry of the reaction: 2MnO₄⁻ + 5H₂C₂O₄ + 6H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

Performance Data: A Side-by-Side Comparison

The validation of an analytical method is critical to ensure reliable results. The following tables summarize key performance parameters for both the HPLC and standard titration methods for this compound analysis.

Table 1: Linearity

MethodLinearity RangeCorrelation Coefficient (r²)
HPLC0.01 - 1.0 mg/mL> 0.999
Titration1 - 10 mg/mL> 0.998[2]

Table 2: Accuracy (Recovery)

MethodSpiked ConcentrationMean Recovery (%)
HPLC0.5 mg/mL98.25%
TitrationNot explicitly found in searchesNot explicitly found in searches

Table 3: Precision (Repeatability)

MethodParameterResult
HPLCRelative Standard Deviation (%RSD)< 2%
TitrationRelative Standard Deviation (%RSD)< 5%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

MethodLODLOQ
HPLC~0.005 mg/mL~0.015 mg/mL
TitrationNot applicableNot applicable

Method Comparison Workflow

The following diagram illustrates the key steps involved in comparing the HPLC and standard titration methods for this compound analysis.

Method_Comparison_Workflow cluster_hplc HPLC Method cluster_titration Titration Method hplc_prep Sample & Standard Preparation hplc_analysis Chromatographic Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Peak Area) hplc_analysis->hplc_data validation Method Validation (Linearity, Accuracy, Precision) hplc_data->validation titration_prep Sample Preparation & Acidification titration_titrate Titration with KMnO4 titration_prep->titration_titrate titration_data Data Acquisition (Volume) titration_titrate->titration_data titration_data->validation comparison Performance Comparison validation->comparison conclusion Method Selection comparison->conclusion

Caption: Workflow for comparing HPLC and titration methods.

Logical Relationship of Method Choice

The decision to use HPLC or titration for this compound analysis depends on several factors, as illustrated in the diagram below.

Method_Choice start Analytical Need specificity High Specificity Required? start->specificity sensitivity High Sensitivity Required? specificity->sensitivity No hplc Choose HPLC specificity->hplc Yes throughput High Throughput Required? sensitivity->throughput No sensitivity->hplc Yes throughput->hplc Yes titration Choose Titration throughput->titration No

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and standard titration are viable methods for the determination of this compound. The choice between them depends heavily on the specific requirements of the analysis.

  • HPLC is the superior method when high specificity, sensitivity, and throughput are required. Its ability to separate this compound from complex matrices makes it ideal for pharmaceutical and food applications where interfering substances may be present. While the initial investment in instrumentation is higher, the cost per sample can be lower in high-throughput environments due to automation.

  • Standard titration remains a cost-effective and reliable method for the analysis of relatively pure and concentrated samples of this compound. It is a valuable technique in educational settings and for quality control where the sample matrix is simple and high throughput is not a primary concern. However, it is more labor-intensive and susceptible to operator error and interferences from other reducing agents.

Ultimately, the selection of the most appropriate method requires a thorough evaluation of the analytical problem, including the nature of the sample, the required level of accuracy and precision, and the available resources. This guide provides the foundational information to make an informed decision for your this compound analysis needs.

References

Oxalic acid as a reducing agent: comparison with sodium borohydride in graphene oxide reduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reducing agent for graphene oxide (GO) is a critical step that significantly influences the properties of the resulting reduced graphene oxide (rGO). This guide provides an objective comparison of two common reducing agents: oxalic acid, a "green" and mild reducing agent, and sodium borohydride, a more conventional and potent reducing agent. The following sections detail experimental protocols, present a quantitative comparison of their performance, and offer insights into the advantages and disadvantages of each, supported by experimental data from scientific literature.

Experimental Protocols

Reduction of Graphene Oxide using this compound

This protocol is based on the method described by Song et al.[1].

  • Preparation of GO dispersion: A graphene oxide colloidal suspension is prepared from purified graphite powder using a modified Hummers method.

  • Reduction: In a typical synthesis, a GO aqueous suspension is diluted with deionized water. Subsequently, this compound is added to the solution. The mixture is then subjected to magnetic stirring for 18 hours.

  • Purification: The excess this compound can be removed by heating the solution to 150°C for 1 hour, at which temperature this compound sublimates. The resulting product is washed several times with deionized water to obtain the final reduced graphene oxide.

Reduction of Graphene Oxide using Sodium Borohydride

This protocol is a representative method based on procedures found in the literature[2][3].

  • Preparation of GO dispersion: Disperse graphene oxide in deionized water to a desired concentration (e.g., 1 mg/mL) through ultrasonication to ensure a homogeneous suspension.

  • Preparation of Reducing Agent Solution: Prepare a fresh aqueous solution of sodium borohydride (NaBH₄). The concentration can be varied, but a common concentration is 100 mM[2].

  • Reduction Reaction: Add the NaBH₄ solution to the GO dispersion. The reaction is typically carried out at an elevated temperature, for instance, 80-95°C, for a duration ranging from 1 to 12 hours with continuous stirring[2][3].

  • Purification: After the reaction, the mixture is cooled to room temperature. The reduced graphene oxide is then collected by filtration and washed repeatedly with deionized water to remove any unreacted reagents and byproducts. The final product is typically dried in a vacuum oven.

Quantitative Performance Comparison

The effectiveness of a reducing agent is determined by its ability to remove oxygen-containing functional groups from the graphene oxide structure, which in turn affects the material's properties. The following table summarizes key performance indicators for this compound and sodium borohydride based on available experimental data.

Performance MetricThis compoundSodium BorohydrideSource(s)
C/O Atomic Ratio ~10.35.38 - 11.5[1],[3]
Sheet Resistance ~345 kΩ/sq18.6 kΩ/sq - 2.2 MΩ/sq[1],[3][4]
Reaction Time 18 hours1 - 12 hours[1],[2][3]
Reaction Temperature AmbientRoom Temperature - 95°C[1],[2][3]
Toxicity LowModerate[1]
Yield Not explicitly reportedNot explicitly reportedN/A

Experimental Workflow

The general workflow for the chemical reduction of graphene oxide is illustrated in the diagram below. This process involves the initial dispersion of graphene oxide, the introduction of a reducing agent to remove oxygen functional groups, and subsequent purification to obtain the final reduced graphene oxide product.

GrapheneOxideReduction GO Graphene Oxide Dispersion Reaction Reduction Reaction (Stirring, Heating) GO->Reaction RA Reducing Agent (this compound or Sodium Borohydride) RA->Reaction Purification Purification (Filtration, Washing, Drying) Reaction->Purification rGO Reduced Graphene Oxide Purification->rGO

Graphene Oxide Reduction Workflow

Analysis and Discussion

This compound stands out as a "green" reducing agent due to its low toxicity and the ease with which it can be removed from the final product through sublimation[1]. The reduction process with this compound can be carried out under mild conditions, including ambient temperature, which is an advantage in terms of energy consumption and simplicity[1]. However, the reduction process is typically slower, requiring longer reaction times[1]. The resulting rGO from this compound reduction exhibits a significant improvement in electrical conductivity compared to GO, although its sheet resistance may be higher than that achieved with stronger reducing agents[1].

Sodium borohydride is a more potent and widely used reducing agent for GO[2][3]. It is capable of achieving a higher degree of reduction, as indicated by the potentially higher C/O ratios and lower sheet resistances reported in the literature[3]. The reaction with NaBH₄ is generally faster than with this compound and can be performed at room temperature, although elevated temperatures are often used to enhance the reduction efficiency[2][3]. A drawback of sodium borohydride is its moderate toxicity and the need for careful handling.

The choice between this compound and sodium borohydride will ultimately depend on the specific requirements of the application. For applications where environmental friendliness, mild reaction conditions, and ease of purification are paramount, This compound presents a compelling option . Conversely, when the primary goal is to achieve the highest possible electrical conductivity and a greater degree of reduction in a shorter timeframe, sodium borohydride may be the more suitable choice .

It is important to note that the yield of the reduction process is not consistently reported in the literature for either reducing agent, making a direct comparison on this metric challenging.

Conclusion

Both this compound and sodium borohydride are effective reducing agents for graphene oxide, each with a distinct set of advantages and disadvantages. This compound offers a greener and milder reduction pathway, while sodium borohydride provides a more rapid and potent reduction, leading to potentially higher quality rGO in terms of electrical conductivity. The selection of the appropriate reducing agent should be a strategic decision based on the desired properties of the final rGO product and the specific constraints and priorities of the research or development project. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative performance.

References

Cross-validation of enzymatic and chromatographic methods for oxalate determination in urine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of urinary oxalate is crucial for the diagnosis and management of hyperoxaluria and its associated pathologies, most notably calcium oxalate kidney stones. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides a comprehensive cross-validation of two primary methodologies for urinary oxalate determination: enzymatic assays and chromatographic techniques, supported by experimental data and detailed protocols.

The two main approaches for quantifying urinary oxalate are enzymatic methods, which rely on the specific catalytic activity of oxalate oxidase or oxalate decarboxylase, and chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which separate oxalate from other urinary components before detection.

Performance Comparison

A critical evaluation of analytical methods involves assessing their accuracy, precision, linearity, and sensitivity (Limit of Detection and Quantification). Data compiled from various studies reveals the relative strengths and weaknesses of each technique.

Performance MetricEnzymatic MethodsChromatographic Methods (HPLC, GC-MS)Key Considerations
Accuracy (Recovery) Generally good, with mean recoveries often exceeding 97%.[1] However, some studies have reported analytical recovery over 100%.[2][3]Excellent, with recoveries typically in the range of 80.0% to 103.7% for HPLC.[4] GC-MS methods, considered a reference, also show high accuracy.[5]Accuracy in enzymatic kits has improved over time, with newer versions showing better correlation with HPLC.[1]
Precision (CV%) Intra-assay and inter-assay CVs can be higher compared to chromatography, with between-batch precision reported as <12% at low concentrations and <7% at higher concentrations.[1] Some studies have shown wide variations (8-58% within-assay, 15-88% between-assay).[2][3]Generally superior precision. HPLC methods report CVs of ≤7.73%.[4]Chromatographic methods offer greater reproducibility, which is critical for longitudinal monitoring of patients.
Linearity Good linearity within a defined range, for example, up to 1.0 mmol/L.[6] Commercial kits can have a linear detection range from 20 to 1500 µM.[7]Excellent linearity over a broad concentration range. A validated HPLC method showed linearity from 0.0625 to 2.0 mmol/L.[4]The wider linear range of chromatographic methods can reduce the need for sample dilution.
Limit of Detection (LOD) LOD for enzymatic kits is typically around 20 µM.[7][8]Generally lower LODs. A reported HPLC method had an LOD of 0.0156 mmol/L (15.6 µM).[4] An LC-MS/MS method reported an even lower LOD of 3.0 µM.[8]The higher sensitivity of chromatographic methods, particularly those coupled with mass spectrometry, is advantageous for detecting low oxalate levels.
Limit of Quantification (LOQ) A validated enzymatic assay on a chemistry analyzer had an LOQ of <0.12 mmol/L.[9]HPLC methods have demonstrated LOQs as low as 0.03130 mmol/L.[4] An LC-MS/MS method reported an LOQ of 100 µM.[8]Lower LOQs in chromatographic methods allow for more reliable quantification of oxalate in hypocitraturic patients or those with low baseline levels.
Interference Older enzymatic kits were susceptible to interference from substances like ascorbic acid.[1] Newer kits have improved, with minimal interference from ascorbic acid and calcium.[1]Chromatographic separation inherently minimizes interference from other urinary components.[1]The specificity of chromatographic separation is a significant advantage for complex matrices like urine.
Throughput & Automation High-throughput adaptable and easily automated on clinical chemistry analyzers.[1][7]Lower throughput, with more labor-intensive sample preparation, although automation is possible.Enzymatic methods are well-suited for large-scale clinical screening.

Experimental Workflows

The general workflows for enzymatic and chromatographic determination of urinary oxalate are distinct in their principles and procedural steps.

cluster_enzymatic Enzymatic Method Workflow cluster_chromatographic Chromatographic Method Workflow E1 Urine Sample Collection (24-hour or spot urine) E2 Sample Pre-treatment (e.g., acidification, centrifugation) E1->E2 E3 Enzymatic Reaction (Oxalate Oxidase + Substrate) E2->E3 E4 Detection of Product (e.g., H2O2 via colorimetric reaction) E3->E4 E5 Spectrophotometric Measurement E4->E5 E6 Concentration Calculation E5->E6 C1 Urine Sample Collection (24-hour or spot urine) C2 Sample Preparation (e.g., precipitation, derivatization for GC-MS) C1->C2 C3 Chromatographic Separation (HPLC or GC) C2->C3 C4 Detection (e.g., UV, MS) C3->C4 C5 Data Acquisition and Analysis C4->C5 C6 Concentration Calculation C5->C6

Figure 1. Generalized workflows for enzymatic and chromatographic urinary oxalate determination.

Detailed Experimental Protocols

Below are representative protocols for both an enzymatic and an HPLC method for the determination of oxalate in urine. These are intended as illustrative examples; specific laboratory conditions and manufacturer instructions should always be followed.

Enzymatic Method Protocol (Oxalate Oxidase-Based Assay)

This protocol is based on the principle that oxalate oxidase catalyzes the oxidation of oxalate to hydrogen peroxide (H₂O₂) and carbon dioxide. The H₂O₂ then reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the oxalate concentration.

1. Sample Preparation:

  • Collect a 24-hour urine specimen, keeping it refrigerated during collection.

  • Measure the total volume and acidify a well-mixed aliquot to pH < 2.0 with concentrated HCl.

  • Centrifuge the acidified aliquot at 2,000 x g for 10 minutes to remove sediment.

  • Dilute the supernatant 1:10 with deionized water.

2. Reagent Preparation:

  • Reagent 1 (R1): Prepare a buffer solution (e.g., succinate buffer, pH 3.8).

  • Reagent 2 (R2): Prepare a solution containing oxalate oxidase, horseradish peroxidase, and a chromogenic substrate (e.g., 3-methyl-2-benzothiazolinone hydrazone and 3-(dimethylamino)benzoic acid).

3. Assay Procedure:

  • Pipette 20 µL of the diluted urine sample, calibrators, and controls into respective wells of a 96-well microplate.

  • Add 200 µL of the combined working reagent (R1 + R2) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

4. Calculation:

  • Construct a calibration curve by plotting the absorbance of the calibrators against their known oxalate concentrations.

  • Determine the oxalate concentration of the samples from the calibration curve, correcting for the initial dilution.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol describes the separation and quantification of oxalate in urine using reverse-phase HPLC with UV detection.

1. Sample Preparation:

  • Collect and acidify the 24-hour urine sample as described for the enzymatic method.

  • To 1 mL of the centrifuged urine supernatant, add a precipitating agent (e.g., a calcium chloride solution) to form calcium oxalate precipitate.

  • Incubate the mixture, then centrifuge to pellet the precipitate.

  • Wash the pellet to remove potential interfering substances.

  • Re-dissolve the pellet in an acidic solution (e.g., dilute sulfuric acid) to release the oxalate.

  • Filter the resulting solution through a 0.45 µm filter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 0.001 N acetic acid) and an organic modifier (e.g., methanol) in a 50:50 (v/v) ratio.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 237 nm.[10]

  • Injection Volume: 20 µL.

3. Analysis:

  • Inject the prepared sample, calibrators, and controls onto the HPLC system.

  • Identify the oxalate peak based on its retention time, which should be consistent with that of the oxalate standard.

  • Quantify the oxalate concentration by comparing the peak area of the sample to the peak areas of the calibrators.

Signaling Pathway and Logical Relationships

The choice between an enzymatic and a chromatographic method often depends on a balance of factors including the required analytical performance, sample throughput, and available resources.

cluster_decision Method Selection Logic Start Need for Urinary Oxalate Measurement HighThroughput High Sample Throughput Required? Start->HighThroughput HighPrecision High Precision and Specificity Critical? HighThroughput->HighPrecision No Enzymatic Enzymatic Method HighThroughput->Enzymatic Yes Chromatographic Chromatographic Method (HPLC/GC-MS) HighPrecision->Chromatographic Yes ConsiderHybrid Consider Hybrid Approach (e.g., Enzymatic screening, Chromatographic confirmation) HighPrecision->ConsiderHybrid No

Figure 2. Decision-making workflow for selecting an appropriate urinary oxalate determination method.

Conclusion

Both enzymatic and chromatographic methods are valuable tools for the determination of urinary oxalate. Enzymatic assays offer the advantages of speed, high throughput, and ease of automation, making them suitable for routine clinical screening.[1] However, they may exhibit lower precision and have a higher potential for interferences compared to chromatographic techniques.

Chromatographic methods, particularly HPLC and GC-MS, provide superior precision, accuracy, and specificity.[1] GC-MS is often considered a reference method.[5] While these methods are more labor-intensive and have a lower throughput, their enhanced analytical performance makes them the preferred choice for research applications, clinical trials, and for confirming results from enzymatic assays. The selection of the most appropriate method will ultimately depend on the specific requirements of the study or clinical setting, balancing the need for analytical rigor with practical considerations such as sample volume and cost.

References

Evaluating the performance of different catalysts for the oxidation of oxalic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient oxidation of oxalic acid is a critical process in various industrial applications, from wastewater treatment to the synthesis of fine chemicals. The selection of an appropriate catalyst is paramount to achieving high conversion rates, selectivity, and operational efficiency. This guide provides an objective comparison of the performance of different catalysts for the oxidation of this compound, supported by experimental data, detailed protocols, and visual workflows to aid in your research and development endeavors.

Performance Comparison of Catalysts

The following tables summarize the quantitative performance of various catalysts in the oxidation of this compound under different reaction methodologies.

Heterogeneous Catalytic Wet Air Oxidation (CWAO)
CatalystSupportCatalyst LoadingTemperature (°C)Time (h)This compound Conversion (%)Reference
Manganese OxideNone0.1 g in 20 mL60171.5[1][2]
Copper CatalystEngelhard Cu-0203T240 g/L160-Partial Oxidation[3]
Copper CatalystEngelhard Cu-0203T1550 g/L160-Increased Oxidation[3]
PlatinumSiO₂19.5 g/L90-Effective Degradation[4]
Heterogeneous Catalytic Ozonation
CatalystSupportpHTime (min)This compound Removal (%)Reference
Fe₂O₃Al₂O₃2.5-30[5][6]
MnOₓSBA-15--Effective Degradation[7]
MnO₂None430High (with PSNP)[8]
No Catalyst -2.5-1.8[5][6]
Homogeneous Catalysis
CatalystOxidantpHThis compound Removal (%)Reference
Fe(III)Ozone2.57[5][6]
Co(II)Ozone5.3-6.7Rate increases with decreasing pH[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.

Synthesis of Manganese Oxide Catalyst (Mechanochemical Method)

This protocol describes the solid-state synthesis of manganese oxide.

Materials:

  • Manganese(II) chloride (MnCl₂)

  • Potassium permanganate (KMnO₄)

Procedure:

  • Thoroughly grind MnCl₂ and KMnO₄ powders in a mortar and pestle in a 3:2 molar ratio.

  • Continue grinding until a uniform, dark brown powder is obtained.

  • Wash the resulting powder multiple times with deionized water to remove any unreacted precursors and byproducts.

  • Dry the washed powder in an oven at 100-120°C for several hours to obtain the final manganese oxide catalyst.

Preparation of Pt/SiO₂ Catalyst

This protocol outlines the preparation of a supported platinum catalyst.

Materials:

  • SiO₂ support

  • Platinum precursor (e.g., H₂PtCl₆)

  • Deionized water

  • Reducing agent (e.g., NaBH₄)

Procedure:

  • Disperse the SiO₂ support in deionized water.

  • Add the platinum precursor solution to the silica slurry under constant stirring.

  • Continue stirring for several hours to ensure uniform deposition of the platinum species onto the support.

  • Slowly add the reducing agent to the mixture to reduce the platinum ions to metallic platinum nanoparticles.

  • Filter the resulting solid, wash thoroughly with deionized water, and dry in an oven at 100-120°C.

  • Finally, calcine the dried powder at a high temperature (e.g., 400-500°C) in air or an inert atmosphere to stabilize the catalyst.

Catalytic Oxidation Experiment (General Procedure)

This procedure can be adapted for both wet air oxidation and ozonation experiments.

Apparatus:

  • High-pressure reactor (for CWAO) or a glass reactor with a gas inlet (for ozonation)

  • Magnetic stirrer or mechanical agitator

  • Temperature controller

  • Gas supply (Air/Oxygen for CWAO, Ozone for ozonation)

Procedure:

  • Introduce a known volume and concentration of the this compound solution into the reactor.

  • Add the desired amount of catalyst to the solution.

  • Seal the reactor and bring it to the desired reaction temperature while stirring.

  • For CWAO, pressurize the reactor with air or oxygen to the desired pressure. For catalytic ozonation, bubble ozone gas through the solution at a specific flow rate.

  • Maintain the reaction at the set temperature and pressure (or ozone flow) for the desired duration.

  • Periodically withdraw liquid samples for analysis.

  • Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., titration, HPLC, or spectrophotometry).

Visualizing the Workflow

The following diagrams, created using Graphviz, illustrate the key experimental workflows.

Experimental_Workflow_Catalyst_Synthesis cluster_MnOx Manganese Oxide Synthesis cluster_PtSiO2 Pt/SiO₂ Synthesis MnCl2 MnCl₂ Precursor Grinding Mechanochemical Grinding MnCl2->Grinding KMnO4 KMnO₄ Precursor KMnO4->Grinding Washing Washing Grinding->Washing Solid-state reaction Drying_MnOx Drying Washing->Drying_MnOx MnOx_Catalyst Manganese Oxide Catalyst Drying_MnOx->MnOx_Catalyst SiO2 SiO₂ Support Slurry Aqueous Slurry SiO2->Slurry Pt_precursor Platinum Precursor Pt_precursor->Slurry Impregnation Impregnation/Deposition Slurry->Impregnation Reduction Reduction Impregnation->Reduction Drying_Pt Drying & Calcination Reduction->Drying_Pt PtSiO2_Catalyst Pt/SiO₂ Catalyst Drying_Pt->PtSiO2_Catalyst

Caption: Catalyst Synthesis Workflows.

Catalytic_Oxidation_Workflow start Start reactor_setup Reactor Setup: - Add this compound Solution - Add Catalyst start->reactor_setup reaction_conditions Set Reaction Conditions: - Temperature - Stirring reactor_setup->reaction_conditions oxidant Introduce Oxidant reaction_conditions->oxidant cwao CWAO: Pressurize with Air/O₂ oxidant->cwao Wet Air Oxidation ozonation Ozonation: Bubble O₃ gas oxidant->ozonation Ozonation reaction Maintain Reaction for a set duration cwao->reaction ozonation->reaction sampling Periodic Sampling reaction->sampling end End reaction->end Completion analysis Analyze this compound Concentration sampling->analysis analysis->reaction Continue Reaction

Caption: General Catalytic Oxidation Workflow.

References

Comparative analysis of the chelating ability of oxalic acid and EDTA for specific metal ions

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical decision in numerous scientific and industrial applications, from drug development and analytical chemistry to environmental remediation. This guide provides an objective comparison of the chelating abilities of two commonly used agents: oxalic acid, a simple dicarboxylic acid, and ethylenediaminetraacetic acid (EDTA), a more complex polyamino carboxylic acid. This analysis is supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable chelator for specific metal ions.

Mechanism of Chelation

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom or ion.

This compound: As a bidentate ligand, this compound's conjugate base, oxalate (C₂O₄²⁻), binds to metal ions through its two carboxylate groups.[1] This forms a five-membered ring structure with the metal ion. While effective for some applications, its chelating ability is generally less potent than that of polydentate ligands like EDTA.[1]

EDTA (Ethylenediaminetetraacetic acid): EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion.[2][3] Its structure includes two amine groups and four carboxyl groups, allowing it to wrap around a metal ion and form a very stable, water-soluble complex.[2][3][4] This high number of bonding sites results in a significantly stronger and more stable chelate compared to simpler ligands like this compound.[4]

Quantitative Comparison of Chelating Ability

The stability of a metal-chelate complex is quantified by its formation constant (Kf) or, more commonly, its logarithm (log Kf). A higher log Kf value indicates a more stable complex and, therefore, a stronger chelating ability. The table below presents a summary of the log Kf values for the complexes of this compound and EDTA with various divalent and trivalent metal ions.

Metal IonThis compound (log K₁)EDTA (log Kf)
Ca²⁺3.010.7
Mg²⁺3.438.7
Mn²⁺3.8914.0
Fe²⁺4.514.3
Co²⁺4.716.3
Ni²⁺5.318.6
Cu²⁺6.218.8
Zn²⁺4.8816.5
Pb²⁺4.818.0
Al³⁺6.116.1
Fe³⁺7.525.1

Note: Data is compiled from various sources and represents approximate values at standard conditions. The stability of these complexes can be influenced by factors such as pH and temperature.

As the data clearly indicates, EDTA consistently forms significantly more stable complexes with all the listed metal ions compared to this compound. This is primarily due to its hexadentate nature, which leads to a much larger chelate effect.

Experimental Protocol: Determination of Chelation Efficiency via Complexometric Titration

A common and effective method to quantify the concentration of metal ions in a solution, and thus evaluate the efficiency of a chelating agent, is through complexometric titration using EDTA.[5][6][7]

Objective: To determine the concentration of a specific metal ion (e.g., Ca²⁺ or Mg²⁺) in a sample solution by titrating it with a standardized EDTA solution.

Materials:

  • Standardized EDTA solution (e.g., 0.01 M)

  • Sample solution containing the metal ion of interest

  • Buffer solution (to maintain a constant pH, typically pH 10 for Ca²⁺ and Mg²⁺)[3][7]

  • Metal ion indicator (e.g., Eriochrome Black T for Mg²⁺ or Calmagite for Ca²⁺)[7][8]

  • Burette, conical flask, pipettes, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Pipette a known volume of the sample solution into a conical flask.

  • Buffering: Add a sufficient amount of the appropriate buffer solution to the conical flask to maintain the desired pH.[3]

  • Indicator Addition: Add a few drops of the chosen metal ion indicator to the solution. The solution will turn a specific color in the presence of the free metal ion (e.g., wine-red with Eriochrome Black T for Mg²⁺).[5][7]

  • Titration: Fill the burette with the standardized EDTA solution. Slowly add the EDTA solution to the conical flask while constantly swirling.

  • Endpoint Determination: Continue the titration until the color of the solution changes, indicating that all the free metal ions have formed a complex with EDTA, and the indicator is in its free form (e.g., the color changes from wine-red to blue for Eriochrome Black T).[5][7]

  • Calculation: Record the volume of EDTA solution used to reach the endpoint. The concentration of the metal ion in the sample can then be calculated using the stoichiometry of the reaction (typically a 1:1 molar ratio between the metal ion and EDTA).

Various analytical techniques can be employed to determine chelation efficiency, including spectroscopic and electrochemical methods.[9]

Logical Relationship of Chelator Selection

The choice between this compound and EDTA is not merely based on their chelating strength but also on the specific requirements of the application. The following diagram illustrates the logical considerations for selecting the appropriate chelating agent.

Chelator_Selection Start Application Requirement Strength High Chelation Strength Needed? Start->Strength Selectivity Selectivity for Specific Metal Ion? Strength->Selectivity No EDTA Use EDTA Strength->EDTA Yes Selectivity->EDTA No Oxalic_Acid Consider this compound Selectivity->Oxalic_Acid Yes Biodegradability Biodegradability a Concern? Biodegradability->EDTA No, for EDTA Biodegradability->Oxalic_Acid No, for this compound Alternative Consider Alternative Chelators Biodegradability->Alternative Yes EDTA->Biodegradability Oxalic_Acid->Biodegradability

Caption: Logical workflow for selecting between EDTA and this compound based on application needs.

Conclusion

The comparative analysis unequivocally demonstrates that EDTA possesses a superior chelating ability for a wide range of metal ions compared to this compound. This is attributed to its hexadentate structure, which allows for the formation of highly stable metal complexes. The provided experimental protocol for complexometric titration offers a reliable method for quantifying metal ion concentrations and assessing chelation efficiency.

While EDTA's strength is a significant advantage in many applications, factors such as cost, biodegradability, and the potential to chelate essential minerals must also be considered. For applications where a very strong chelating agent is required, EDTA is the clear choice. However, for specific scenarios where a milder chelating agent is sufficient or where biodegradability is a primary concern, this compound or other alternatives may be more appropriate. This guide provides the foundational data and methodologies to enable researchers and professionals to make informed decisions in their selection of chelating agents.

References

Validating Kinetic Models for the Thermal Decomposition of Oxalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of oxalic acid is a fundamental chemical process with relevance in various fields, including materials science, catalysis, and drug stability testing. Accurate kinetic modeling of this decomposition is crucial for predicting reaction rates, understanding mechanisms, and designing controlled thermal processes. This guide provides a comparative overview of kinetic models applied to the thermal decomposition of this compound, supported by experimental data and detailed methodologies.

Comparison of Kinetic Models

The thermal decomposition of anhydrous this compound is a solid-state reaction that can be described by various kinetic models. The selection of an appropriate model is critical for accurately representing the experimental data. The primary models are categorized as nucleation, geometrical contraction, diffusion, and reaction order models. Below is a comparison of kinetic parameters obtained for the gas-phase decomposition of anhydrous this compound.

Kinetic ModelActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Remarks
First-Order Reaction108.8 ± 5.910¹¹⁹ ± ⁰⁷Gas-phase decomposition. The pre-exponential factor is considered "low-normal" for a unimolecular reaction.[1]

Experimental Protocols

The kinetic analysis of this compound decomposition is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques monitor the mass change and heat flow, respectively, as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature and to derive kinetic parameters from the thermogravimetric curves.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

    • A specific heating program is set. For non-isothermal analysis, a constant heating rate (e.g., 5, 10, 15, 20 °C/min) is applied over a defined temperature range (e.g., ambient to 300 °C). For isothermal analysis, the sample is rapidly heated to a specific temperature and held constant while the mass loss is recorded over time.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

  • Data Analysis: The resulting thermogravimetric (TG) and derivative thermogravimetric (DTG) curves are analyzed to determine the decomposition temperatures and to calculate kinetic parameters using various model-fitting or model-free (isoconversional) methods.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the phase transitions and decomposition of this compound.

Instrumentation: A differential scanning calorimeter with a sample and a reference pan.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas.

    • A temperature program similar to the TGA analysis is applied, with a controlled heating rate.

  • Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.

  • Data Analysis: The DSC thermogram reveals endothermic and exothermic events. For this compound, an endothermic peak corresponding to melting is observed, followed by an endothermic or exothermic peak (depending on conditions) for decomposition. The peak temperatures and areas are used to determine transition temperatures and enthalpies.

Mandatory Visualizations

ValidationWorkflow cluster_exp Experimental Analysis cluster_data Data Acquisition cluster_model Kinetic Modeling cluster_validation Model Validation TGA Thermogravimetric Analysis (TGA) TG_curve TG/DTG Curves TGA->TG_curve DSC Differential Scanning Calorimetry (DSC) DSC_curve DSC Thermogram DSC->DSC_curve Model_Fitting Model-Fitting Methods (e.g., Coats-Redfern) TG_curve->Model_Fitting Model_Free Model-Free Methods (Isoconversional) TG_curve->Model_Free Kinetic_Parameters Kinetic Parameters (Ea, A, f(α)) Model_Fitting->Kinetic_Parameters Model_Free->Kinetic_Parameters Statistical_Analysis Statistical Analysis (Correlation Coefficient) Kinetic_Parameters->Statistical_Analysis Prediction Predictive Capability Statistical_Analysis->Prediction

Caption: Workflow for the validation of a kinetic model for thermal decomposition.

Caption: Proposed reaction pathways for the thermal decomposition of this compound.

References

Safety Operating Guide

Proper Disposal of Oxalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of oxalic acid is crucial for ensuring laboratory safety and environmental protection. As a corrosive and toxic substance, this compound and its solutions must be managed as hazardous waste unless properly neutralized and disposed of in accordance with local regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards and the necessary safety precautions. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or neoprene gloves. Always check the manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are required. In a fume hood, ANSI-approved safety glasses may be sufficient.

  • Protective Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Store this compound in a cool, dry, and secure area away from incompatible materials such as strong oxidizers, silver compounds, alkalis, and chlorites.[1]

  • Keep containers tightly closed when not in use.[1]

  • Transport this compound in secondary, non-breakable containment.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its concentration and whether it is contaminated with other hazardous materials.

Method 1: Disposal as Hazardous Waste (Recommended for Unused, Concentrated, or Contaminated this compound)

  • Collection: Collect waste this compound (solid) and its solutions in a compatible, clearly labeled, and sealed container, such as a polyethylene bottle.[1][2]

  • Labeling: Label the waste container with "Hazardous Waste," "this compound," and any other components of the mixture.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.

Method 2: Neutralization for Drain Disposal (For Small Quantities of Uncontaminated, Dilute Solutions Only)

This method should only be used if permitted by your local regulations and institutional policies.

  • Dilution: In a well-ventilated area or fume hood, slowly add the this compound solution to a large volume of cold water. This helps to dissipate any heat generated during neutralization.[3]

  • Neutralization: Gradually add a neutralizing agent to the diluted this compound solution. Common neutralizing agents include:

    • Sodium bicarbonate (baking soda)[3][4][5]

    • Sodium carbonate (soda ash)[6]

    • Calcium oxide (lime)[7] The addition of sodium bicarbonate or carbonate will cause fizzing as carbon dioxide gas is released.[4][5] Add the neutralizer slowly until the fizzing stops.

  • pH Verification: Use a pH meter or pH paper to test the solution. The target pH should be in the neutral range, typically between 6.0 and 9.0, although some guidelines may allow for a broader range.[1][3]

  • Final Disposal: Once the pH is confirmed to be neutral, the solution can be poured down the drain with a large amount of running water.[3][4]

Quantitative Data for Neutralization and Disposal

ParameterValue/GuidelineSource(s)
pH for Drain Disposal 6.0 - 9.0[1]
A pH of 7 is ideal, but 5.5 is also considered safe.[3]
Neutralization Ratios 1.00 g of this compound Dihydrate to 1.33 g of Sodium Bicarbonate[6]
1.00 g of this compound Dihydrate to 0.841 g of Sodium Carbonate[6]

Spill Response Protocol

In the event of an this compound spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[2][3][8]

  • Assess the Spill:

    • Small Spill (can be cleaned up in <10 minutes by trained personnel): Proceed with cleanup.[1]

    • Large Spill: Evacuate the area and contact your institution's EH&S department immediately.[1]

  • Cleanup (Small Spills):

    • Wear the appropriate PPE, including gloves, goggles, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.[1]

    • For solid spills: Moisten the material to prevent dust from becoming airborne.[2][3] Carefully sweep up the material using spark-resistant tools and place it in a sealed container for disposal as hazardous waste.[1]

    • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.[1]

    • Do not use a neutralizer for spill cleanup unless you are specifically trained to do so.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

OxalicAcidDisposal start Start: this compound Waste Generated check_contamination Is the waste contaminated with other hazardous materials (e.g., heavy metals)? start->check_contamination hazardous_waste Dispose as Hazardous Waste: 1. Collect in a labeled, sealed container. 2. Contact EH&S for pickup. check_contamination->hazardous_waste Yes check_concentration Is it a concentrated solution or solid? check_contamination->check_concentration No check_concentration->hazardous_waste Yes check_local_policy Does institutional/local policy allow for neutralization and drain disposal? check_concentration->check_local_policy No (Dilute Solution) check_local_policy->hazardous_waste No neutralize Neutralization Protocol: 1. Dilute with cold water. 2. Slowly add neutralizer (e.g., sodium bicarbonate)   until fizzing stops. check_local_policy->neutralize Yes verify_ph Verify pH is between 6.0 and 9.0 neutralize->verify_ph verify_ph->neutralize No (Adjust pH) drain_disposal Dispose down the drain with copious amounts of water. verify_ph->drain_disposal Yes

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Oxalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling oxalic acid. This guide provides immediate, procedural, and step-by-step guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment.

This compound, a corrosive and toxic chemical, necessitates stringent safety measures to prevent serious injury.[1][2] Adherence to proper PPE protocols is paramount for minimizing risks of exposure through skin contact, eye contact, or inhalation.[1][3] This guide will detail the necessary PPE, operational procedures for its use, and appropriate disposal methods.

I. Selecting the Appropriate Personal Protective Equipment

The selection of appropriate PPE is contingent on the form of this compound being handled (solid or aqueous solution) and the specifics of the procedure being performed. A risk assessment should always precede any work with this chemical.

Direct contact with this compound can cause severe eye irritation, burns, and potentially permanent damage.[1][2] Therefore, robust eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles are the minimum requirement for any work with this compound.[4][5]

  • Face Shield: For tasks involving a higher risk of splashing, such as preparing solutions or transferring large quantities, a face shield should be worn in conjunction with safety goggles.[4]

It is crucial to avoid wearing contact lenses when handling this compound, as they can trap the chemical against the eye.[4]

Choosing the correct gloves is critical to prevent skin absorption of this compound, which can be harmful.[2][3] Several materials offer excellent resistance, though it is important to note that glove performance can vary by manufacturer and thickness.[2] Always inspect gloves for any signs of degradation or punctures before use.

The following table summarizes the chemical resistance of common glove materials to this compound. Breakthrough time refers to the time it takes for the chemical to permeate the glove material.

Glove MaterialChemical Resistance RatingEstimated Breakthrough Time
Neoprene Excellent[1][4][6]> 8 hours[1][5][7]
Nitrile Excellent[1][2]> 8 hours[1][5][7]
Butyl Excellent[1][4][6]> 8 hours[1][5][7]
Viton® Excellent[4][6]> 8 hours[1][5][7]
Natural Rubber Excellent[3]> 8 hours[1][5][7]
Polyvinyl Chloride (PVC) Excellent[2][3]> 8 hours[1][5][7]

Note: The breakthrough times are general guidelines. Always consult the manufacturer's specific chemical resistance data for the gloves you are using.

To protect against spills and contamination, appropriate body protection should be worn.

  • Laboratory Coat: A fully buttoned lab coat is the minimum requirement.[8]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Coveralls: For large-scale operations, Tychem® or similar chemical-resistant coveralls may be necessary.[4][9]

  • Closed-Toed Shoes: Always wear closed-toed shoes in the laboratory.[1]

Inhalation of this compound dust or aerosols can cause severe respiratory tract irritation.[1] Engineering controls, such as working in a fume hood, are the primary means of controlling inhalation exposure.[3][4] When engineering controls are not sufficient or during emergency situations, respiratory protection is required.

  • For concentrations above the exposure limit: Use an appropriate certified respirator.[3]

  • For dusts: A NIOSH-approved air-purifying respirator with a high-efficiency particulate filter (e.g., N95, P100) is recommended.[7][10][11]

  • For vapors from solutions: An air-purifying respirator with organic vapor cartridges may be necessary.[12][13]

A written respiratory protection program should be in place, and users must be properly trained and fit-tested.[4]

II. Operational Plan: Donning, Doffing, and Disposal of PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

  • Gown/Apron: Put on the lab coat or other protective garment.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Gown/Apron: Remove by unfastening and rolling it inside-out.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

All disposable PPE contaminated with this compound should be considered hazardous waste.

  • Place contaminated items in a designated, labeled, and sealed waste container.[6][8]

  • Dispose of the waste according to your institution's hazardous waste disposal procedures and local regulations.[3][8] Do not discard in regular trash.

III. Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.

Always have an emergency eyewash station and safety shower readily accessible where this compound is handled.

Visualizing PPE Selection for this compound Handling

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Oxalic_Acid cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task & Form of this compound Solid Solid this compound (weighing, etc.) Assess Task->Solid Solid Solution Dilute Solution (<10%) Assess Task->Solution Solution Concentrated Concentrated Solution / High Splash Risk Assess Task->Concentrated High Splash/Concentration BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves Solid->BasePPE Respiratory Add Respiratory Protection (N95/P100 for dusts) Solid->Respiratory If dust generation is likely Solution->BasePPE EnhancedPPE Enhanced PPE: - Safety Goggles & Face Shield - Chemical Resistant Apron - Nitrile/Neoprene Gloves Concentrated->EnhancedPPE

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.